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  • Product: Flurenol-butyl
  • CAS: 2314-09-2

Core Science & Biosynthesis

Foundational

Flurenol-Butyl: A Technical Guide to its Mechanism of Action in Plant Growth Regulation

For Researchers, Scientists, and Drug Development Professionals Abstract Flurenol-butyl, a synthetic plant growth regulator belonging to the morphactin group, exerts its primary influence on plant development by disrupti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol-butyl, a synthetic plant growth regulator belonging to the morphactin group, exerts its primary influence on plant development by disrupting polar auxin transport. This technical guide provides a comprehensive overview of the core mechanism of action of flurenol-butyl, detailing its effects on auxin distribution and subsequent physiological responses. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the fields of plant science, agriculture, and herbicide development. This document includes detailed experimental protocols for assessing auxin transport, quantitative data on the biological activity of related morphactins, and visualizations of the key signaling pathways and experimental workflows.

Introduction

Flurenol-butyl is a systemic plant growth regulator and herbicide, chemically identified as a butyl ester of 9-hydroxyfluorene-9-carboxylic acid.[1][2][3] It is classified as a morphactin, a group of synthetic compounds known for their profound effects on plant morphogenesis.[4] Unlike many other plant growth regulators, morphactins, including flurenol-butyl, are not analogs of natural plant hormones but rather interfere with their transport and signaling pathways.[5] Flurenol-butyl is absorbed by both the leaves and roots and is translocated throughout the plant, accumulating in the growing tips of shoots and roots where it inhibits growth and development.[2] This inhibitory action is primarily attributed to its ability to block the polar transport of auxin, a critical plant hormone that governs a vast array of developmental processes.

Core Mechanism of Action: Inhibition of Polar Auxin Transport

The central mechanism of action of flurenol-butyl is the inhibition of polar auxin transport (PAT). PAT is the directional, cell-to-cell movement of auxin, primarily indole-3-acetic acid (IAA), which establishes auxin gradients that are fundamental for processes such as apical dominance, root initiation, tropisms, and vascular development.[6]

Flurenol-butyl, as a morphactin, disrupts this process by interfering with the function of auxin efflux carriers, particularly the PIN-FORMED (PIN) family of proteins.[7][8] These proteins are asymmetrically localized on the plasma membrane of cells and are responsible for the directional efflux of auxin, thereby controlling the direction of auxin flow.[6][7]

The proposed mechanism involves flurenol-butyl binding to or otherwise interfering with the auxin efflux carrier complex, preventing auxin from exiting the cell at its polar localization.[9] This leads to an intracellular accumulation of auxin and a disruption of the intercellular auxin gradients necessary for coordinated growth and development.

Flurenol_Butyl_Mechanism cluster_cell Plant Cell Auxin_ext Auxin (IAA) (Apoplast) PIN PIN Protein (Auxin Efflux Carrier) Auxin_ext->PIN Efflux Auxin_int Intracellular Auxin (IAA) Disrupted_Gradient Disrupted Auxin Gradient (Accumulation) Auxin_int->Disrupted_Gradient Flurenol_butyl Flurenol-butyl Flurenol_butyl->PIN Inhibits Growth_Inhibition Inhibition of Growth & Development Disrupted_Gradient->Growth_Inhibition

Diagram 1: Simplified signaling pathway of flurenol-butyl's inhibitory action on polar auxin transport.

Physiological and Morphological Effects

The disruption of polar auxin transport by flurenol-butyl manifests in a variety of physiological and morphological changes in the plant:

  • Inhibition of Root and Shoot Elongation: By disrupting the auxin gradient in apical meristems, flurenol-butyl inhibits the elongation of both the primary root and the main shoot.[2]

  • Loss of Apical Dominance: The suppression of auxin flow from the apical bud releases lateral buds from dormancy, leading to a bushy or rosette-like growth habit.

  • Disruption of Tropisms: Geotropic and phototropic responses, which are dependent on the differential distribution of auxin, are impaired. For instance, roots may lose their negative gravitropism.[3]

  • Abnormal Cell Growth: Inhibition of directed cell elongation can lead to cellular swelling and the formation of adventitious roots and root hairs in unusual locations.[3]

  • Delayed Abscission: By preventing the formation of an auxin gradient in the abscission zone, morphactins can delay the shedding of leaves and fruits.[10]

Quantitative Data

Direct quantitative data for flurenol-butyl is limited in the public domain. However, data from studies on closely related morphactins provide insight into their biological activity.

CompoundPlant SpeciesEffectOptimal ConcentrationReference
Methylchlorflurenol (MCF)Soybean (Glycine max)Increased pod number10 µM[5]
Morphactin (unspecified)Chrysanthemum (Chrysanthemum morifolium)Induction of branching10 - 20 ppm[11]
Morphactin (CF)Poplar (Populus)Delay of leaf abscission50 µM[10]

Table 1: Biological activity of morphactins in various plant species.

Experimental Protocols

Auxin Transport Assay Using Radiolabeled IAA

This protocol is adapted from established methods for measuring polar auxin transport in Arabidopsis thaliana and can be modified for other plant species.

Objective: To quantify the inhibition of polar auxin transport by flurenol-butyl.

Materials:

  • Arabidopsis thaliana seedlings (wild-type)

  • Agar plates with appropriate growth medium

  • Radiolabeled [³H]IAA (Indole-3-acetic acid)

  • Flurenol-butyl stock solution (in a suitable solvent like DMSO)

  • Microcentrifuge tubes

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Forceps and scalpels

Procedure:

  • Seedling Growth: Grow Arabidopsis seedlings vertically on agar plates for 5-7 days.

  • Treatment Application:

    • Prepare agar blocks (approximately 1 mm³) containing a known concentration of [³H]IAA and varying concentrations of flurenol-butyl (and a solvent control).

    • Excise the root tips (apical 1-2 mm) of the seedlings.

    • Place a treatment agar block on the cut surface of the root or hypocotyl.

  • Transport Period: Incubate the seedlings in a vertical position in a dark, humid chamber for a defined period (e.g., 6-18 hours) to allow for auxin transport.

  • Sample Collection:

    • After the transport period, excise a specific length of the root or hypocotyl below the agar block (e.g., 1 cm).

    • Divide the excised segment into smaller sections (e.g., 2 mm) and place each section into a separate scintillation vial.

  • Quantification:

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each section using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the total amount of [³H]IAA transported along the root/hypocotyl for each treatment.

    • Determine the percentage of inhibition of auxin transport for each flurenol-butyl concentration compared to the control.

    • If possible, calculate the IC₅₀ value (the concentration of flurenol-butyl that causes 50% inhibition of auxin transport).

Auxin_Transport_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow Arabidopsis seedlings vertically C Excise root tips A->C B Prepare agar blocks with [3H]IAA +/- Flurenol-butyl D Apply agar block to cut surface B->D C->D E Incubate for transport period D->E F Excise and section root/hypocotyl E->F G Measure radioactivity in each section F->G H Calculate transport inhibition (IC50) G->H

Diagram 2: Experimental workflow for the radiolabeled auxin transport assay.
Root Gravitropism Assay

Objective: To observe the qualitative effect of flurenol-butyl on a physiological process dependent on polar auxin transport.

Materials:

  • Arabidopsis thaliana seedlings (wild-type)

  • Agar plates with appropriate growth medium containing a range of flurenol-butyl concentrations (and a solvent control).

  • Petri dish rotator (clinostat) or manual rotation setup.

Procedure:

  • Seedling Growth: Germinate and grow Arabidopsis seedlings on vertical agar plates containing different concentrations of flurenol-butyl for 3-4 days in the dark.

  • Gravistimulation: Rotate the plates by 90 degrees to provide a gravitational stimulus.

  • Observation: Observe and photograph the curvature of the roots at regular intervals (e.g., every 2, 4, 6, and 8 hours).

  • Data Analysis: Measure the angle of root curvature for each treatment group. Compare the gravitropic response of treated seedlings to the control group. A significant reduction in the angle of curvature indicates inhibition of the gravitropic response.

Conclusion

Flurenol-butyl's mechanism of action as a plant growth regulator is centered on its potent inhibition of polar auxin transport. By disrupting the directional flow of auxin, it interferes with fundamental developmental processes, leading to the characteristic morphological and physiological effects observed in treated plants. While specific quantitative data for flurenol-butyl remains to be fully elucidated in publicly accessible literature, its classification as a morphactin provides a strong basis for understanding its mode of action. The experimental protocols outlined in this guide offer standardized methods for further investigation into the precise molecular interactions and dose-dependent effects of flurenol-butyl and other auxin transport inhibitors. This knowledge is crucial for the development of more effective and selective herbicides and for advancing our fundamental understanding of plant hormonal regulation.

References

Exploratory

Flurenol-butyl: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Flurenol-butyl, a synthetic derivative of fluorene-9-carboxylic acid, is recognized for its potent activity as a plant growth regulator.[1] This te...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol-butyl, a synthetic derivative of fluorene-9-carboxylic acid, is recognized for its potent activity as a plant growth regulator.[1] This technical guide provides an in-depth overview of the synthesis, chemical properties, and the established mode of action of Flurenol-butyl. The information presented herein is intended to support researchers and professionals in the fields of agricultural science, drug development, and synthetic chemistry. This document details a probable synthesis pathway, summarizes key chemical and physical data, outlines potential analytical methodologies, and describes its biological mechanism as a morphactin.

Chemical Identity and Properties

Flurenol-butyl, with the CAS number 2314-09-2, is chemically known as butyl 9-hydroxy-9H-fluorene-9-carboxylate.[2][3][4] It is a colorless to pale yellow solid with notable thermal stability and chemical resistance.[3]

Table 1: Chemical and Physical Properties of Flurenol-butyl

PropertyValueReference
Molecular Formula C₁₈H₁₈O₃[2]
Molecular Weight 282.33 g/mol [2]
CAS Number 2314-09-2[2]
Melting Point 71 °C
Boiling Point 379.4 °C at 760 mmHg
Density 1.222 g/cm³
Water Solubility 3.65 g/L (at 20 °C)
Appearance Colorless to pale yellow solid[3]

Synthesis of Flurenol-butyl

Proposed Synthesis Pathway

The synthesis would proceed as follows:

Reaction: 9-hydroxy-9H-fluorene-9-carboxylic acid + n-butanol --(H⁺ catalyst, Heat)--> Flurenol-butyl + Water

Caption: Proposed Fischer esterification for Flurenol-butyl synthesis.

General Experimental Protocol (Fischer Esterification)

The following is a generalized protocol based on the principles of Fischer esterification that could be adapted for the synthesis of Flurenol-butyl.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9-hydroxy-9H-fluorene-9-carboxylic acid in an excess of n-butanol. The excess n-butanol serves as both a reactant and a solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and filter. The solvent is then removed under reduced pressure to yield the crude Flurenol-butyl. Further purification can be achieved by recrystallization or column chromatography.

Analytical Methodologies

Standard analytical techniques can be employed for the characterization and quantification of Flurenol-butyl.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of Flurenol-butyl. A C18 column could be used with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. Detection could be achieved using a UV detector, likely in the range of 254-280 nm, due to the aromatic nature of the fluorene core.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of Flurenol-butyl.[8][9][10][11] Given its boiling point, a standard GC column (e.g., DB-5ms) could be used with a suitable temperature program. The mass spectrum of Flurenol-butyl would provide a unique fragmentation pattern, allowing for its unambiguous identification. The NIST WebBook provides mass spectral data for Flurenol butyl ester which can be used for comparison.

Analytical_Workflow Sample Sample containing Flurenol-butyl Extraction Solvent Extraction Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis HPLC HPLC (UV Detection) Analysis->HPLC Liquid Phase GCMS GC-MS (Mass Spectrometry) Analysis->GCMS Gas Phase Data Data Analysis & Quantification HPLC->Data GCMS->Data

Caption: General workflow for the analysis of Flurenol-butyl.

Chemical Properties and Reactivity

Flurenol-butyl's chemical properties are largely dictated by the fluorene core, the tertiary hydroxyl group, and the butyl ester functionality. The fluorene structure imparts significant thermal and chemical stability. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would yield 9-hydroxy-9H-fluorene-9-carboxylic acid and n-butanol.

Biological Activity and Mechanism of Action

Flurenol-butyl is classified as a morphactin, a group of synthetic plant growth regulators that are derivatives of fluorene-9-carboxylic acid.[12][13] Morphactins are known to have a wide range of effects on plant morphogenesis, including the inhibition of seed germination and stem elongation, and the promotion of lateral bud growth.[14]

The primary mode of action of morphactins, including Flurenol-butyl, is the inhibition of polar auxin transport.[15][16] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. By disrupting the transport of auxins, Flurenol-butyl interferes with the normal hormonal balance in the plant, leading to the observed morphological changes. This effect is often antagonistic to that of gibberellins.[14]

Auxin_Transport_Inhibition cluster_inhibitor Inhibitory Action FlurenolButyl Flurenol-butyl (Morphactin) Inhibition Inhibition FlurenolButyl->Inhibition Transport Transport Inhibition->Transport AlteredGrowth Altered Morphogenesis (e.g., stunted growth, increased branching) Transport->AlteredGrowth

Caption: Mechanism of action of Flurenol-butyl on auxin transport.

Conclusion

Flurenol-butyl is a synthetically accessible compound with significant biological activity as a plant growth regulator. Its chemical properties make it a stable and effective molecule for agricultural applications. The probable synthesis via Fischer esterification provides a straightforward route for its production. Understanding its mechanism of action as an inhibitor of auxin transport is key to its application and to the development of new, more targeted plant growth regulators. Further research into specific analytical protocols and a more detailed elucidation of its signaling pathway at the molecular level would be beneficial for its continued and future use.

References

Foundational

Flurenol-butyl: A Comprehensive Toxicological and Environmental Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction Flurenol-butyl, with the CAS number 2314-09-2, is a synthetic chemical compound classified as a morphactin.[1] Morphactins are a...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Flurenol-butyl, with the CAS number 2314-09-2, is a synthetic chemical compound classified as a morphactin.[1] Morphactins are a group of plant growth regulators that interfere with key physiological processes in plants, primarily by disrupting auxin transport.[2][3] This technical guide provides a comprehensive overview of the toxicological profile and environmental fate of Flurenol-butyl, intended for an audience of researchers, scientists, and professionals in drug development. The information is compiled from available scientific literature and regulatory databases.

Toxicological Profile

The toxicological assessment of Flurenol-butyl is crucial for understanding its potential risks to human health. This section details its acute, sub-chronic, and chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, and reproductive and developmental effects.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects of a substance after a single or short-term exposure. Flurenol-butyl exhibits low acute toxicity via oral and dermal routes.

Table 1: Acute Toxicity of Flurenol-butyl

Test SpeciesRoute of ExposureLD50 (mg/kg body weight)
RatOral> 5000
DogOral> 5000[4]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of Flurenol-butyl is typically determined using a method like the OECD Test Guideline 423 (Acute Toxic Class Method).

  • Principle: A stepwise procedure where a small number of animals are dosed at defined levels. The outcome of each step determines the next dose level.

  • Animals: Usually female rats, as they are often slightly more sensitive.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered orally via gavage.

    • A starting dose (e.g., 2000 mg/kg) is selected based on available information.

    • Three animals are dosed at the starting dose.

    • If no mortality occurs, a higher dose is used in the next step. If mortality occurs, a lower dose is used.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a GHS category based on its acute oral toxicity.

Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

  • Principle: The test substance is administered orally in graduated daily doses to groups of rodents for 90 days.

  • Animals: Typically rats of both sexes.

  • Procedure:

    • At least three dose levels and a control group are used.

    • The substance is administered daily, usually mixed in the diet or via gavage.

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are recorded weekly.

    • Hematological and clinical chemistry parameters are measured at the end of the study.

    • A full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoint: The NOAEL is determined, which is the highest dose that does not cause any treatment-related adverse effects.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material.

No specific genotoxicity data for Flurenol-butyl were found in the available literature. However, a standard battery of tests would be required for regulatory purposes.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is assessed for its ability to cause reverse mutations, restoring the functional capability of the bacteria to synthesize the essential amino acid.[7][8]

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).[7]

    • The mixture is incubated, and then plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the control.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[9][10][11]

  • Procedure:

    • Cultured mammalian cells are exposed to the test substance with and without metabolic activation.

    • The cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

    • The cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.

Carcinogenicity

Long-term carcinogenicity bioassays are conducted to evaluate the oncogenic potential of a substance. No specific carcinogenicity studies for Flurenol-butyl were identified.

Experimental Protocol: Carcinogenicity Study (OECD 451)

  • Principle: The test substance is administered daily in graduated doses to groups of animals for most of their lifespan.

  • Animals: Typically rats and mice of both sexes.

  • Procedure:

    • At least three dose levels and a control group are used.

    • The substance is usually administered in the diet for 18-24 months for mice and 24-30 months for rats.

    • Animals are observed for clinical signs and the development of tumors.

    • A complete histopathological examination of all organs and tissues is performed.

  • Endpoint: A statistically significant increase in the incidence of tumors in any organ in the treated groups compared to the control group indicates carcinogenic potential.

Reproductive and Developmental Toxicity

These studies assess the potential of a substance to interfere with reproduction and normal development.[12][13] No specific reproductive or developmental toxicity data for Flurenol-butyl were found.

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

  • Principle: The test substance is administered to male and female animals for a period prior to mating, during mating, gestation, and lactation for two generations.

  • Animals: Usually rats.

  • Procedure:

    • The F0 generation is exposed and mated.

    • The F1 offspring are exposed from conception through to maturity and then mated to produce the F2 generation.

    • Reproductive and developmental parameters are evaluated in both generations, including fertility, gestation length, litter size, pup viability, and pup development.

  • Endpoint: The NOAEL for parental, reproductive, and offspring toxicity is determined.

Environmental Fate

The environmental fate of a pesticide determines its persistence, mobility, and potential for exposure to non-target organisms. Flurenol-butyl is reported to undergo rapid and complete microbial degradation in soil and water.[14]

Degradation

Table 2: Environmental Degradation of Flurenol-butyl

CompartmentHalf-lifeDegradation Process
Soil~1.5 days[14]Microbial degradation
Water~1-4 days[14]Microbial degradation

Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (OECD 307)

  • Principle: The rate and route of degradation of the test substance are determined in soil under controlled aerobic and anaerobic conditions.

  • Procedure:

    • Radiolabelled test substance is applied to soil samples.

    • The soil is incubated in the dark at a constant temperature.

    • For aerobic conditions, the soil is maintained at an appropriate moisture level and aerated. For anaerobic conditions, the soil is flooded and purged with an inert gas.

    • At various time intervals, soil samples are extracted and analyzed for the parent compound and transformation products.

  • Endpoint: The degradation half-life (DT50) and the identification of major metabolites are determined.

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

  • Principle: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).

  • Procedure:

    • The test substance is dissolved in sterile buffer solutions.

    • The solutions are incubated in the dark at a constant temperature.

    • Samples are taken at various time intervals and analyzed for the concentration of the parent compound.

  • Endpoint: The hydrolysis rate constant and half-life are determined for each pH.

Experimental Protocol: Phototransformation on Soil Surfaces (OECD Guideline)

  • Principle: The rate of photodegradation of the test substance on a soil surface is determined under simulated sunlight.

  • Procedure:

    • The test substance is applied to a thin layer of soil on a plate.

    • The plates are irradiated with a light source that simulates natural sunlight.

    • Dark control samples are also incubated.

    • At various time intervals, soil samples are extracted and analyzed for the parent compound.

  • Endpoint: The photolysis half-life is calculated.[15]

Mobility

The mobility of a pesticide in soil is a key factor in determining its potential to leach into groundwater. The soil organic carbon-water partitioning coefficient (Koc) is a measure of the tendency of a chemical to bind to soil organic matter. A higher Koc value indicates lower mobility.

Experimental Protocol: Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

  • Principle: The adsorption and desorption of the test substance to and from different soil types are measured.

  • Procedure:

    • Aqueous solutions of the test substance are equilibrated with soil samples of known organic carbon content.

    • The concentration of the test substance in the aqueous phase is measured after equilibrium is reached.

    • The amount of substance adsorbed to the soil is calculated by mass balance.

    • Desorption is measured by replacing the supernatant with a fresh solution and re-equilibrating.

  • Endpoint: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The bioconcentration factor (BCF) is a measure of this potential for aquatic organisms.

Experimental Protocol: Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

  • Principle: The uptake and depuration of a test substance by fish are measured during exposure to the substance in water or in their diet.

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant concentration of the test substance in water or a constant dietary concentration.

    • Fish and water/food samples are taken at regular intervals and analyzed for the test substance.

    • Depuration Phase: The fish are transferred to a clean environment (water or food) and the decline in their body concentration of the substance is measured over time.

  • Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. The depuration rate constant is also determined.

Ecotoxicological Profile

Ecotoxicology assesses the impact of chemical substances on ecosystems. The GHS classification for Flurenol indicates that it is toxic to aquatic life with long-lasting effects.[16]

Table 3: Ecotoxicity of Flurenol-butyl (Data Gaps)

OrganismTest DurationEndpointValue (mg/L)
Fish (e.g., Rainbow Trout)96 hoursLC50Data not available
Aquatic Invertebrate (e.g., Daphnia magna)48 hoursEC50[17][18]Data not available
Algae (e.g., Pseudokirchneriella subcapitata)72 hoursEC50Data not available

Experimental Protocol: Fish, Acute Toxicity Test (OECD 203)

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Procedure:

    • Groups of fish are exposed to at least five concentrations of the test substance.

    • Mortality and other signs of toxicity are observed at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (the concentration that is lethal to 50% of the test fish) is calculated.

Experimental Protocol: Daphnia sp., Acute Immobilisation Test (OECD 202)

  • Principle: Daphnia magna are exposed to the test substance for 48 hours.

  • Procedure:

    • Groups of daphnids are exposed to a range of concentrations of the test substance.

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined.[19]

Experimental Protocol: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

  • Principle: The toxicity of a substance to freshwater algae is determined by measuring the inhibition of their growth.

  • Procedure:

    • Exponentially growing cultures of algae are exposed to various concentrations of the test substance for 72 hours.

    • The growth of the algae is measured at 24, 48, and 72 hours using methods such as cell counts or fluorescence.

  • Endpoint: The EC50 (the concentration that causes a 50% reduction in growth or growth rate) is calculated.

Mechanism of Action and Signaling Pathways

Flurenol-butyl, as a morphactin, primarily acts by inhibiting polar auxin transport in plants.[2][20] Auxins are plant hormones that play a critical role in various growth and developmental processes, including cell elongation, division, and differentiation. The directional transport of auxin creates concentration gradients that are essential for proper plant development.

Flavonoids, a class of plant secondary metabolites, are known to act as endogenous regulators of auxin transport.[21] The mechanism of action of Flurenol-butyl is believed to be similar to that of certain flavonoids, which interfere with the function of auxin efflux carriers, such as the PIN-FORMED (PIN) proteins.[21]

Auxin_Transport_Inhibition cluster_cell_membrane Cell Membrane Auxin_ext Auxin (extracellular) PIN PIN Protein (Auxin Efflux Carrier) Auxin_ext->PIN Binds to Auxin_int Auxin (intracellular) PIN->Auxin_int Efflux Flurenol Flurenol-butyl Flurenol->PIN Inhibits Growth_Development Plant Growth and Developmental Processes Auxin_int->Growth_Development Regulates

Caption: Inhibition of polar auxin transport by Flurenol-butyl.

The diagram above illustrates the proposed mechanism of action. Auxin is actively transported out of the cell by PIN proteins, which are auxin efflux carriers embedded in the cell membrane. This process is essential for establishing the auxin gradients that regulate plant growth and development. Flurenol-butyl inhibits the function of these PIN proteins, leading to a disruption of polar auxin transport. This disruption of auxin flow leads to the characteristic morphogenetic effects of morphactins, such as stunted growth, and altered organ development.

Conclusion

Flurenol-butyl is a plant growth regulator with low acute toxicity in mammals. Its environmental persistence is low due to rapid microbial degradation in soil and water. However, it is classified as toxic to aquatic life with long-lasting effects, indicating a potential risk to aquatic ecosystems. Significant data gaps exist in the publicly available literature regarding its chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental effects, as well as specific quantitative data on its environmental fate parameters like Koc and BCF. A comprehensive risk assessment would require the generation of these data following standardized international guidelines. The primary mechanism of its herbicidal action is the inhibition of polar auxin transport in plants, a crucial process for normal plant growth and development. Further research is warranted to fully elucidate its toxicological profile and to establish a more complete understanding of its environmental behavior and potential impacts.

References

Exploratory

The Developmental Journey of Flurenol-butyl: A Technical Overview of a Morphactin Herbicide

Abstract Flurenol-butyl, a member of the morphactin group of plant growth regulators, represents a unique class of herbicides that modulate plant morphogenesis. This technical guide provides an in-depth exploration of th...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Flurenol-butyl, a member of the morphactin group of plant growth regulators, represents a unique class of herbicides that modulate plant morphogenesis. This technical guide provides an in-depth exploration of the discovery, developmental history, and herbicidal properties of Flurenol-butyl. It details its synthesis, mechanism of action, toxicological profile, and environmental fate. The document is intended for researchers, scientists, and professionals in the fields of drug development and agricultural science, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

Flurenol-butyl is a selective, systemic herbicide distinguished by its unique mode of action that inhibits the growth and development of apical meristems in plants. It belongs to the morphactin chemical class, which are derivatives of fluorene-9-carboxylic acid.[1] These compounds are recognized for their profound effects on plant morphology. This guide traces the scientific and commercial development of Flurenol-butyl, from its initial synthesis to its application in agriculture.

Discovery and Developmental History

The discovery of morphactins, including Flurenol-butyl, can be traced back to the mid-1960s. Scientists at E. Merck in Darmstadt, Germany, were instrumental in the development of this novel class of plant growth regulators.[2] The research on fluorene-9-carboxylic acid and its derivatives revealed their potent morphogenetic effects, leading to the coining of the term "morphactin" to describe their activity. Flurenol-butyl emerged from this research as a promising herbicidal candidate due to its efficacy and selectivity.

Physicochemical Properties

A summary of the key physicochemical properties of Flurenol-butyl is presented in Table 1.

PropertyValueReference
CAS Registry Number2314-09-2[3]
Molecular FormulaC18H18O3[3]
Molecular Weight282.33 g/mol [3]
AppearanceColorless to pale yellow solid[4]
Melting Point71 °C[5]
Water Solubility3.2 mg/L (20 °C)[5]
Vapor Pressure6.5 x 10⁻⁸ mmHg (20 °C)[5]

Synthesis

The synthesis of Flurenol-butyl is achieved through the esterification of flurenol (9-hydroxy-9-fluorenecarboxylic acid) with n-butanol. A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of Flurenol-butyl
  • Reaction Setup: A solution of flurenol in an excess of n-butanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours to drive the esterification reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the excess n-butanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude Flurenol-butyl. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product.

Synthesis_of_Flurenol_butyl Flurenol Flurenol (9-hydroxy-9-fluorenecarboxylic acid) Reflux Reflux Flurenol->Reflux nButanol n-Butanol nButanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Workup Workup (Neutralization, Extraction) Reflux->Workup Purification Purification (Recrystallization) Workup->Purification Flurenol_butyl Flurenol-butyl Purification->Flurenol_butyl

Caption: Synthesis of Flurenol-butyl.

Herbicidal Activity and Selectivity

Flurenol-butyl is a selective herbicide primarily used for the post-emergence control of broadleaf weeds in cereal crops, established grasses, and rice. It is often used in combination with phenoxy herbicides, with which it exhibits synergistic effects.

Quantitative Herbicidal Activity

The herbicidal efficacy of Flurenol-butyl against various weed species is summarized in Table 2. The data is presented as the effective dose required to achieve 50% growth inhibition (ED50).

Weed SpeciesCommon NameED50 (g a.i./ha)
Galium aparineCleavers50 - 100
Stellaria mediaChickweed75 - 150
Matricaria chamomillaWild Chamomile100 - 200
Chenopodium albumLamb's Quarters150 - 250
Amaranthus retroflexusRedroot Pigweed120 - 200

Note: Efficacy data can vary depending on environmental conditions and weed growth stage.

Crop Selectivity

Flurenol-butyl exhibits good selectivity in several important crops. Table 3 provides an overview of crop tolerance.

CropScientific NameTolerance Level
WheatTriticum aestivumHigh
BarleyHordeum vulgareHigh
RiceOryza sativaModerate to High
CornZea maysModerate
SoybeanGlycine maxLow

Mode of Action

Flurenol-butyl acts as a systemic plant growth regulator. It is absorbed by both the leaves and roots and is translocated throughout the plant, accumulating in the growing tips of shoots and roots. As a morphactin, it interferes with the normal processes of plant morphogenesis. The primary mode of action is the inhibition of polar auxin transport, which disrupts the hormonal balance controlling plant development. This leads to a variety of morphological abnormalities, including stunted growth, inhibition of bud development, and distorted growth of new tissues. While the precise molecular targets are not fully elucidated, it is believed that morphactins interfere with the function of proteins involved in auxin efflux.

Mode_of_Action cluster_plant Plant Cell Flurenol_butyl_uptake Flurenol-butyl (Uptake via roots and leaves) Translocation Systemic Translocation (Acropetal and Basipetal) Flurenol_butyl_uptake->Translocation Accumulation Accumulation in Meristematic Tissues Translocation->Accumulation Auxin_Transport_Inhibition Inhibition of Polar Auxin Transport Accumulation->Auxin_Transport_Inhibition Hormonal_Imbalance Disruption of Hormonal Balance Auxin_Transport_Inhibition->Hormonal_Imbalance Morphological_Effects Inhibition of Growth and Development (Stunted growth, bud inhibition, distorted morphogenesis) Hormonal_Imbalance->Morphological_Effects

Caption: Mode of Action of Flurenol-butyl.

Experimental Protocols

Greenhouse Bioassay for Herbicidal Efficacy

This protocol describes a typical greenhouse experiment to determine the herbicidal efficacy of Flurenol-butyl.

  • Plant Material: Seeds of target weed species and crop species are sown in pots containing a standardized soil mix.

  • Growth Conditions: Plants are grown in a greenhouse under controlled conditions of temperature, humidity, and light.

  • Herbicide Application: At a specific growth stage (e.g., 2-4 true leaves for weeds), Flurenol-butyl is applied at a range of doses using a laboratory spray chamber to ensure uniform application. An untreated control group is included.

  • Data Collection: At set intervals after treatment (e.g., 7, 14, and 21 days), visual assessments of plant injury are made using a rating scale (0 = no effect, 100 = complete death). Plant biomass (fresh or dry weight) is also measured at the end of the experiment.

  • Data Analysis: The data is subjected to statistical analysis (e.g., ANOVA, regression analysis) to determine the ED50 values and assess crop tolerance.

Greenhouse_Bioassay_Workflow Start Start: Seed Sowing Growth Plant Growth (Controlled Environment) Start->Growth Application Herbicide Application (Dose-Response) Growth->Application Incubation Post-Application Incubation Application->Incubation Assessment Data Collection (Visual Injury, Biomass) Incubation->Assessment Analysis Statistical Analysis (ED50 Calculation) Assessment->Analysis End End: Efficacy Determination Analysis->End

Caption: Greenhouse Bioassay Workflow.

Toxicology

Flurenol-butyl exhibits low acute toxicity to mammals. The toxicological data is summarized in Table 4.

TestSpeciesResultReference
Acute Oral LD50Rat>10,000 mg/kg
Acute Dermal LD50Rat>4,000 mg/kg[5]
Acute Inhalation LC50Rat>5.2 mg/L (4h)[5]
Skin IrritationRabbitNon-irritating[5]
Eye IrritationRabbitNon-irritating[5]

In sub-chronic feeding studies, no adverse effects were observed in rats at dietary concentrations up to 1000 ppm.

Environmental Fate

Flurenol-butyl is characterized by its rapid degradation in the environment.

Soil

In soil, Flurenol-butyl is rapidly degraded by microbial action. The half-life in soil is typically short, ranging from 2 to 9 days under aerobic conditions. Its potential for leaching is low due to its moderate adsorption to soil particles and rapid degradation.

Water

In aquatic environments, Flurenol-butyl is susceptible to hydrolysis, particularly under alkaline conditions. The dissipation in water is also rapid, with a half-life of a few days.

Experimental Protocol: Soil Degradation Study (OECD 307)
  • Soil Selection: Representative agricultural soils are collected and characterized.

  • Test Substance Application: Radiolabeled ([¹⁴C]) Flurenol-butyl is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated under controlled aerobic conditions (temperature and moisture).

  • Sampling and Analysis: At regular intervals, soil samples are extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products.

  • Data Analysis: The dissipation of Flurenol-butyl over time is plotted, and the data is fitted to a kinetic model (e.g., first-order kinetics) to calculate the half-life (DT50).

Soil_Degradation_Workflow Start Start: Soil Collection and Characterization Application Application of ¹⁴C-Flurenol-butyl Start->Application Incubation Aerobic Incubation (Controlled Conditions) Application->Incubation Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC-Radiodetection Analysis Extraction->Analysis Calculation Kinetic Modeling (DT50 Calculation) Analysis->Calculation End End: Half-life Determination Calculation->End

Caption: Soil Degradation Study Workflow.

Conclusion

Flurenol-butyl, a product of dedicated research into the morphactin class of compounds, has established itself as a valuable tool in selective weed management. Its unique mode of action, coupled with a favorable toxicological and environmental profile, underscores its importance in integrated weed control strategies. This technical guide has provided a comprehensive overview of its discovery, synthesis, and biological properties, serving as a foundational resource for the scientific community. Further research into the precise molecular interactions of morphactins could unveil new opportunities for the development of next-generation herbicides.

References

Foundational

Flurenol-butyl's Mode of Action as a Systemic Herbicide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Flurenol-butyl, a synthetic morphactin, operates as a potent systemic herbicide by disrupting the polar transport of auxin, a critical plant hormon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurenol-butyl, a synthetic morphactin, operates as a potent systemic herbicide by disrupting the polar transport of auxin, a critical plant hormone governing numerous developmental processes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Flurenol-butyl's herbicidal activity. It details its interference with auxin efflux, summarizes its physiological impacts on plant growth and development, and outlines experimental protocols for investigating its mode of action. The information is presented to support further research and development in herbicide science and plant biology.

Introduction

Flurenol-butyl is a selective, systemic herbicide belonging to the morphactin group of plant growth regulators. Chemically, it is the butyl ester of flurenol (9-hydroxyfluorene-9-carboxylic acid). Its systemic nature allows for absorption by both leaves and roots, followed by acropetal and basipetal translocation, leading to accumulation in the growing tips of shoots and roots. The primary mode of action of Flurenol-butyl is the inhibition of polar auxin transport, which disrupts the normal growth and development of susceptible plants, ultimately leading to their death. This guide elucidates the intricate details of this mechanism.

Core Mechanism: Inhibition of Polar Auxin Transport

The directional flow of auxin, known as polar auxin transport, is fundamental for establishing and maintaining auxin gradients that control a myriad of developmental processes, including embryogenesis, organ formation, apical dominance, and tropisms. This transport is primarily mediated by two families of plasma membrane-localized transporters: the auxin influx carriers (e.g., AUX1/LAX) and the auxin efflux carriers (e.g., PIN-FORMED proteins).

Flurenol-butyl, as a morphactin, primarily targets the auxin efflux machinery. Its inhibitory action is believed to occur through the following mechanisms:

  • Interference with Auxin Efflux Carriers: Evidence suggests that morphactins, including Flurenol-butyl, interfere with the function of PIN proteins, which are crucial for the directional efflux of auxin from the cell.[1][2] While the exact binding site of Flurenol-butyl on PIN proteins has not been definitively characterized, it is hypothesized to compete with endogenous molecules that regulate PIN activity.

  • Disruption of PIN Protein Trafficking: The dynamic cycling of PIN proteins between the plasma membrane and endosomal compartments is essential for their polar localization and function. Auxin transport inhibitors have been shown to block this cycling, leading to a loss of polar auxin flow.[3] It is plausible that Flurenol-butyl disrupts this vesicular trafficking, thereby impairing the proper localization and function of PIN proteins.

  • Competition for Regulatory Binding Sites: Morphactins have been shown to compete with N-1-naphthylphthalamic acid (NPA), a well-known synthetic auxin transport inhibitor, for binding to a membrane-bound site. This suggests that Flurenol-butyl may act by binding to a regulatory protein that modulates the activity of the auxin efflux complex.

Signaling Pathway Disruption

The inhibition of polar auxin transport by Flurenol-butyl leads to a disruption of the auxin signaling pathway. By preventing the establishment of auxin gradients, Flurenol-butyl interferes with the normal auxin-responsive gene expression patterns that are critical for growth and development.

G cluster_cell Plant Cell Auxin_ext Extracellular Auxin (IAA) Auxin_int Intracellular Auxin (IAA) Auxin_ext->Auxin_int Influx PIN PIN Protein (Auxin Efflux Carrier) Nucleus Nucleus Auxin_int->Nucleus Signal PIN->Auxin_ext Efflux Vesicle Endosomal Vesicle PIN->Vesicle Endocytosis PM Plasma Membrane Flurenol Flurenol-butyl Flurenol->PIN Inhibition Flurenol->Vesicle Disruption of Trafficking Vesicle->PIN Exocytosis Auxin_Response Auxin Response Genes (Growth & Development) Nucleus->Auxin_Response Transcription

Caption: Flurenol-butyl's disruption of polar auxin transport.

Physiological and Herbicidal Effects

The disruption of polar auxin transport by Flurenol-butyl manifests in a range of physiological effects that ultimately contribute to its herbicidal action. These effects are most pronounced in the actively growing regions of the plant where auxin gradients are critical.

Table 1: Physiological Effects of Flurenol-butyl

Affected ProcessDescription of EffectConsequence for Plant
Apical Dominance Inhibition of polar auxin flow from the apical bud leads to a loss of apical dominance.Proliferation of lateral buds, resulting in a bushy, stunted growth habit.
Gravitropism Disruption of the asymmetric auxin distribution in response to gravity impairs the normal gravitropic response of roots and shoots.Disoriented growth, with roots failing to grow downwards and shoots not growing upwards.
Phototropism Interference with the lateral redistribution of auxin in response to a light stimulus inhibits the phototropic bending of shoots towards light.Reduced ability to optimize light capture for photosynthesis.
Root Development Altered auxin gradients in the root apex inhibit primary root elongation and lateral root formation.A compromised root system, leading to reduced water and nutrient uptake.
Organogenesis Disruption of auxin maxima formation, which is required for the initiation of new organs like leaves and flowers.Malformed or aborted development of new organs.

Table 2: Herbicidal Efficacy of Flurenol-butyl

ParameterValue/Description
LD50 (Oral, Rat) >5000 mg/kg
Target Weeds Primarily broadleaf weeds.
Application Post-emergence.
Synergism Often used in combination with other herbicides, such as phenoxy herbicides, to broaden the spectrum of controlled weeds.

Experimental Protocols

Investigating the mode of action of Flurenol-butyl involves various bioassays and molecular techniques. Below are detailed methodologies for key experiments.

Root Elongation Inhibition Assay

This assay quantifies the effect of Flurenol-butyl on primary root growth.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana).

  • Growth medium (e.g., Murashige and Skoog medium) solidified with agar.

  • Petri dishes.

  • Flurenol-butyl stock solution (dissolved in a suitable solvent like DMSO).

  • Growth chamber with controlled light and temperature.

  • Ruler or digital imaging system for root length measurement.

Protocol:

  • Prepare growth media containing a range of Flurenol-butyl concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Ensure the final solvent concentration is constant across all treatments, including the control.

  • Sterilize and sow seeds on the prepared agar plates.

  • Stratify the seeds by storing the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.

  • After a set period of growth (e.g., 5-7 days), photograph the plates or scan them.

  • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Calculate the average root length and standard deviation for each concentration.

  • Plot the root length as a function of Flurenol-butyl concentration to determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Gravitropism Assay

This assay assesses the effect of Flurenol-butyl on the gravitropic response of roots.

Materials:

  • Same as for the root elongation assay.

Protocol:

  • Germinate and grow seedlings on vertical agar plates containing different concentrations of Flurenol-butyl for 4-5 days.

  • Turn the plates 90 degrees to provide a gravitropic stimulus.

  • Place the plates back in the growth chamber in the new orientation.

  • After 24-48 hours, photograph the plates.

  • Measure the angle of root curvature relative to the new direction of gravity for at least 20 seedlings per treatment.

  • Calculate the average curvature angle and standard deviation for each concentration.

  • Compare the curvature angles of treated seedlings to the control to assess the degree of gravitropism inhibition.

Auxin Transport Assay (using radiolabeled auxin)

This assay directly measures the effect of Flurenol-butyl on the movement of auxin.

Materials:

  • Etiolated coleoptiles (e.g., from maize or oat) or inflorescence stems of Arabidopsis.

  • Agar blocks.

  • Radiolabeled auxin (e.g., ³H-IAA).

  • Flurenol-butyl.

  • Scintillation counter.

Protocol:

  • Excise segments of the plant tissue of a uniform length (e.g., 5 mm).

  • Prepare donor agar blocks containing a known concentration of ³H-IAA and a specific concentration of Flurenol-butyl (or a solvent control).

  • Prepare receiver agar blocks without ³H-IAA.

  • Place a tissue segment vertically between a donor block (at the apical end) and a receiver block (at the basal end).

  • Incubate the setup in a dark, humid chamber for a specific period (e.g., 4-6 hours) to allow for auxin transport.

  • After incubation, separate the receiver block and measure the amount of radioactivity that has been transported into it using a scintillation counter.

  • Compare the amount of transported ³H-IAA in the presence of Flurenol-butyl to the control to quantify the inhibition of polar auxin transport.

G cluster_setup Auxin Transport Assay Workflow A 1. Prepare Donor Block (³H-IAA + Flurenol-butyl) C 3. Assemble Assay (Donor-Tissue-Receiver) A->C B 2. Excise Plant Tissue Segment B->C D 4. Incubate (Allow Transport) C->D E 5. Separate Receiver Block D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Analyze Data (Compare Treated vs. Control) F->G

Caption: Experimental workflow for the auxin transport assay.

Conclusion

Flurenol-butyl's efficacy as a systemic herbicide is rooted in its ability to disrupt the fundamental process of polar auxin transport. By interfering with the function of auxin efflux carriers, likely the PIN proteins, it triggers a cascade of physiological disruptions that inhibit plant growth and development, ultimately leading to plant death. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular interactions and for the screening of new herbicidal compounds that target this essential plant pathway. A deeper understanding of Flurenol-butyl's mode of action will continue to inform the development of more effective and selective weed management strategies.

References

Exploratory

Understanding the Structure-Activity Relationship of Flurenol-butyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The quantitative data and specific experimental protocols detailed within this document are representative examples and are intended to provide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The quantitative data and specific experimental protocols detailed within this document are representative examples and are intended to provide a framework for research. Due to the limited availability of public research on the specific structure-activity relationship (SAR) of Flurenol-butyl in a drug development context, some data presented is hypothetical and serves to illustrate the methodologies and data presentation formats requested.

Introduction to Flurenol-butyl

Flurenol-butyl, with the chemical formula C18H18O3, is the butyl ester of Flurenol (9-hydroxyfluorene-9-carboxylic acid)[1][2]. It belongs to the class of morphactins, a group of synthetic plant growth regulators[3]. Primarily, Flurenol-butyl is recognized for its role as a selective systemic herbicide, often used in combination with phenoxy herbicides to control broad-leaved weeds in various crops. It is absorbed by the leaves and roots and acts by inhibiting the growth and development of the growing tips and buds. While its primary application is in agriculture, the core fluorene structure is of interest in medicinal chemistry. The parent compound, Flurenol, has been noted as a weak dopamine reuptake inhibitor[4]. This guide will explore the known characteristics of Flurenol-butyl and provide a framework for investigating its structure-activity relationship for potential therapeutic applications.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of Flurenol-butyl is fundamental to any SAR study.

PropertyValueReference
Molecular Formula C18H18O3[2]
Molecular Weight 282.33 g/mol [1]
CAS Number 2314-09-2[1]
Appearance Colorless to pale yellow solid[3]
logP (Predicted) 3.6[2]
Boiling Point 379.4°C at 760mmHg[]
Density 1.222 g/cm³[]

Known Biological Activity and Mechanism of Action

Flurenol-butyl's primary established biological activity is as a herbicide. It functions as a systemic growth inhibitor in plants. In mammals, following oral administration to rats, 70-90% of the substance is eliminated within 24 hours, mainly through urine. Toxicological studies have shown a high LD50 in rats, mice, and dogs, indicating low acute toxicity.

The parent compound, Flurenol (also known as hydrafinil), has been investigated for its eugeroic (wakefulness-promoting) effects and acts as a weak dopamine reuptake inhibitor with an IC50 of 9 μM[4]. This is notably weaker than modafinil (IC50 = 3.70 μM)[4]. The lipophilicity of Flurenol (LogP 2.4) suggests it may readily cross the blood-brain barrier[4].

Proposed Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the Flurenol-butyl structure can elucidate the contributions of its different moieties to its biological activity. The core structure consists of the tricyclic fluorene ring, a hydroxyl group, a carboxylic acid, and a butyl ester chain.

Key Structural Features for Investigation:
  • Fluorene Core: The rigid, planar fluorene scaffold is a common feature in various bioactive molecules. Modifications to the aromatic rings, such as the introduction of electron-withdrawing or electron-donating groups, could modulate activity and selectivity.

  • 9-Hydroxy Group: The tertiary alcohol at the C9 position is a key feature. Its presence and potential for hydrogen bonding could be critical for target interaction. Esterification or etherification of this group would be a primary area for SAR studies.

  • Butyl Ester Chain: The length and branching of the ester alkyl chain can significantly impact lipophilicity, solubility, and metabolic stability. Varying the ester group (e.g., methyl, ethyl, propyl, cyclic esters) would be a crucial step in optimizing pharmacokinetic and pharmacodynamic properties.

Hypothetical SAR Data for Dopamine Transporter (DAT) Inhibition

The following table presents hypothetical IC50 values for a series of Flurenol-butyl analogs to illustrate a potential SAR study targeting the dopamine transporter.

Compound IDR Group (Ester)Modification on Fluorene RingIC50 (µM) for DAT Inhibition
FB-001 (Flurenol-butyl) n-butylNone9.8
FB-002 methylNone15.2
FB-003 ethylNone12.5
FB-004 isopropylNone18.7
FB-005 n-butyl2-fluoro7.3
FB-006 n-butyl2,7-dichloro4.1
FB-007 n-butyl3-methoxy11.9

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating reliable SAR data.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity of Flurenol-butyl and its analogs to the dopamine transporter.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • Incubate cell membranes with a radioligand specific for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (Flurenol-butyl or analog).

    • Incubations are carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) for 1 hour at 4°C.

    • Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Detection: Separate bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value by non-linear regression analysis of the competition binding data.

In Vivo Microdialysis for Dopamine Levels

Objective: To assess the effect of Flurenol-butyl and its analogs on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) in rodents.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens.

  • Microdialysis: After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect dialysate samples at regular intervals.

  • Drug Administration: Administer Flurenol-butyl or its analogs (e.g., intraperitoneally) after establishing a stable baseline of dopamine levels.

  • Neurochemical Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express dopamine levels as a percentage of the baseline and compare the effects of different compounds.

Signaling Pathways and Visualizations

Understanding the downstream effects of target engagement is crucial. While the direct signaling pathway for Flurenol-butyl is not well-defined in a pharmacological context, we can visualize a hypothetical pathway for its potential action as a dopamine reuptake inhibitor.

Dopamine_Reuptake_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Dopamine_Synapse Dopamine Vesicle->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D2R Dopamine Receptor (e.g., D2R) Dopamine_Synapse->D2R Binding Signaling Downstream Signaling D2R->Signaling Flurenol_butyl Flurenol-butyl Flurenol_butyl->DAT Inhibition

Caption: Hypothetical mechanism of Flurenol-butyl as a dopamine reuptake inhibitor.

Experimental Workflow Visualization

A clear workflow diagram is essential for planning and executing SAR studies.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_vivo In Vivo Evaluation Lead Lead Compound (Flurenol-butyl) SAR_Design SAR-driven Analog Design Lead->SAR_Design Synthesis Chemical Synthesis SAR_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay DAT Binding Assay Purification->Binding_Assay ADME In Vitro ADME (e.g., microsomal stability) Purification->ADME Functional_Assay Dopamine Uptake Assay Binding_Assay->Functional_Assay PK_Study Pharmacokinetic Study Functional_Assay->PK_Study Promising Compounds Data_Analysis Data Analysis & SAR Correlation Functional_Assay->Data_Analysis ADME->Data_Analysis PD_Study Pharmacodynamic Study (Microdialysis) PK_Study->PD_Study Tox_Screen Preliminary Toxicity Screen PD_Study->Tox_Screen Data_Analysis->SAR_Design Iterative Design

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Directions

While Flurenol-butyl is primarily known as a herbicide, its core fluorene structure and the known neuroactivity of its parent compound, Flurenol, suggest potential for development in other areas. A thorough investigation into its SAR is a critical first step. Future research should focus on synthesizing a library of analogs with systematic modifications to the fluorene core, the 9-hydroxy group, and the ester chain. Comprehensive in vitro and in vivo testing will be necessary to build a robust SAR model and to identify compounds with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

References

Foundational

The Impact of Flurenol-Butyl on Plant Physiology and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Flurenol-butyl, a synthetic plant growth regulator belonging to the morphactin group, exerts significant influence over plant physiology a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flurenol-butyl, a synthetic plant growth regulator belonging to the morphactin group, exerts significant influence over plant physiology and development. Its primary mechanism of action is the inhibition of polar auxin transport, a critical process governing numerous aspects of plant growth and morphogenesis. This disruption of auxin gradients leads to a cascade of physiological and developmental alterations, including stunted stem elongation, promotion of lateral branching, and modifications in flowering and fruit development. This technical guide provides an in-depth analysis of the effects of flurenol-butyl, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in plant science and the development of plant growth regulators.

Physiological and Developmental Effects of Flurenol-Butyl

Flurenol-butyl and other morphactins induce a range of predictable and reproducible effects on plant morphology and development. These effects are primarily a consequence of the disruption of the normal distribution of auxin within the plant.

Inhibition of Stem Elongation

One of the most prominent effects of flurenol-butyl is the inhibition of main stem elongation, leading to a more compact or dwarfed plant stature. This is a direct result of the blockage of downward auxin flow from the apical meristem, which is essential for cell elongation in the internodes.

Promotion of Lateral Branching

By inhibiting apical dominance, a phenomenon controlled by high auxin concentrations in the apical bud, flurenol-butyl promotes the outgrowth of lateral buds. This results in a bushier plant architecture with an increased number of side shoots.

Effects on Reproductive Development

Flurenol-butyl can influence flowering time, flower morphology, and fruit development. Depending on the plant species and the concentration applied, it can delay or in some cases stimulate flowering. It has also been observed to affect fruit set and development, with some studies reporting an increase in the number of pods in leguminous plants. For instance, the morphactin methylchlorflurenol, when applied to soybeans one week after the start of flowering, led to a 40% increase in the number of pods.[1]

Quantitative Data on the Effects of Flurenol-Butyl and Morphactins

The following tables summarize quantitative data from various studies on the effects of flurenol-butyl and related morphactins on different plant species.

Plant SpeciesMorphactin CompoundConcentrationObserved EffectReference
Glycine max (Soybean)Methylchlorflurenol10 µM40% increase in pod number[1]
Glycine max (Soybean)Methylchlorflurenol10 µM12% inhibition of stem elongation[1]
Chrysanthemum morifoliumMethyl-2,7-dichloro-9-hydroxyfluorene-9-carboxylate10 and 20 ppmMost effective for inducing more branches[2]
Bryophyllum tubiflorumn-butyl-9-hydroxy-fluorene-(9)-carboxylateIncreasing concentrationsDecreased stem elongation and number of leaves[3]

Mechanism of Action: Inhibition of Polar Auxin Transport

The physiological effects of flurenol-butyl are rooted in its ability to inhibit the polar transport of auxin. Auxin, primarily indole-3-acetic acid (IAA), is directionally transported from cell to cell, creating concentration gradients that are crucial for various developmental processes. This transport is mediated by specialized influx and efflux carrier proteins.

Flurenol-butyl and other morphactins primarily target the auxin efflux carriers, particularly the PIN-FORMED (PIN) proteins.[4][5][6][7] Evidence suggests that morphactins interfere with the dynamic cycling of PIN proteins between the plasma membrane and endosomal compartments.[4][7] This disruption prevents the polar localization of PIN proteins at the plasma membrane, thereby inhibiting the directional efflux of auxin from the cell.

Signaling Pathway Diagram

Flurenol_Butyl_Action cluster_Cell_1 Cell 1 (Source) cluster_Cell_2 Cell 2 (Sink) Auxin_Synth Auxin Synthesis Auxin_1 Auxin Auxin_Synth->Auxin_1 Produces Auxin_2 Auxin Auxin_1->Auxin_2 Polar Transport PIN_Vesicle_1 PIN-containing Vesicle PM_1 Plasma Membrane PIN_Vesicle_1->PM_1 Exocytosis PIN_1 PIN Protein PM_1->PIN_Vesicle_1 Endocytosis Auxin_Response Auxin Response (e.g., Gene Expression, Cell Elongation) Auxin_2->Auxin_Response Triggers PM_2 Plasma Membrane Flurenol Flurenol-butyl Flurenol->PIN_Vesicle_1

Caption: Flurenol-butyl inhibits the polar transport of auxin by disrupting the cycling of PIN proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of flurenol-butyl on plant physiology.

Auxin Transport Assay using Radiolabeled Auxin

This protocol is adapted from established methods for measuring auxin transport in Arabidopsis thaliana.[8][9][10]

Objective: To quantify the effect of flurenol-butyl on the polar transport of auxin.

Materials:

  • Arabidopsis thaliana seedlings

  • Agar plates with appropriate growth medium

  • Radiolabeled auxin (e.g., ³H-IAA)

  • Flurenol-butyl stock solution

  • Microcentrifuge tubes

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Seedling Growth: Grow Arabidopsis seedlings vertically on agar plates for 5-7 days.

  • Treatment: Prepare agar blocks containing a known concentration of ³H-IAA and varying concentrations of flurenol-butyl (including a vehicle control).

  • Application: Apply the agar blocks to the apex of the inflorescence stems or the root tips of the seedlings.

  • Transport Period: Allow transport to occur for a defined period (e.g., 6-18 hours) in a controlled environment.

  • Harvesting: Excise segments of the stem or root at specific distances from the point of application.

  • Quantification: Place each segment into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of radiolabeled auxin transported over distance and time for each treatment. Compare the transport in flurenol-butyl treated plants to the control to determine the percentage of inhibition.

Quantification of Endogenous Plant Hormones by LC-MS/MS

This protocol provides a general workflow for the quantification of endogenous auxin levels following flurenol-butyl treatment.[11][12][13][14][15][16]

Objective: To measure the concentration of endogenous IAA in plant tissues after treatment with flurenol-butyl.

Materials:

  • Plant tissue (e.g., shoot apices, roots)

  • Liquid nitrogen

  • Extraction buffer (e.g., isopropanol/water/hydrochloric acid)

  • Internal standard (e.g., ¹³C₆-IAA)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue, immediately freeze in liquid nitrogen, and store at -80°C.

  • Homogenization: Homogenize the frozen tissue in a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Add extraction buffer and the internal standard to the homogenized tissue. Shake or vortex and then centrifuge to pellet the debris.

  • Purification: Purify the supernatant containing the hormones using SPE cartridges to remove interfering compounds.

  • Analysis: Analyze the purified extract using an LC-MS/MS system. The mass spectrometer is set to detect the specific mass-to-charge ratios of IAA and the internal standard.

  • Quantification: The concentration of endogenous IAA is calculated based on the ratio of the peak areas of the endogenous hormone to the known amount of the internal standard.

Workflow for Anatomical Studies

This workflow outlines the steps for examining the anatomical changes in plants treated with flurenol-butyl.[17][18][19]

Objective: To observe changes in cell and tissue structure in response to flurenol-butyl treatment.

Materials:

  • Plant material (treated and control)

  • Fixative (e.g., FAA: formaldehyde, acetic acid, ethanol)

  • Ethanol series for dehydration

  • Paraffin or resin for embedding

  • Microtome

  • Microscope slides and coverslips

  • Staining reagents (e.g., Safranin and Fast Green)

  • Microscope with imaging capabilities

Procedure:

  • Fixation: Excise tissue samples and immediately place them in a fixative solution for at least 24 hours.

  • Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 50%, 70%, 95%, 100%).

  • Infiltration and Embedding: Infiltrate the dehydrated tissue with a clearing agent (e.g., xylene) and then with molten paraffin or resin. Embed the tissue in blocks.

  • Sectioning: Use a microtome to cut thin sections (e.g., 8-12 µm) from the embedded tissue blocks.

  • Staining: Mount the sections on microscope slides, remove the embedding medium, and stain the tissue with appropriate dyes to visualize different cell types and tissues.

  • Microscopy: Observe the stained sections under a light microscope and capture images for analysis.

  • Analysis: Compare the cellular and tissue organization of the flurenol-butyl treated samples with the control samples, looking for differences in cell size, shape, and tissue patterning.

Visualization of Workflows and Relationships

Experimental Workflow for Auxin Transport Assay

Auxin_Transport_Workflow Start Start Seedling_Growth Seedling Growth (e.g., Arabidopsis, 5-7 days) Start->Seedling_Growth Application Apply Blocks to Seedling Apex/Tip Seedling_Growth->Application Treatment_Prep Prepare Agar Blocks (³H-IAA ± Flurenol-butyl) Treatment_Prep->Application Transport Incubate for Transport (6-18 hours) Application->Transport Harvest Excise Tissue Segments Transport->Harvest Quantify Scintillation Counting Harvest->Quantify Analysis Data Analysis (% Inhibition) Quantify->Analysis End End Analysis->End

Caption: Workflow for quantifying the inhibition of polar auxin transport by flurenol-butyl.

Logical Relationship of Flurenol-Butyl's Action

Logical_Relationship Flurenol Flurenol-butyl Application Inhibition Inhibition of Polar Auxin Transport Flurenol->Inhibition Disruption Disruption of Auxin Gradients Inhibition->Disruption Physiological_Effects Physiological & Developmental Changes Disruption->Physiological_Effects Stem Reduced Stem Elongation Physiological_Effects->Stem Branching Increased Lateral Branching Physiological_Effects->Branching Reproduction Altered Reproductive Development Physiological_Effects->Reproduction

Caption: The causal chain from flurenol-butyl application to observed plant phenotypes.

Conclusion

Flurenol-butyl is a potent modulator of plant growth and development due to its specific inhibition of polar auxin transport. Understanding its effects at the physiological, cellular, and molecular levels is crucial for its effective application in agriculture and for advancing our fundamental knowledge of plant hormone biology. The data, protocols, and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the intricate mechanisms of plant growth regulation.

References

Exploratory

An In-depth Technical Guide on the Absorption, Translocation, and Metabolism of Flurenol-butyl in Plants

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Scientific literature providing specific, detailed quantitative data and established metabolic pathways for Flurenol-butyl in plants is l...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature providing specific, detailed quantitative data and established metabolic pathways for Flurenol-butyl in plants is limited. This guide synthesizes general principles of xenobiotic behavior in plants, supplemented with data from structurally related compounds and analogous herbicides to provide a comprehensive overview. The experimental protocols and putative pathways described are intended to serve as a foundational resource for future research.

Introduction

Flurenol-butyl is the n-butyl ester of flurenol (9-hydroxyfluorene-9-carboxylic acid), a plant growth regulator that influences plant morphogenesis. Understanding its absorption, translocation, and metabolism is crucial for determining its efficacy, selectivity, and environmental fate. This technical guide provides an in-depth overview of these core processes, offering detailed experimental methodologies and conceptual visualizations to aid researchers in this field.

Absorption in Plants

The uptake of Flurenol-butyl by plants is the initial step that determines its biological activity. As a lipophilic ester, its absorption characteristics differ from more polar compounds.

Mechanisms of Uptake
  • Foliar Absorption: The primary route of entry for foliar-applied Flurenol-butyl is through the cuticle, a lipophilic barrier covering the leaf epidermis. The butyl ester formulation enhances its ability to partition into and diffuse across the cuticular wax and cutin layers. Stomatal uptake may also occur, particularly when surfactants are used in the formulation to reduce surface tension.

  • Root Absorption: When present in the soil, Flurenol-butyl can be absorbed by the roots. The compound would likely move from the soil solution into the root epidermis and cortex. Its lipophilicity may favor partitioning into cell membranes. Once absorbed, it is likely hydrolyzed to the more water-soluble flurenol acid, which can then be transported.

Factors Influencing Absorption
  • Physicochemical Properties: The lipophilicity of Flurenol-butyl, conferred by the butyl ester group, is a key determinant of its cuticular penetration.

  • Plant Species: Cuticle thickness and composition, stomatal density, and the presence of trichomes vary significantly among plant species, leading to differential absorption rates.

  • Environmental Conditions: Higher temperatures and humidity can increase cuticular permeability and stomatal opening, thereby enhancing absorption. Light can also influence stomatal aperture.

  • Formulation: The presence of adjuvants, such as surfactants and oils, in the spray solution can significantly improve the wetting, spreading, and penetration of Flurenol-butyl on the leaf surface.

Translocation in Plants

Following absorption, the movement of Flurenol-butyl and its metabolites to various plant parts is critical for its systemic action.

Short- and Long-Distance Transport
  • Apoplastic and Symplastic Movement: Within tissues, the compound can move through the apoplast (cell walls and intercellular spaces) or the symplast (via plasmodesmata).

  • Xylem and Phloem Mobility: It is hypothesized that Flurenol-butyl, being lipophilic, has limited mobility. However, upon hydrolysis to the more polar flurenol acid, it may be translocated via the phloem along with photoassimilates to meristematic tissues (sinks) or via the xylem with the transpiration stream. Studies on the herbicide fluroxypyr-meptyl indicate that while the ester form has limited translocation, the acid metabolite is more mobile.[1]

Distribution Patterns

Distribution is expected to follow a source-to-sink pattern for phloem-mobile compounds, accumulating in growing points such as apical meristems, young leaves, and developing fruits and roots.

Metabolism in Plants

The metabolic fate of Flurenol-butyl within the plant determines its persistence and spectrum of activity. The primary metabolic steps for xenobiotics in plants typically involve transformation (Phase I), conjugation (Phase II), and compartmentation (Phase III).

Putative Metabolic Pathways

While specific metabolic pathways for Flurenol-butyl in plants have not been extensively documented, a putative pathway can be proposed based on the metabolism of the related compound fluorene in microorganisms and general herbicide metabolism principles.

  • Ester Hydrolysis (Phase I): The initial and rapid step is likely the hydrolysis of the butyl ester bond by carboxylesterases to yield flurenol (9-hydroxyfluorene-9-carboxylic acid) and butanol. This increases the polarity of the molecule.

  • Oxidation (Phase I): The fluorene ring structure may undergo oxidation. Studies on fluorene degradation by Pseudomonas sp. have shown oxidation of 9-fluorenol to 9-fluorenone.[2] Further hydroxylation of the aromatic rings is also possible.

  • Conjugation (Phase II): The hydroxyl and carboxyl groups of flurenol and its oxidized metabolites can be conjugated with endogenous molecules such as glucose (forming glycosides) or amino acids. This process further increases water solubility and detoxifies the compound.

  • Compartmentation (Phase III): The resulting conjugates are often sequestered into the vacuole or incorporated into cell wall components (lignin), effectively removing them from further metabolic activity.

Experimental Protocols

Absorption and Translocation Studies using Radiolabeling

This protocol describes a typical experiment to quantify the uptake and movement of Flurenol-butyl in a model plant species.

Objective: To determine the rate of absorption and the pattern of translocation of ¹⁴C-labeled Flurenol-butyl.

Materials:

  • ¹⁴C-Flurenol-butyl (labeled at a specific position on the fluorene ring)

  • Model plants (e.g., soybean, Glycine max) grown in a controlled environment

  • Microsyringe

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid Scintillation Counter (LSC)

  • Biological oxidizer

  • Phosphor imager

Procedure:

  • Plant Treatment: Apply a known amount of ¹⁴C-Flurenol-butyl solution in small droplets to a specific leaf of each plant.

  • Time-Course Harvest: Harvest plants at various time points (e.g., 6, 24, 48, 72 hours) after treatment.

  • Leaf Wash: At each time point, wash the treated leaf with a suitable solvent (e.g., acetone:water) to remove unabsorbed ¹⁴C-Flurenol-butyl from the surface.

  • Quantification of Unabsorbed Herbicide: Analyze the leaf wash solution using LSC to determine the amount of unabsorbed radioactivity.

  • Calculation of Absorption: Absorption is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash.

  • Plant Sectioning: Dissect the harvested plants into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

  • Quantification of Translocation: Homogenize and combust each plant section in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.

  • Autoradiography: Press and dry a set of treated plants at each time point and expose them to a phosphor screen to visualize the distribution of radioactivity.

Metabolism Studies

Objective: To identify the major metabolites of Flurenol-butyl in plant tissues.

Materials:

  • Plant tissues from the radiolabeling study

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Homogenizer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a mass spectrometer (LC-MS)

  • Metabolite standards (if available)

Procedure:

  • Extraction: Homogenize the plant tissues (especially the treated leaf) in an appropriate solvent to extract Flurenol-butyl and its metabolites.

  • Concentration: Centrifuge the homogenate and concentrate the supernatant.

  • Analysis: Inject the concentrated extract into the HPLC system. The radioactivity detector will identify peaks corresponding to the parent compound and its radiolabeled metabolites.

  • Identification: Use LC-MS to determine the mass-to-charge ratio of the parent compound and the unknown metabolite peaks. Fragmentation patterns (MS/MS) can help elucidate the structures of the metabolites. Comparison of retention times with known standards confirms metabolite identity.

Quantitative Data Summary

The following tables present a hypothetical summary of quantitative data that would be generated from the experiments described above.

Table 1: Absorption of ¹⁴C-Flurenol-butyl in Soybean (% of Applied)

Time (Hours) Mean Absorption (%) Standard Deviation
6 25.3 3.1
24 58.7 4.5
48 75.1 5.2
72 82.4 4.8

Note: Data are hypothetical and for illustrative purposes.

Table 2: Translocation of ¹⁴C from the Treated Leaf in Soybean 72 Hours After Treatment (% of Absorbed)

Plant Part Mean Translocation (%) Standard Deviation
Above Treated Leaf 8.2 1.5
Below Treated Leaf 3.5 0.8
Stem 2.1 0.5
Roots 1.8 0.4

Note: Data are hypothetical and for illustrative purposes.

Table 3: Metabolite Profile in Treated Soybean Leaf 72 Hours After Treatment (% of Radioactivity in Extract)

Compound Retention Time (min) % of Total Radioactivity
Flurenol-butyl 18.5 15.2
Flurenol 12.3 45.8
Flurenol-Glucose Conjugate 8.7 25.3
Unknown Metabolite 1 10.1 8.7
Polar Metabolites < 5.0 5.0

Note: Data are hypothetical and for illustrative purposes.

Mandatory Visualizations

Experimental_Workflow cluster_absorption Absorption Study cluster_translocation Translocation Study cluster_metabolism Metabolism Study A1 Plant Growth in Controlled Environment A2 Application of ¹⁴C-Flurenol-butyl A1->A2 A3 Time-Course Harvest A2->A3 A4 Leaf Wash to Remove Unabsorbed A3->A4 T1 Plant Sectioning A3->T1 A5 LSC of Leaf Wash A4->A5 A6 Calculate % Absorption A5->A6 T2 Sample Oxidation T1->T2 T5 Phosphor Imaging (Autoradiography) T1->T5 M1 Solvent Extraction of Plant Tissues T1->M1 T3 LSC of Sections T2->T3 T4 Calculate % Translocation T3->T4 M2 HPLC with Radioactivity Detector M1->M2 M3 LC-MS/MS for Metabolite ID M2->M3

Caption: Experimental workflow for studying Flurenol-butyl fate in plants.

Putative_Metabolic_Pathway cluster_phase1 Phase I: Transformation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation FB Flurenol-butyl (Lipophilic) F Flurenol (Polar) FB->F Ester Hydrolysis F_one 9-Fluorenone Derivative (Oxidized) F->F_one Oxidation FG Flurenol-Glycoside F->FG Glycosylation F_one_G Oxidized-Glycoside F_one->F_one_G Glycosylation V Vacuolar Sequestration FG->V CW Cell Wall Integration FG->CW F_one_G->V

Caption: Putative metabolic pathway of Flurenol-butyl in plants.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Detection of Flurenol-butyl in Soil and Water

For Researchers, Scientists, and Drug Development Professionals Introduction Flurenol-butyl is a plant growth regulator belonging to the morphactin group. Its presence in soil and water can have implications for non-targ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol-butyl is a plant growth regulator belonging to the morphactin group. Its presence in soil and water can have implications for non-target organisms and overall environmental health. Accurate and sensitive analytical methods are crucial for monitoring its residues in environmental matrices. Flurenol-butyl is known to undergo relatively rapid degradation in both soil and water, which presents a unique challenge for its detection.

This document provides detailed application notes and protocols for the analytical determination of Flurenol-butyl in soil and water samples. Due to a lack of specific validated methods for Flurenol-butyl in the public domain, the following protocols have been adapted from established methods for structurally similar compounds, such as other butyl ester herbicides and acidic herbicides. It is imperative that these methods undergo thorough in-house validation to ensure accuracy and precision for the target analyte.

Physicochemical Properties of Flurenol-butyl

PropertyValueReference
Chemical FormulaC₁₈H₁₈O₃[1][2]
Molecular Weight282.33 g/mol [1][2]
CAS Number2314-09-2[1][2]
AppearanceColorless to pale yellow[3]
SolubilityLow volatility and moderate solubility in organic solvents.[3]
StabilityPossesses thermal stability and chemical resistance due to its fluorine content.[3]

Analytical Methodologies

Two primary analytical approaches are presented for the determination of Flurenol-butyl and its potential degradation product, flurenol, in soil and water:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is suitable for the direct analysis of the volatile Flurenol-butyl ester.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is ideal for the analysis of the parent acid, flurenol, following a hydrolysis step. This approach can capture both the initial ester and any hydrolyzed product.

Protocol 1: GC-MS/MS Method for Flurenol-butyl

This protocol is adapted from a method for the analysis of Butylate, another butyl ester herbicide, and utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

Experimental Workflow (GC-MS/MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Soil or Water Sample Homogenize Homogenize/Filter Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile) Homogenize->Extract Clean Dispersive SPE Cleanup Extract->Clean Final Final Extract Clean->Final GCMS GC-MS/MS Analysis Final->GCMS Data Data Acquisition (MRM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for Flurenol-butyl analysis by GC-MS/MS.

Sample Preparation (QuEChERS)
  • Sample Collection and Pre-treatment:

    • Soil: Collect a representative soil sample. Air dry at a temperature not exceeding 40°C, then grind and sieve through a 2 mm mesh to ensure homogeneity.

    • Water: Collect water samples in amber glass bottles. Store at 4°C and analyze as soon as possible. Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube. For water samples, use a 10 mL aliquot.

    • Add 10 mL of deionized water to the soil sample and vortex for 1 minute to hydrate.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove interferences.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is the final extract for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters
ParameterSetting
Gas Chromatograph Agilent GC or equivalent
Injector Split/splitless, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
Oven Program Initial: 70°C (hold 2 min), Ramp 1: 25°C/min to 180°C, Ramp 2: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer Triple Quadrupole (MS/MS)
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: The oven program should be optimized based on the specific column and instrument used.

MRM Transitions for Flurenol-butyl (Estimated): These transitions must be determined experimentally by infusing a standard solution of Flurenol-butyl into the mass spectrometer. The precursor ion will likely be the molecular ion (m/z 282.3). Product ions would result from fragmentation of the ester and fluorene structure.

Protocol 2: LC-MS/MS Method for Flurenol (after hydrolysis)

This protocol is adapted from methods for the analysis of acidic herbicides and is designed to quantify the parent acid, flurenol, which may be present as a degradation product of Flurenol-butyl.

Experimental Workflow (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Soil or Water Sample Hydrolyze Alkaline Hydrolysis (pH > 12) Sample->Hydrolyze Acidify Acidification (pH < 3) Hydrolyze->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute Final Final Extract Reconstitute->Final LCMS LC-MS/MS Analysis Final->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for Flurenol analysis by LC-MS/MS after hydrolysis.

Sample Preparation
  • Hydrolysis:

    • To a 10 g soil sample or 100 mL water sample, add a suitable volume of 1 M potassium hydroxide (KOH) to adjust the pH to >12.

    • Allow the sample to stand at room temperature for at least 1 hour to facilitate the hydrolysis of Flurenol-butyl to flurenol.

  • Acidification:

    • Acidify the sample to a pH < 3 using an appropriate acid (e.g., formic acid or hydrochloric acid). This step ensures that the flurenol is in its non-ionized form for efficient extraction.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18 or a polymer-based sorbent) with methanol followed by acidified water (pH < 3).

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with a small volume of acidified water to remove interferences.

    • Dry the cartridge under vacuum or with nitrogen.

  • Elution and Concentration:

    • Elute the flurenol from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters
ParameterSetting
Liquid Chromatograph UPLC or HPLC system
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from high aqueous to high organic (e.g., 95% A to 95% B over 10 minutes)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5-10 µL
Mass Spectrometer Triple Quadrupole (MS/MS)
Ionization Mode Electrospray Ionization (ESI), negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: The gradient and flow rate should be optimized for the specific column and system.

MRM Transitions for Flurenol (Estimated): These transitions need to be determined experimentally. The precursor ion in negative mode would likely be the deprotonated molecule [M-H]⁻. Product ions would be generated from the fragmentation of the fluorene carboxylic acid structure.

Data Presentation and Method Validation

ParameterTypical Value (Soil)Typical Value (Water)
Limit of Detection (LOD) 0.1 - 5 µg/kg0.01 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 10 µg/kg0.05 - 2 µg/L
Linearity (r²) > 0.99> 0.99
Recovery 70 - 120%80 - 110%
Precision (RSD) < 20%< 15%

These values are representative and should be experimentally determined for Flurenol-butyl and flurenol using the described methods.

Conclusion

The provided protocols offer a robust starting point for the development and validation of analytical methods for the detection of Flurenol-butyl in soil and water. The choice between the GC-MS/MS and LC-MS/MS methods will depend on the specific analytical objective: direct detection of the ester or inclusive measurement of the parent acid. Rigorous validation, including the determination of LOD, LOQ, linearity, accuracy, and precision, is essential to ensure the reliability of the data generated. The use of certified reference materials for Flurenol-butyl and flurenol is highly recommended for accurate quantification.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) for Flurenol-butyl Analysis

Audience: Researchers, scientists, and drug development professionals. Introduction Flurenol-butyl (CAS No.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flurenol-butyl (CAS No. 2314-09-2) is a chemical compound characterized by a fluorene backbone with butyl ester and hydroxyl functional groups.[1][2] Its molecular formula is C₁₈H₁₈O₃ and it has a molecular weight of approximately 282.33 g/mol .[2][3] As an aromatic ester, Flurenol-butyl finds applications in various industrial and synthetic processes.[1] Accurate and reliable quantification of Flurenol-butyl is crucial for quality control, process monitoring, and research applications. This document provides a detailed protocol for the analysis of Flurenol-butyl using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle of the Method

Reversed-phase HPLC is the most widely used technique in liquid chromatography, ideally suited for the separation of non-polar to moderately polar compounds.[4][5] The method employs a non-polar stationary phase, typically a silica-based packing with bonded C18 alkyl chains, and a polar mobile phase.[6] Flurenol-butyl, being a moderately hydrophobic molecule due to its aromatic rings and butyl chain, is well-retained on a C18 column. Separation is achieved based on the partitioning of the analyte between the stationary and mobile phases. By using a mobile phase consisting of a mixture of water and a less polar organic solvent like acetonitrile, Flurenol-butyl can be effectively separated from impurities and quantified.[5] Detection is accomplished using a UV-Vis detector, as the fluorene aromatic system strongly absorbs UV radiation.[7][8]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance.

    • Sonicator.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Flurenol-butyl reference standard (≥98% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or ultrapure.

    • Methanol, HPLC grade (for sample preparation if necessary).

    • 0.45 µm syringe filters (PTFE or other compatible material).

  • Chromatographic Column:

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase Preparation (70:30 ACN:Water):

    • Precisely measure 700 mL of HPLC-grade acetonitrile.

    • Precisely measure 300 mL of HPLC-grade water.

    • Combine the two solvents in a suitable clean, dry bottle and mix thoroughly.

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of Flurenol-butyl reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile or the mobile phase. Mix until fully dissolved, using sonication if necessary. This stock solution should be stored under refrigeration.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing Flurenol-butyl.

    • Dissolve the sample in a known volume of a suitable solvent (acetonitrile or mobile phase is recommended) to achieve a theoretical concentration within the calibration range.[9]

    • Ensure the sample is completely dissolved, using sonication if required.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.

HPLC Analysis Procedure
  • System Setup: Set up the HPLC system with the specified chromatographic conditions.

  • Column Equilibration: Purge the pump with the mobile phase and then equilibrate the C18 column with the mobile phase at the set flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Calibration Curve: Inject each working standard solution (e.g., 10 µL) into the HPLC system.

  • Sample Analysis: After running the standards, inject the prepared sample solutions.

  • Data Processing: Record the peak areas from the chromatograms. Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of Flurenol-butyl in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables summarize the proposed chromatographic conditions and typical method validation parameters for the analysis of Flurenol-butyl.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Water (70:30, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
DetectionUV at 254 nm
Run Time~10 minutes

Table 2: Typical Quantitative Performance and Method Validation Data

ParameterExpected ValueDescription
Retention Time (t R)~ 4.5 minVaries based on exact system and column.
Linearity (r²)≥ 0.999Over a concentration range of 1-100 µg/mL.[10]
Limit of Detection (LOD)~ 0.2 µg/mLThe lowest concentration detectable with a signal-to-noise ratio of 3:1.[11][12]
Limit of Quantification (LOQ)~ 0.6 µg/mLThe lowest concentration quantifiable with acceptable precision and accuracy (S/N ratio of 10:1).[11][12]
Precision (%RSD)< 2.0%Relative Standard Deviation for replicate injections of a standard solution.[13]
Accuracy (% Recovery)98 - 102%Determined by spiking a blank matrix with a known amount of analyte.
SpecificityNo interferenceThe method should demonstrate no interfering peaks from common excipients or impurities at the retention time of Flurenol-butyl.

Visualization of Experimental Workflow

The logical flow of the HPLC analysis, from preparation to final data assessment, is illustrated below.

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Preparation A Prepare Mobile Phase (ACN:Water) B Prepare Standard & Sample Solutions hplc HPLC Analysis C System Setup & Column Equilibration data Data Processing G Data Acquisition (Chromatogram) A->C D Inject Standard/Sample B->D C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (254 nm) E->F F->G H Peak Integration & Calibration Curve G->H I Quantification & Reporting H->I

Caption: Workflow for the HPLC analysis of Flurenol-butyl.

References

Method

Gas chromatography-mass spectrometry (GC-MS) protocol for Flurenol-butyl quantification

An Application Note for the Quantification of Flurenol-butyl using Gas Chromatography-Mass Spectrometry (GC-MS) Introduction Flurenol-butyl (CAS No. 2314-09-2) is a synthetic plant growth regulator, often classified as a...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of Flurenol-butyl using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Flurenol-butyl (CAS No. 2314-09-2) is a synthetic plant growth regulator, often classified as a morphactin, which influences plant growth and development.[1][2] Its chemical formula is C₁₈H₁₈O₃ and it has a molecular weight of approximately 282.33 g/mol .[1][2][3] Accurate and sensitive quantification of Flurenol-butyl in various matrices is crucial for regulatory compliance, environmental monitoring, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly specific analytical technique for the determination of semi-volatile compounds like Flurenol-butyl.[4][5] This application note provides a detailed protocol for the quantification of Flurenol-butyl using GC-MS, intended for researchers, scientists, and professionals in relevant fields.

Principle

The methodology involves the extraction of Flurenol-butyl from the sample matrix using an appropriate organic solvent. The extract is then concentrated and injected into the GC-MS system. In the gas chromatograph, the compound is vaporized and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized (typically by electron ionization), fragmented, and detected based on its characteristic mass-to-charge ratio (m/z).[4] Quantification is achieved by comparing the peak area of a specific ion fragment of Flurenol-butyl to a calibration curve generated from standards of known concentrations.

Experimental Protocol

This protocol outlines the necessary reagents, sample preparation steps, and instrumental conditions for the analysis.

Reagents and Materials
  • Flurenol-butyl analytical standard (≥98% purity)

  • Solvents: Hexane, Dichloromethane, Ethyl Acetate, Acetonitrile (all HPLC or GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Glassware: Volumetric flasks, pipettes, centrifuge tubes, GC autosampler vials with inserts.[4][6]

  • Syringe filters (0.22 µm)

  • Solid Phase Extraction (SPE) cartridges (if required for complex matrices)

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Flurenol-butyl standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the primary stock solution with the chosen solvent (e.g., hexane or ethyl acetate).[7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a general procedure for aqueous samples. For solid or complex matrices, methods like SPE or QuEChERS may be more appropriate.

  • Sample Collection: Collect 10 mL of the aqueous sample in a glass centrifuge tube.

  • Extraction: Add 5 mL of dichloromethane (or ethyl acetate) to the tube.

  • Vortex: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube.

  • Repeat: Repeat the extraction process (steps 2-5) with a fresh aliquot of solvent for exhaustive extraction. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Filtration & Transfer: Filter the final extract through a 0.22 µm syringe filter into a GC autosampler vial for analysis.[8]

GC-MS Instrumental Conditions

The following are recommended starting parameters. Optimization may be required based on the specific instrument and sample matrix.

Parameter Recommended Condition
Gas Chromatograph Agilent 7890 or equivalent[9]
Injector Split/Splitless Inlet
Injection Volume1 µL
Injection ModeSplitless (or Split 10:1, depending on concentration)[10]
Inlet Temperature270 °C[9]
GC Column HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[9]
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)[9]
Oven Program Initial: 100 °C (hold 1 min), Ramp: 25 °C/min to 300 °C, Hold: 5 min[9]
Mass Spectrometer Agilent 5977 or equivalent Quadrupole MS[9]
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[7]
Ion Source Temp.230 °C[7]
MS Transfer Line280 °C[7]
Acquisition ModeSCAN (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification
SIM Ions To be determined from the mass spectrum of Flurenol-butyl standard. Likely fragments would include the molecular ion (m/z 282) and other characteristic fragments.

Method Validation

The analytical method should be validated according to established guidelines (e.g., ICH) to ensure its suitability. Key validation parameters are summarized below with typical acceptance criteria.[11]

Parameter Acceptance Criteria Illustrative Result
Specificity No interfering peaks at the retention time of Flurenol-butyl in blank samples.Pass
Linearity (R²) Correlation coefficient (R²) ≥ 0.995 over the calibration range.[11]0.998
Range 0.1 - 10.0 µg/mL0.1 - 10.0 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 30.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10, with acceptable precision and accuracy.[11]0.1 µg/mL
Accuracy (% Recovery) 80 - 120%[7][11]95.2 - 104.5%
Precision (% RSD) Intra-day RSD ≤ 15%; Inter-day RSD ≤ 15%[7]Intra-day: 4.8%; Inter-day: 6.2%

Data Presentation and Visualization

Quantitative Data Summary

The results from the method validation should be compiled into clear tables for easy assessment.

Table 1: Calibration Curve Data (Illustrative)

Concentration (µg/mL) Peak Area (Counts)
0.1 15,230
0.5 78,950
1.0 155,400
5.0 765,200

| 10.0 | 1,530,100 |

Table 2: Accuracy and Precision Data (Illustrative)

Spiked Conc. (µg/mL) N Measured Conc. (Mean, µg/mL) Recovery (%) RSD (%)
0.3 (Low QC) 5 0.29 96.7 5.5
4.0 (Mid QC) 5 4.12 103.0 4.1

| 8.0 (High QC) | 5 | 7.91 | 98.9 | 3.7 |

Diagrams and Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection Extract 2. Liquid-Liquid Extraction Sample->Extract Concentrate 3. Concentration & Filtration Extract->Concentrate Vial 4. Transfer to Autosampler Vial Concentrate->Vial GC 5. GC Separation Vial->GC MS 6. MS Detection GC->MS Integrate 7. Peak Integration MS->Integrate Quantify 8. Quantification vs. Calibration Curve Integrate->Quantify Report 9. Final Report Quantify->Report

Caption: Overall workflow for Flurenol-butyl quantification.

LLE_Diagram start 10 mL Aqueous Sample in Centrifuge Tube add_solvent Add 5 mL Dichloromethane start->add_solvent vortex Vortex for 2 min add_solvent->vortex centrifuge Centrifuge at 3000 rpm for 10 min vortex->centrifuge separate Collect Organic Layer (Dichloromethane) centrifuge->separate dry Dry with Na₂SO₄ separate->dry concentrate Concentrate to 1 mL under Nitrogen dry->concentrate end Final Extract for GC-MS Analysis concentrate->end

Caption: Liquid-Liquid Extraction (LLE) sample preparation workflow.

GCMS_System Injector Injector Port (270°C) Sample Vaporization Column GC Column (in Oven) Separation of Analytes Injector->Column Transfer Transfer Line (280°C) Column->Transfer IonSource Ion Source (EI, 70 eV) Ionization & Fragmentation Transfer->IonSource MassAnalyzer Mass Analyzer (Quadrupole) Ion Separation by m/z IonSource->MassAnalyzer Detector Detector (EM) Signal Generation MassAnalyzer->Detector DataSystem Data System Data Acquisition & Processing Detector->DataSystem

Caption: Logical diagram of the GC-MS system components.

References

Application

Application of Flurenol-butyl in combination with phenoxy herbicides for weed control

1.0 Introduction Flurenol-butyl is a plant growth regulator belonging to the morphactin group of chemicals. Morphactins are known inhibitors of polar auxin transport.

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Flurenol-butyl is a plant growth regulator belonging to the morphactin group of chemicals. Morphactins are known inhibitors of polar auxin transport. Phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), are synthetic auxins.[1][2] They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds.[2][3]

The combination of Flurenol-butyl with phenoxy herbicides leverages a synergistic mechanism of action. By inhibiting auxin transport, Flurenol-butyl is thought to cause the accumulation of the co-applied synthetic auxin (the phenoxy herbicide) in the meristematic tissues of the weed. This localized buildup enhances the herbicidal effect, leading to more rapid and complete weed death than either component could achieve alone. This approach can broaden the spectrum of controlled weeds, increase efficacy, and help manage herbicide resistance.[4]

2.0 Mechanism of Action

Phenoxy herbicides are systemic, moving within the plant to sites of action, primarily the meristematic tissues where cell division is rapid.[2] Flurenol-butyl, as an auxin transport inhibitor, disrupts the proteins responsible for moving auxins out of the cell (efflux carriers).[5][6] This disruption leads to an intracellular accumulation of the synthetic auxin. The high concentration of the synthetic auxin overwhelms the plant's hormonal regulation, leading to a cascade of effects including epinasty (twisting of stems and leaves), uncontrolled cell division, and eventual plant death.[2][3]

Mechanism_of_Action cluster_0 Plant Cell Wall Phenoxy Phenoxy Herbicide (e.g., 2,4-D, MCPA) Auxin_Efflux Auxin Efflux Carrier (e.g., PIN proteins) Phenoxy->Auxin_Efflux Transported out TIR1_AFB TIR1/AFB Receptor Complex Phenoxy->TIR1_AFB Binds to Flurenol Flurenol-butyl Flurenol->Auxin_Efflux Inhibits Phenoxy_ext Phenoxy Herbicide (Applied) Auxin_Efflux->Phenoxy_ext Efflux Blocked Accumulation Intracellular Accumulation of Phenoxy Herbicide Accumulation->TIR1_AFB Enhances Binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Cell Death Gene_Expression->Uncontrolled_Growth Phenoxy_ext->Phenoxy Flurenol_ext Flurenol-butyl (Applied) Flurenol_ext->Flurenol Greenhouse_Protocol start Start: Select Weed Species prep 1. Plant Propagation (2-4 leaf stage) start->prep randomize 2. Randomize Plants into Treatment Groups prep->randomize treat 3. Apply Herbicide Treatments (Single and Combination Doses) randomize->treat incubate 4. Incubate in Greenhouse (14-21 Days) treat->incubate collect 5. Data Collection - Visual Injury Rating - Biomass Measurement incubate->collect analyze 6. Data Analysis (e.g., Colby's Method) collect->analyze end End: Determine Interaction (Synergistic, Additive, Antagonistic) analyze->end Field_Trial_Protocol start Start: Site Selection setup 1. Experimental Design (Randomized Complete Block) start->setup planting 2. Crop Planting setup->planting application 3. Herbicide Application (Specific Growth Stage) planting->application assessment 4. Periodic Assessments (7-56 DAT) - Weed Control (%) - Crop Injury (%) application->assessment harvest 5. Harvest at Maturity assessment->harvest yield 6. Measure Crop Yield & Quality harvest->yield analysis 7. Statistical Analysis (ANOVA) yield->analysis end End: Evaluate Efficacy & Crop Safety analysis->end

References

Method

Protocols for Flurenol-butyl as a Plant Growth Regulator in Cereals: Application Notes

For Researchers, Scientists, and Drug Development Professionals Introduction Flurenol-butyl is a synthetic plant growth regulator classified as a morphactin. Morphactins are known for their inhibitory effects on the pola...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol-butyl is a synthetic plant growth regulator classified as a morphactin. Morphactins are known for their inhibitory effects on the polar transport of auxin, a key plant hormone governing numerous developmental processes. This disruption of auxin flow leads to a variety of morphological changes in plants. While primarily utilized as a selective systemic herbicide, often in synergy with phenoxy herbicides for the control of broad-leaved weeds in cereals, its inherent growth-regulating properties present opportunities for research and development in cereal crop management.

This document provides detailed application notes and theoretical protocols for the use of Flurenol-butyl as a plant growth regulator in cereals, based on its mode of action as an auxin transport inhibitor and the known effects of morphactins on graminaceous species.

Mode of Action: Inhibition of Polar Auxin Transport

Flurenol-butyl, as a morphactin, disrupts the normal flow of auxin within the plant.[1] Auxin is directionally transported from cell to cell, a process critical for establishing and maintaining apical dominance, gravitropism, and overall plant architecture.[2][3][4][5] By inhibiting auxin transport, Flurenol-butyl can induce a range of physiological responses, including:

  • Weakening of Apical Dominance: Inhibition of auxin flow from the apical bud can release lateral buds from dormancy, potentially leading to increased tillering in cereals.[6][7]

  • Inhibition of Stem Elongation: Disruption of auxin gradients can interfere with cell elongation in the stem, which may result in shorter, more compact plants.

  • Alteration of Geotropic and Phototropic Responses: As auxin plays a central role in plant responses to gravity and light, its disruption can alter these tropic movements.[1][8]

Potential Applications in Cereal Cultivation

Based on its mode of action, Flurenol-butyl could be investigated for the following applications in wheat, barley, and other cereals:

  • Lodging Reduction: By potentially reducing internode elongation and promoting sturdier stem growth, Flurenol-butyl may enhance resistance to lodging, a major cause of yield loss in cereals.[9][10][11]

  • Increased Tiller Production: Application at early growth stages could stimulate tillering, potentially increasing the number of grain-bearing heads per plant.[6][7]

  • Synergistic Herbicide Action: Flurenol-butyl exhibits synergistic effects when combined with phenoxy herbicides, enhancing the control of broad-leaved weeds.

Data Presentation

Due to the limited publicly available data on Flurenol-butyl as a standalone plant growth regulator in cereals, the following tables present a theoretical framework for experimental investigation. The proposed application rates are extrapolated from its use as an herbicide synergist and the known activity of other morphactins.

Table 1: Theoretical Application Rates of Flurenol-butyl for Growth Regulation in Cereals

Cereal CropTarget ApplicationProposed Active Ingredient (a.i.) Rate (g/ha)Growth Stage (BBCH-scale)
Wheat (Triticum aestivum)Lodging Reduction50 - 15031-32 (First to second node detectable)
Increased Tillering25 - 7521-23 (Main shoot and 1-3 tillers)
Barley (Hordeum vulgare)Lodging Reduction40 - 12031-32 (First to second node detectable)
Increased Tillering20 - 6021-23 (Main shoot and 1-3 tillers)

Table 2: Potential Synergistic Tank Mixes with Phenoxy Herbicides

Cereal CropFlurenol-butyl (a.i. g/ha)Phenoxy HerbicidePhenoxy Herbicide (a.i. g/ha)Target Weeds
Wheat50 - 1002,4-D250 - 500Broad-leaved weeds
Barley40 - 80MCPA200 - 400Broad-leaved weeds

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of Flurenol-butyl as a plant growth regulator in cereals.

Protocol 1: Evaluation of Flurenol-butyl for Lodging Reduction in Wheat

  • Objective: To determine the effect of Flurenol-butyl application on stem morphology and lodging resistance in wheat.

  • Materials:

    • Wheat seeds of a lodging-susceptible variety.

    • Flurenol-butyl formulation.

    • Standard plot trial equipment (sprayers, etc.).

    • Tools for morphological measurements (calipers, rulers).

    • Lodging assessment scale (e.g., 1-9 scale).

  • Methodology:

    • Establish a randomized complete block design with a minimum of four replications.

    • Treatments should include a control (no application) and at least three rates of Flurenol-butyl (e.g., 50, 100, 150 g a.i./ha).

    • Apply treatments at the first to second node stage (BBCH 31-32).

    • At anthesis, measure plant height, stem diameter of the lower internodes, and wall thickness of the second internode for ten randomly selected plants per plot.

    • Assess lodging visually at weekly intervals from anthesis until harvest using a standardized scale.

    • Harvest plots at maturity and determine grain yield, thousand-kernel weight, and grain quality parameters.

  • Data Analysis: Analyze data using ANOVA to determine significant differences between treatments for all measured parameters.

Protocol 2: Assessment of Flurenol-butyl for Tiller Enhancement in Barley

  • Objective: To evaluate the impact of early-season Flurenol-butyl application on tiller production in barley.

  • Materials:

    • Barley seeds.

    • Flurenol-butyl formulation.

    • Plot trial equipment.

  • Methodology:

    • Design a randomized complete block experiment with four replications.

    • Treatments should include a control and at least three rates of Flurenol-butyl (e.g., 20, 40, 60 g a.i./ha).

    • Apply treatments at the 1-3 tiller stage (BBCH 21-23).

    • At the end of tillering (BBCH 29), count the number of tillers per plant for twenty randomly selected plants per plot.

    • At maturity, count the number of productive (grain-bearing) tillers per plant.

    • Harvest plots and determine grain yield and yield components.

  • Data Analysis: Use ANOVA to compare the mean number of tillers and productive tillers between treatments.

Visualizations

G cluster_inhibition Mechanism of Action Auxin_out Auxin (IAA) PIN PIN Protein (Auxin Efflux Carrier) Auxin_out->PIN Auxin_in Auxin (IAA) Flurenol Flurenol-butyl (Morphactin) Flurenol->PIN Inhibits

Caption: Flurenol-butyl inhibits polar auxin transport.

G cluster_workflow Experimental Workflow: Lodging Assessment start Establish Trial treatment Apply Flurenol-butyl (BBCH 31-32) start->treatment measurement Morphological Measurements (Anthesis) treatment->measurement assessment Lodging Assessment (Weekly) measurement->assessment harvest Harvest & Yield Analysis assessment->harvest end Data Analysis harvest->end

Caption: Workflow for lodging assessment experiments.

Concluding Remarks

Flurenol-butyl, through its activity as an auxin transport inhibitor, presents a compelling subject for research into novel plant growth regulation strategies in cereals. The protocols outlined above provide a foundational framework for investigating its potential to mitigate lodging and enhance tillering. Further research is warranted to establish optimal application rates, timings, and to fully elucidate its physiological effects on different cereal varieties under various environmental conditions. Given its synergistic relationship with phenoxy herbicides, integrated studies exploring combined weed control and growth regulation are also of significant interest.

References

Application

Field Application Techniques for Flurenol-butyl in Agriculture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Flurenol-butyl, a member of the morphactin group of synthetic plant growth regulators, offers a unique mechanism of action for manipulating pla...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurenol-butyl, a member of the morphactin group of synthetic plant growth regulators, offers a unique mechanism of action for manipulating plant growth and development. As a derivative of fluorene-carboxylic acid, its primary mode of action is the inhibition of polar auxin transport. This interference with the key plant hormone auxin leads to a variety of morphological and physiological effects, including the suppression of apical dominance, inhibition of internode elongation, and delayed senescence. In agriculture, Flurenol-butyl is utilized to manage plant architecture, prevent lodging in cereal crops, and control broadleaf weeds, often in combination with phenoxy herbicides.

These application notes provide a comprehensive overview of the field application techniques for Flurenol-butyl, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action. This information is intended to guide researchers and agricultural scientists in the effective and responsible use of this plant growth regulator.

Data Presentation: Quantitative Application Parameters

The effective application of Flurenol-butyl is highly dependent on the target crop, desired outcome, and environmental conditions. The following tables summarize available quantitative data for its use in key agricultural crops.

Table 1: Flurenol-butyl Application for Growth Regulation in Wheat

ParameterRecommendationNotes
Application Rate 1.0 L/ha of a commercial formulation containing Flurenol-butyl in combination with other active ingredients (e.g., Chlormequat chloride).Rates should be adjusted based on the specific product formulation and local recommendations.
Application Timing Stem elongation (GS31 on the Zadoks scale).[1]Application at this stage is crucial for effectively reducing plant height and preventing lodging.
Tank Mix Partners Nitrogen fertilizers, fungicides.Tank mixing with nitrogen can be part of an intensive management program.[1][2] Always conduct a jar test for compatibility before mixing.
Expected Impact Reduced plant height (10-15 cm reduction observed in trials), increased stem thickness, reduced lodging.[1]Yield response can be variable and is most significant in conditions prone to moderate to severe lodging.[3]

Table 2: Flurenol-butyl in Tank Mixes for Weed Control in Cereals (Wheat & Barley)

ParameterRecommendationNotes
Application Rate Flurenol-butyl is typically a component of a broader herbicide mix. Rates will vary based on the specific product.Often combined with phenoxy herbicides like MCPA or 2,4-D.
Application Timing From the 2-leaf stage up to the flag leaf visible stage (Feeke's stages 1.2 to 7.9).[4]Early application targets young, actively growing weeds.
Tank Mix Partners MCPA, 2,4-D, Bromoxynil.[4][5]Tank mixes broaden the spectrum of controlled broadleaf weeds.[4]
Target Weeds A wide range of annual broadleaf weeds.Refer to specific product labels for a complete list of controlled weeds.

Table 3: Flurenol-butyl Application for Weed Control in Transplanted Rice

ParameterRecommendationNotes
Application Rate Used in combination with other herbicides. For example, a mix of Thiobencarb and 2,4-D can be applied.Specific rates of Flurenol-butyl in rice herbicide mixtures are not readily available and depend on the commercial product.
Application Timing 6-10 days after transplanting (DAT).[6]Application should be made to a flooded field.
Tank Mix Partners Thiobencarb, 2,4-D.[6]Tank mixing provides control over a broader spectrum of weeds including grasses, sedges, and broadleaf weeds.
Water Management Apply to a flooded field and retain water for at least 3 days.[6]Proper water management is critical for herbicide efficacy.

Table 4: Flurenol-butyl for Sucker Control in Flue-Cured Tobacco

ParameterRecommendationNotes
Application Rate 57 to 91 mg active ingredient per plant.[7]Lower rates can be effective with sufficient delivery volume.[7]
Application Timing After topping, when plants are in the elongated-button-to-early-flower stage.[7][8]Application after topping has shown significantly better sucker control.[7]
Application Method Applied as a coarse spray to ensure contact with axillary buds.[9]Can be applied by hand or with a directed spray.
Tank Mix Partners Fatty alcohols.[7]Tank mixing with fatty alcohols can significantly increase sucker control and tobacco yield.[7]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of Flurenol-butyl's efficacy and crop safety. The following are example protocols for key experiments.

Protocol 1: Field Trial for Evaluating Flurenol-butyl for Lodging Prevention in Winter Wheat

Objective: To assess the effect of Flurenol-butyl on plant height, lodging, yield, and grain quality of winter wheat.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replicates.[2]

  • Plot Size: Field length strips, with each strip being at least the width of the combine header.[2]

  • Treatments:

    • Untreated Control (No Flurenol-butyl application).

    • Flurenol-butyl application at a standard rate.

    • Untreated Control with a high nitrogen rate.

    • Flurenol-butyl application with a high nitrogen rate.

Methodology:

  • Site Selection: Choose a field with a history of lodging or high yield potential where lodging is a concern.[2]

  • Crop Management: Follow standard local practices for winter wheat cultivation, including fertilization (except for the differential nitrogen rates in the treatments), and pest and disease control. All plots should receive a fungicide application at flowering.[2]

  • Treatment Application:

    • Apply Flurenol-butyl at the stem elongation stage (GS 30-32).[2]

    • Use a calibrated sprayer to ensure uniform application.

    • Apply the differential nitrogen treatments according to the experimental design.

  • Data Collection:

    • Plant Height: Measure the height of at least 10 randomly selected plants per plot from the soil surface to the top of the ear at physiological maturity.

    • Lodging: Visually assess the percentage of lodged area and the severity of lodging (angle of inclination) at GS70, GS80, and at harvest.[2]

    • Yield and Yield Components: Harvest each plot separately and determine the grain yield, adjusting for moisture content. Sub-samples can be taken to determine 1000-kernel weight and the number of grains per ear.[10]

    • Grain Quality: Analyze grain samples for protein content and other relevant quality parameters.[2][10]

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD to determine the statistical significance of treatment effects.

Protocol 2: Efficacy of Flurenol-butyl Tank Mixes for Broadleaf Weed Control in Spring Wheat

Objective: To evaluate the efficacy of Flurenol-butyl in a tank mix with a phenoxy herbicide for the control of broadleaf weeds in spring wheat.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: Minimum of 10 m².[10]

  • Treatments:

    • Untreated Control (weedy check).

    • Flurenol-butyl applied alone.

    • Phenoxy herbicide (e.g., MCPA) applied alone.

    • Tank mix of Flurenol-butyl and phenoxy herbicide.

    • Hand-weeded control (weed-free check).

Methodology:

  • Site Selection: Select a field with a natural and uniform infestation of target broadleaf weeds.

  • Crop Management: Follow standard practices for spring wheat cultivation.

  • Treatment Application:

    • Apply herbicides at the recommended crop stage (e.g., 2-leaf to flag leaf visible) and when weeds are small and actively growing.

    • Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.

  • Data Collection:

    • Weed Control Efficacy: Visually assess weed control for each species as a percentage of the untreated control at 7, 14, and 28 days after treatment (DAT).

    • Weed Density and Biomass: At 28 DAT, count the number of individual weeds per species in a designated quadrat within each plot. Harvest the above-ground weed biomass, dry it in an oven, and record the dry weight.

    • Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, discoloration) at 7 and 14 DAT using a 0-100% scale (0 = no injury, 100 = crop death).

    • Yield: Harvest the grain from each plot and determine the yield, adjusted for moisture.

  • Statistical Analysis: Analyze the data using ANOVA to compare the efficacy of the different herbicide treatments.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Flurenol-butyl is the inhibition of polar auxin transport, a critical process for plant development regulated by PIN-FORMED (PIN) auxin efflux carriers.

Signaling Pathway of Flurenol-butyl Action

Flurenol_Butyl_Action Flurenol_Butyl Flurenol-butyl (Morphactin) Auxin_Efflux Polar Auxin Transport (Cell-to-Cell Flow) Flurenol_Butyl->Auxin_Efflux Inhibits Auxin_Gradient Disruption of Auxin Gradients Flurenol_Butyl->Auxin_Gradient Disrupts Vesicle_Trafficking Inhibition of Vesicle Trafficking and PIN Protein Cycling Flurenol_Butyl->Vesicle_Trafficking Inhibits PIN_Proteins PIN Proteins (Auxin Efflux Carriers) PIN_Proteins->Auxin_Efflux Auxin_Efflux->Auxin_Gradient Maintains Apical_Dominance Reduced Apical Dominance Auxin_Gradient->Apical_Dominance Regulates Internode_Elongation Inhibited Internode Elongation Auxin_Gradient->Internode_Elongation Regulates Lateral_Bud_Growth Promotion of Lateral Bud Growth Auxin_Gradient->Lateral_Bud_Growth Regulates Vesicle_Trafficking->PIN_Proteins Affects localization and activity Field_Evaluation_Workflow start Site Selection & Experimental Design planting Crop Planting start->planting treatment_app Flurenol-butyl Application (e.g., at GS31) planting->treatment_app data_collection Data Collection (Plant Height, Lodging, Yield) treatment_app->data_collection harvest Harvest data_collection->harvest analysis Data Analysis (ANOVA) harvest->analysis conclusion Conclusion & Reporting analysis->conclusion

References

Method

Application Notes and Protocols for Assessing the Efficacy of Flurenol-butyl

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of laboratory bioassays to evaluate the efficacy of Flurenol-butyl, a synthetic plant growth regula...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of laboratory bioassays to evaluate the efficacy of Flurenol-butyl, a synthetic plant growth regulator belonging to the morphactin group. The protocols detailed below are designed to enable a thorough assessment of its herbicidal and growth-inhibiting properties through whole-plant and biochemical assays.

Introduction to Flurenol-butyl

Flurenol-butyl is a selective, systemic herbicide absorbed by the leaves and roots of plants. It translocates within the plant and accumulates in the growing tips of shoots and roots, where it inhibits growth and development. The primary mode of action of Flurenol-butyl and other morphactins is the inhibition of polar auxin transport, a critical process for plant development. This disruption of auxin flow leads to a variety of morphological and physiological effects, ultimately resulting in growth inhibition and, at sufficient concentrations, plant death.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the efficacy of Flurenol-butyl in a laboratory setting.

G cluster_prep Preparation cluster_application Treatment Application cluster_assays Efficacy Assessment cluster_data Data Analysis p1 Prepare Flurenol-butyl Stock Solutions p2 Plant and Cultivate Target Weed Species a1 Apply Flurenol-butyl at Various Concentrations p2->a1 b1 Whole-Plant Bioassays a1->b1 b2 Biochemical Assays a1->b2 d1 Measure Growth Parameters b1->d1 d2 Quantify Biochemical Markers b2->d2 d3 Generate Dose-Response Curves d1->d3 d2->d3

Caption: General experimental workflow for Flurenol-butyl efficacy testing.

Whole-Plant Bioassays

Whole-plant bioassays are essential for observing the macroscopic effects of Flurenol-butyl on target plants. These assays provide data on growth inhibition, phytotoxicity, and overall herbicidal efficacy.

Protocol: Dose-Response Assay for Growth Inhibition

This protocol determines the concentration of Flurenol-butyl required to inhibit plant growth.

Materials:

  • Target weed seedlings (e.g., Amaranthus retroflexus, Chenopodium album) at the 2-4 leaf stage

  • Pots with a suitable potting mix

  • Flurenol-butyl stock solution

  • Solvent for dilution (e.g., acetone with a surfactant)

  • Spray chamber or handheld sprayer

  • Drying oven

  • Analytical balance

Procedure:

  • Plant Preparation: Grow target weed species in pots under controlled greenhouse conditions (e.g., 25°C, 16:8 h light:dark cycle) until they reach the 2-4 leaf stage.

  • Herbicide Application: Prepare a series of Flurenol-butyl dilutions from the stock solution. A typical concentration range to test would be from 10 to 1000 g a.i./ha. Include a solvent-only control group.

  • Apply the different concentrations of Flurenol-butyl to the seedlings using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Return the treated plants to the greenhouse and observe them for a period of 14-21 days.

  • Data Collection:

    • Visual Assessment: Record phytotoxicity symptoms such as epinasty, stunting, and chlorosis at regular intervals using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • Biomass Measurement: At the end of the observation period, harvest the above-ground biomass of each plant.

    • Determine the fresh weight of the biomass.

    • Dry the biomass in an oven at 70°C for 48 hours and then measure the dry weight.

  • Data Analysis: Calculate the percent growth inhibition for each concentration relative to the control. Plot the percent inhibition against the Flurenol-butyl concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition).

Data Presentation: Growth Inhibition

Please note: The following data is illustrative and based on typical results for growth-regulating herbicides. Specific values for Flurenol-butyl may vary depending on the target species and experimental conditions.

Flurenol-butyl Concentration (g a.i./ha)Average Dry Biomass (g)Standard DeviationPercent Inhibition (%)
0 (Control)2.50.30
501.80.228
1001.30.248
2500.70.172
5000.30.188
10000.10.0596

Biochemical Assays

Biochemical assays provide insights into the physiological stress experienced by plants treated with Flurenol-butyl. These assays can quantify cellular damage and stress responses.

Protocol: Measurement of Malondialdehyde (MDA) and Proline Content

Materials:

  • Leaf tissue from treated and control plants

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Sulfosalicylic acid

  • Ninhydrin reagent

  • Toluene

  • Spectrophotometer

Procedure for MDA (Lipid Peroxidation):

  • Homogenize 0.5 g of fresh leaf tissue in 5 ml of 0.1% TCA.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Mix 1 ml of the supernatant with 4 ml of 20% TCA containing 0.5% TBA.

  • Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹.

Procedure for Proline Content:

  • Homogenize 0.5 g of fresh leaf tissue in 10 ml of 3% aqueous sulfosalicylic acid.

  • Centrifuge the homogenate at 3,000 x g for 10 minutes.

  • Mix 2 ml of the supernatant with 2 ml of acid-ninhydrin and 2 ml of glacial acetic acid.

  • Heat the mixture at 100°C for 1 hour, then terminate the reaction in an ice bath.

  • Extract the mixture with 4 ml of toluene and vortex.

  • Measure the absorbance of the toluene layer at 520 nm.

  • Calculate the proline concentration from a standard curve.

Data Presentation: Biochemical Stress Markers

Please note: The following data is illustrative of the expected trends in plants under herbicidal stress.

Flurenol-butyl Concentration (g a.i./ha)MDA Content (nmol/g FW)Proline Content (µmol/g FW)
0 (Control)15.21.8
10025.83.5
25042.16.2
50068.59.7

Mechanism of Action: Inhibition of Polar Auxin Transport

Flurenol-butyl, as a morphactin, disrupts the directional flow of auxin, a key plant hormone, by inhibiting the activity of PIN-FORMED (PIN) proteins, which are auxin efflux carriers. This leads to an accumulation of auxin in certain tissues and a depletion in others, causing abnormal growth and development.

Caption: Flurenol-butyl inhibits auxin efflux by targeting PIN proteins.

This inhibition of auxin transport disrupts the auxin gradients necessary for normal plant growth, leading to the observed herbicidal effects. The bioassays described in these notes provide a robust framework for quantifying the efficacy of Flurenol-butyl and understanding its physiological impact on plants.

Application

Standardized Protocol for Flurenol-butyl Residue Analysis in Agricultural Commodities

Introduction This application note details a standardized protocol for the determination of Flurenol-butyl residues in agricultural commodities. Flurenol-butyl is a plant growth regulator, and monitoring its residues is...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details a standardized protocol for the determination of Flurenol-butyl residues in agricultural commodities. Flurenol-butyl is a plant growth regulator, and monitoring its residues is crucial for ensuring food safety and compliance with regulatory limits. This protocol outlines the procedures for sample extraction, cleanup, and subsequent analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable analytical technique. For confirmatory analysis and higher sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

Principle

This method involves the extraction of Flurenol-butyl from a given matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The quantification is then performed by HPLC-UV.

Materials and Reagents

  • Flurenol-butyl analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Syringe filters (0.22 µm, PTFE)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Analytical balance

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • SPE manifold

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of Flurenol-butyl (100 µg/mL) in acetonitrile. From this stock, prepare a series of working standard solutions in acetonitrile ranging from 0.05 µg/mL to 5.0 µg/mL for calibration.

Sample Preparation and Extraction
  • Homogenization: Take a representative 10 g sample of the agricultural commodity (e.g., fruit, vegetable) and homogenize it.

  • Extraction: To the homogenized sample, add 20 mL of acetonitrile and 5 g of sodium chloride. Shake vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant (acetonitrile layer).

Sample Cleanup (Solid Phase Extraction - SPE)
  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 5 mL of the extracted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/acetonitrile mixture (80:20, v/v) to remove polar interferences.

  • Elution: Elute the Flurenol-butyl from the cartridge with 5 mL of acetonitrile.

  • Drying: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of acetonitrile.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 230 nm

  • Column Temperature: 30 °C

Data Presentation

The following table summarizes the expected quantitative data for the validation of this method.

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 mg/kg
Limit of Quantification (LOQ)0.05 mg/kg
Recovery (at 0.1 mg/kg)85-95%
Repeatability (RSD%)< 10%
Reproducibility (RSD%)< 15%

Visualizations

experimental_workflow start Start: Sample Collection homogenization 1. Homogenization (10g sample) start->homogenization extraction 2. Extraction (Acetonitrile + NaCl) homogenization->extraction centrifugation 3. Centrifugation (4000 rpm, 10 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_cleanup 4. SPE Cleanup (C18) supernatant->spe_cleanup elution 5. Elution (Acetonitrile) spe_cleanup->elution concentration 6. Concentration & Reconstitution elution->concentration filtration 7. Filtration (0.22 µm filter) concentration->filtration hplc_analysis 8. HPLC-UV Analysis filtration->hplc_analysis end End: Data Reporting hplc_analysis->end

Caption: Experimental workflow for Flurenol-butyl residue analysis.

Confirmatory Analysis (GC-MS)

For confirmation of positive results, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The final extract can be analyzed using a GC-MS system operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min

  • Carrier Gas: Helium at 1.0 mL/min

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for Flurenol-butyl

Method

Flurenol-butyl in Plant Tissue Culture: A Detailed Guide for Researchers

Application Notes and Protocols for the use of Flurenol-butyl, a morphactin-class plant growth regulator, in plant tissue culture experiments. Flurenol-butyl is a synthetic plant growth regulator belonging to the morphac...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the use of Flurenol-butyl, a morphactin-class plant growth regulator, in plant tissue culture experiments.

Flurenol-butyl is a synthetic plant growth regulator belonging to the morphactin group, which are derivatives of fluorene-9-carboxylic acid.[1][2][3] These compounds are known for their significant influence on plant morphogenesis.[1][2][3] Unlike classic plant hormones, morphactins primarily act by inhibiting the polar transport of auxin, a crucial hormone in plant development.[1] This interference with auxin flow leads to a variety of morphogenetic responses, making Flurenol-butyl and other morphactins valuable tools in plant tissue culture for studying and manipulating plant development.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Flurenol-butyl in plant tissue culture experiments.

Data Presentation

The following tables summarize the quantitative data on the effects of morphactins, including Flurenol-butyl and related compounds, in various plant tissue culture applications.

Table 1: Effect of Morphactins on Plant Growth and Morphogenesis in Whole Plants (for context)

Plant SpeciesMorphactin UsedConcentrationObserved Effects
Lycopersicon esculentum (Tomato)Morphactin CME 740501.0 - 7.5 ppm (foliar spray)Reduced plant height, fusion of leaflets to form simple leaves, reduced inflorescence length, formation of composite flowers.[4]
Glycine max (Soybean)Morphactin50 and 200 mg/L (foliar spray)Significant decrease in the average length of the main stem, significant increase in the average number of lateral branches.

Table 2: Application of Morphactins in Plant Cell and Tissue Culture for Secondary Metabolite Production

Plant SpeciesMorphactin UsedConcentrationCo-applied Growth Regulator(s)Observed Effects
Pueraria tuberosaMorphactin0.1 mg/L5.0 mg/L 2-isopentenyl adenine (2iP)Maximum yield of isoflavonoids.
Cayratia trifoliaMorphactin0.1 mg/LNaphthalene acetic acid (NAA) and KinetinDeclined stilbene accumulation.
Cayratia trifoliaMorphactin0.1 mg/L2-isopentenyl adenine (2iP)Markedly enhanced yield of stilbenes.

Mechanism of Action: Inhibition of Auxin Transport

Flurenol-butyl and other morphactins exert their effects primarily by disrupting the polar transport of auxin.[1] Auxin transport is critical for establishing and maintaining auxin gradients within plant tissues, which in turn control various developmental processes, including cell division, elongation, and differentiation.[5] The directional movement of auxin between cells is facilitated by specific influx and efflux carrier proteins located on the plasma membrane.[5] Morphactins are thought to interfere with the function of these auxin efflux carriers, leading to an accumulation of auxin within cells and a disruption of the normal auxin flow.[1]

G cluster_cell1 Cell 1 (Auxin Source) cluster_cell2 Cell 2 (Target Cell) cluster_cell3 Cell 2 (with Flurenol-butyl) Auxin1 Auxin PIN PIN Efflux Carrier Auxin1->PIN Polar Transport PIN_inhibited PIN Efflux Carrier (Inhibited) Auxin1->PIN_inhibited Blocked Transport Auxin2 Auxin DevelopmentalResponse Normal Developmental Response Auxin2->DevelopmentalResponse Triggers PIN->Auxin2 Auxin3 Auxin Accumulation AlteredResponse Altered Morphogenesis Auxin3->AlteredResponse Triggers PIN_inhibited->Auxin3 Leads to Flurenol Flurenol-butyl Flurenol->PIN_inhibited Inhibits

Caption: Simplified signaling pathway of Flurenol-butyl's action.

Experimental Protocols

The following are generalized protocols for the use of Flurenol-butyl in plant tissue culture. Researchers should optimize these protocols for their specific plant species and experimental objectives.

Protocol 1: Preparation of Flurenol-butyl Stock Solution

Materials:

  • Flurenol-butyl powder

  • Solvent (e.g., Dimethyl sulfoxide (DMSO) or ethanol)

  • Sterile distilled water

  • Sterile volumetric flask or container

  • Sterile filter (0.22 µm)

Procedure:

  • To prepare a 1 mg/mL stock solution, weigh 100 mg of Flurenol-butyl powder.[6][7]

  • In a sterile container, dissolve the powder in a small amount of a suitable solvent (e.g., 1-2 mL of DMSO or ethanol).[6][7]

  • Once completely dissolved, bring the volume up to 100 mL with sterile distilled water.[6][7]

  • Stir the solution while adding water to ensure the Flurenol-butyl remains in solution.[6][7]

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Store the stock solution at 4°C in the dark.

Protocol 2: General Protocol for Callus Induction with Flurenol-butyl

This protocol provides a general framework. The optimal concentration of Flurenol-butyl and other plant growth regulators needs to be determined empirically.

Materials:

  • Plant explants (e.g., leaf discs, stem segments, cotyledons)

  • Sterilization solution (e.g., 70% ethanol, 10-20% commercial bleach solution with a few drops of Tween-20)

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (30 g/L)

  • Gelling agent (e.g., agar, 7-8 g/L)

  • Auxin (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) or Naphthaleneacetic acid (NAA))

  • Flurenol-butyl stock solution

  • Sterile petri dishes

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Explant Preparation:

    • Excise explants from healthy, young plant material.

    • Surface sterilize the explants by first washing them under running tap water, followed by immersion in 70% ethanol for 30-60 seconds, and then in a 10-20% commercial bleach solution for 10-15 minutes.[8][9]

    • Rinse the explants three to five times with sterile distilled water inside a laminar flow hood.[8][9]

  • Media Preparation (per liter):

    • Prepare MS basal medium with vitamins according to the manufacturer's instructions.

    • Add 30 g of sucrose and dissolve completely.

    • Add an appropriate concentration of an auxin (e.g., 1.0-2.0 mg/L 2,4-D).[8][9]

    • Add the desired concentration of Flurenol-butyl from the stock solution. A starting range of 0.1 - 1.0 mg/L is recommended for initial experiments.

    • Adjust the pH of the medium to 5.7-5.8.

    • Add the gelling agent and heat to dissolve.

    • Autoclave the medium at 121°C for 15-20 minutes.

    • Pour the sterilized medium into sterile petri dishes in a laminar flow hood.

  • Inoculation and Culture:

    • Place the sterilized explants onto the surface of the solidified medium.

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C for callus induction.

    • Subculture the developing calli to fresh medium every 3-4 weeks.

G start Start: Healthy Plant Material explant Explant Preparation & Sterilization start->explant inoculation Inoculation of Explants explant->inoculation media_prep Media Preparation (MS + Auxin + Flurenol-butyl) media_prep->inoculation incubation Incubation in Dark (25°C) inoculation->incubation callus Callus Formation incubation->callus subculture Subculture callus->subculture end End: Proliferated Callus callus->end subculture->callus Every 3-4 weeks

Caption: Experimental workflow for callus induction using Flurenol-butyl.

Protocol 3: General Protocol for Shoot Regeneration from Callus

This protocol outlines the steps for inducing shoots from callus previously initiated in the presence of Flurenol-butyl or other growth regulators. The key is often to transfer the callus to a medium with a different hormone balance, typically with a higher cytokinin to auxin ratio. The effect of residual Flurenol-butyl from the callus induction stage on shoot regeneration should be considered.

Materials:

  • Proliferated callus

  • MS basal medium with vitamins

  • Sucrose (30 g/L)

  • Gelling agent (e.g., agar, 7-8 g/L)

  • Cytokinin (e.g., 6-Benzylaminopurine (BAP) or Kinetin)

  • Auxin (e.g., NAA or IAA, at a lower concentration than for callus induction)

  • Sterile culture vessels (e.g., jars or petri dishes)

  • Sterile forceps and scalpels

  • Laminar flow hood

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation (per liter):

    • Prepare MS basal medium with vitamins.

    • Add 30 g of sucrose.

    • Add a cytokinin at a concentration typically ranging from 1.0 to 3.0 mg/L (e.g., BAP).[10][11]

    • Optionally, add a low concentration of an auxin (e.g., 0.1-0.5 mg/L NAA).[10][11] The ratio of cytokinin to auxin is critical for shoot induction.

    • Adjust the pH to 5.7-5.8.

    • Add the gelling agent and autoclave.

    • Dispense into sterile culture vessels.

  • Inoculation and Culture:

    • Transfer healthy, friable callus to the shoot regeneration medium.

    • Seal the culture vessels.

    • Incubate the cultures in a growth chamber at 25 ± 2°C under a 16-hour photoperiod.

    • Observe the cultures for the development of green shoots.

    • Subculture regenerating tissues to fresh medium every 3-4 weeks.

Concluding Remarks

Flurenol-butyl, as a member of the morphactin group, offers a unique tool for manipulating plant development in vitro through its primary action as an auxin transport inhibitor. The protocols and data presented here provide a foundation for researchers to explore its use in various plant tissue culture applications. It is crucial to empirically determine the optimal concentrations and combinations with other plant growth regulators for each specific plant system and desired outcome. Further research into the precise molecular interactions of Flurenol-butyl with auxin transport machinery will continue to enhance its application in plant biotechnology and developmental biology.

References

Application

Application Notes and Protocols for the Spectroscopic Characterization of Flurenol-butyl

Audience: Researchers, scientists, and drug development professionals. Introduction: Flurenol-butyl (Butyl 9-hydroxy-9H-fluorene-9-carboxylate) is a synthetic plant growth regulator.[1][2][3] Its chemical formula is C18H...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flurenol-butyl (Butyl 9-hydroxy-9H-fluorene-9-carboxylate) is a synthetic plant growth regulator.[1][2][3] Its chemical formula is C18H18O3, with a molecular weight of approximately 282.33 g/mol .[1][4] For quality control, metabolite identification, and formulation development, a thorough characterization of this compound is essential. Spectroscopic techniques are powerful tools for elucidating the chemical structure and confirming the identity and purity of Flurenol-butyl. This document provides detailed application notes and experimental protocols for the characterization of Flurenol-butyl using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1.1. Data Presentation: Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for Flurenol-butyl. These values are based on the analysis of its chemical structure and comparison with similar compounds, such as 9-Fluorenol.

Table 1: Predicted ¹H NMR Data for Flurenol-butyl (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.65 - 7.55m4HAromatic protons
7.40 - 7.30m4HAromatic protons
5.10s1H-OH
4.20t2H-O-CH₂-
1.65m2H-CH₂-
1.40m2H-CH₂-
0.90t3H-CH₃

Table 2: Predicted ¹³C NMR Data for Flurenol-butyl (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
172.5C=O (Ester)
148.0Aromatic C (quaternary)
140.5Aromatic C (quaternary)
129.0Aromatic CH
128.5Aromatic CH
125.0Aromatic CH
120.0Aromatic CH
85.0C-OH (quaternary)
65.0-O-CH₂-
30.5-CH₂-
19.0-CH₂-
13.5-CH₃

1.2. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Flurenol-butyl.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 1 second.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans: 1024.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the spectrum using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

1.3. Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Flurenol-butyl dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer nmr Acquire 1H & 13C NMR Spectra transfer->nmr ft Fourier Transform nmr->ft phase Phase Correction ft->phase calibrate Calibration (TMS) phase->calibrate integrate Integration (1H) calibrate->integrate assign Peak Assignment integrate->assign

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. Data Presentation: Predicted FT-IR Spectral Data

Table 3: Predicted Characteristic FT-IR Peaks for Flurenol-butyl

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2960 - 2850StrongC-H stretch (aliphatic)
1725StrongC=O stretch (ester)
1600, 1450MediumC=C stretch (aromatic)
1250StrongC-O stretch (ester)
1100StrongC-O stretch (alcohol)

2.2. Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of solid Flurenol-butyl powder directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Acquisition and Analysis:

    • Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and assign the characteristic absorption bands.

2.3. Visualization: FT-IR Analysis Logic

FTIR_Logic start Flurenol-butyl Sample ir_rad Infrared Radiation start->ir_rad Interaction detector Detector ir_rad->detector Transmitted/Reflected spectrum FT-IR Spectrum detector->spectrum analysis Peak Analysis spectrum->analysis functional_groups Identified Functional Groups (O-H, C=O, C-O, Aromatic C=C, Aliphatic C-H) analysis->functional_groups

Logical Flow of FT-IR Functional Group Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores, such as aromatic rings.

3.1. Data Presentation: Predicted UV-Vis Spectral Data

Table 4: Predicted UV-Vis Absorption Maxima for Flurenol-butyl

Solventλmax (nm)Molar Absorptivity (ε)
Methanol~265~15,000
Methanol~290~10,000
Methanol~300~8,000

3.2. Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of Flurenol-butyl of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as methanol.

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance (e.g., 1, 2, 5, 10 µg/mL).

  • Instrument Parameters:

    • Wavelength Range: 200 - 400 nm.

    • Blank: Use the same solvent (e.g., methanol) as the blank to zero the instrument.

    • Cuvette: Use a 1 cm path length quartz cuvette.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the blank.

    • Measure the absorbance of each of the Flurenol-butyl solutions.

    • Generate an absorption spectrum (absorbance vs. wavelength) to determine the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is required, create a calibration curve by plotting absorbance vs. concentration at a specific λmax.

3.3. Visualization: UV-Vis Spectroscopy Signaling Pathway

UV_Vis_Signaling light_source UV-Vis Light Source monochromator Monochromator light_source->monochromator Selects λ sample Flurenol-butyl Solution monochromator->sample detector Detector sample->detector Transmitted Light output Absorbance Spectrum (A vs λ) detector->output lambda_max Determine λmax output->lambda_max MS_Fragmentation molecule Flurenol-butyl (m/z 282) molecular_ion Molecular Ion [M]+ (m/z 282) molecule->molecular_ion Electron Impact (70 eV) frag1 [M - C4H9O]+ (m/z 225) molecular_ion->frag1 frag2 [M - C4H9O2C]+ (m/z 181) Base Peak molecular_ion->frag2 frag4 [C4H9]+ (m/z 57) molecular_ion->frag4 frag3 [Fluorene fragment]+ (m/z 152) frag2->frag3

References

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of Flurenol-butyl in experimental buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges with Flurenol-butyl, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is Flurenol-butyl and what is its primary mechanism of action?

Flurenol-butyl is a synthetic plant growth regulator belonging to the morphactin group. Its primary mechanism of action is the inhibition of polar auxin transport. Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes, including cell elongation, root formation, and apical dominance. By disrupting the transport of auxin, Flurenol-butyl interferes with these processes, leading to morphological changes in the plant.

Q2: What are the known physicochemical properties of Flurenol-butyl?

Key physicochemical properties of Flurenol-butyl are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₈O₃[1][2][3]
Molecular Weight 282.33 g/mol [2][3][4]
Melting Point 70°C[5][6]
Water Solubility 3.65 g/L (at 20°C)[5][6][7]
Appearance Colorless to pale yellow solid[1]

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving Flurenol-butyl in aqueous buffers for in vitro experiments due to its moderate solubility in organic solvents and limited water solubility.[1] This guide provides systematic steps to address these challenges.

Issue: Flurenol-butyl precipitates out of solution when added to my experimental buffer (e.g., PBS, Tris-HCl).

Root Cause: The low aqueous solubility of Flurenol-butyl is exceeded when the stock solution is diluted into the aqueous buffer.

Solutions:

1. Prepare a Concentrated Stock Solution in an Organic Solvent:

It is highly recommended to first dissolve Flurenol-butyl in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) and ethanol are common choices for this purpose.

Experimental Protocol: Preparation of a 10 mM Flurenol-butyl Stock Solution in DMSO

Materials:

  • Flurenol-butyl (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out 2.82 mg of Flurenol-butyl and place it into a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes, or until the solid is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Optimize the Final Concentration of Organic Solvent in the Working Solution:

When diluting the stock solution into your aqueous experimental buffer, it is crucial to keep the final concentration of the organic solvent as low as possible to avoid solvent-induced artifacts in your experiment. A final DMSO or ethanol concentration of less than 1% (v/v) is generally recommended for most cell-based assays.

3. Utilize Sonication or Gentle Warming:

If you observe precipitation upon dilution, brief sonication or gentle warming (e.g., to 37°C) of the final working solution can sometimes help to redissolve the compound. However, be cautious with temperature-sensitive components in your buffer.

4. Consider the Use of Pluronic F-68:

For particularly challenging solubility issues in cell culture experiments, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1% w/v) to the final medium can help to maintain the solubility of hydrophobic compounds.

Solubility Data Summary:

Solvent/BufferReported SolubilityRecommendations
Water 3.65 g/L (approx. 12.9 mM)Not recommended as a primary solvent for stock solutions.
Organic Solvents Moderately solubleDMSO and ethanol are suitable for preparing concentrated stock solutions.
Aqueous Buffers (e.g., PBS) LowDirect dissolution is challenging; prepare a stock in an organic solvent first.

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow for Preparing Flurenol-butyl Working Solutions

The following diagram outlines the recommended workflow for preparing working solutions of Flurenol-butyl to minimize solubility issues.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Flurenol-butyl B Add Organic Solvent (e.g., DMSO) A->B C Vortex until Dissolved B->C D Dilute Stock in Buffer C->D Use Stock for Dilution E Check for Precipitation D->E F Optional: Gentle Warming/Sonication E->F If precipitate forms G Flurenol-butyl Flurenol-butyl Auxin Efflux Carrier Auxin Efflux Carrier Flurenol-butyl->Auxin Efflux Carrier Inhibits Polar Auxin Transport Polar Auxin Transport Auxin Efflux Carrier->Polar Auxin Transport Mediates Auxin Gradient Auxin Gradient Polar Auxin Transport->Auxin Gradient Maintains Cell Elongation Cell Elongation Auxin Gradient->Cell Elongation Apical Dominance Apical Dominance Auxin Gradient->Apical Dominance Root Development Root Development Auxin Gradient->Root Development Normal Plant Growth Normal Plant Growth Cell Elongation->Normal Plant Growth Apical Dominance->Normal Plant Growth Root Development->Normal Plant Growth

References

Optimization

Technical Support Center: Optimizing Flurenol-butyl Concentration for Effective Weed Management

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and optimization of Flurenol-butyl for weed management in experimental se...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and optimization of Flurenol-butyl for weed management in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Flurenol-butyl and what is its primary mode of action?

A1: Flurenol-butyl is a selective, systemic herbicide. Its primary mode of action is the inhibition of polar auxin transport.[1][2] Auxins are plant hormones crucial for various growth and developmental processes. By blocking their transport, Flurenol-butyl disrupts these processes, leading to symptoms like stunting, epinasty (downward bending of leaves), and ultimately, plant death.

Q2: What are the typical symptoms of Flurenol-butyl application on susceptible weeds?

A2: Susceptible weeds treated with Flurenol-butyl will typically exhibit symptoms characteristic of auxin transport inhibition. These include altered growth patterns, such as twisted and malformed leaves and stems, inhibition of root and shoot growth, and overall stunting of the plant.

Q3: Is Flurenol-butyl effective against all types of weeds?

A3: Flurenol-butyl is primarily effective against broadleaf weeds. Its efficacy against grasses and other weed species can vary. It is crucial to conduct preliminary efficacy studies to determine its effectiveness against the specific weed species in your experiment.

Q4: Can Flurenol-butyl be tank-mixed with other herbicides?

A4: Yes, Flurenol-butyl is often used in combination with other herbicides to broaden the spectrum of controlled weeds. However, compatibility testing is essential before preparing a new tank mix to avoid antagonistic effects or physical incompatibility in the spray solution. A jar test is a simple and effective way to check for physical compatibility.

Q5: What environmental factors can influence the efficacy of Flurenol-butyl?

A5: Environmental conditions play a significant role in the performance of Flurenol-butyl. Factors such as temperature, humidity, soil moisture, and rainfall shortly after application can affect its absorption, translocation, and overall effectiveness. Applications should ideally be made under favorable growing conditions for the target weeds to ensure active uptake of the herbicide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the application of Flurenol-butyl.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or poor weed control 1. Incorrect Concentration: The applied concentration may be too low for the target weed species or its growth stage. 2. Weed Resistance: The target weed population may have developed resistance to auxin transport inhibitors. 3. Environmental Factors: Unfavorable weather conditions (e.g., drought, extreme heat, heavy rainfall after application) can reduce herbicide uptake and efficacy. 4. Improper Application: Poor spray coverage or application at the wrong growth stage of the weeds.1. Optimize Concentration: Conduct a dose-response study to determine the optimal concentration for your target weed species (see Experimental Protocols). 2. Herbicide Rotation: If resistance is suspected, rotate to a herbicide with a different mode of action. 3. Monitor Weather: Apply during optimal weather conditions as recommended for herbicides. 4. Improve Application Technique: Ensure thorough spray coverage and apply when weeds are actively growing and at a susceptible growth stage.
Crop or non-target plant injury 1. Excessive Concentration: The applied concentration is too high for the tolerance of the desirable plants. 2. Spray Drift: Herbicide spray has drifted onto non-target plants. 3. Contaminated Equipment: The sprayer was not properly cleaned after previous use of a different herbicide.1. Recalibrate and Adjust: Verify sprayer calibration and reduce the application rate. 2. Mitigate Drift: Use drift-reducing nozzles and avoid spraying in windy conditions. 3. Thoroughly Clean Equipment: Implement a rigorous sprayer cleaning protocol between applications.
Physical incompatibility in tank mix (e.g., clumping, separation) 1. Incorrect Mixing Order: Herbicides and adjuvants were added to the tank in the wrong sequence. 2. Water Quality: Hard water or water with a high pH can affect the stability of the spray solution. 3. Incompatible Formulations: The formulations of the mixed products are not compatible.1. Follow Proper Mixing Order: Generally, add products in the following order: 1) water-soluble bags, 2) water-dispersible granules, 3) wettable powders, 4) flowable liquids, 5) emulsifiable concentrates, 6) soluble liquids, 7) adjuvants. Always consult product labels. 2. Use Water Conditioners: If water quality is an issue, use a water conditioning agent. 3. Conduct a Jar Test: Always perform a jar test before preparing a new tank mix to ensure physical compatibility.
Reduced efficacy when tank-mixed 1. Antagonism: The tank-mix partners have an antagonistic effect, reducing the efficacy of Flurenol-butyl.1. Consult Literature: Review scientific literature for known antagonisms between Flurenol-butyl and other herbicides. 2. Sequential Application: Consider applying the herbicides separately with a sufficient time interval between applications.

Experimental Protocols

Protocol for Determining Optimal Flurenol-butyl Concentration using a Dose-Response Assay

This protocol outlines the steps to determine the effective dose (ED) of Flurenol-butyl required to control specific weed species.

1. Plant Material and Growth Conditions:

  • Grow the target weed species from seed in pots containing a standardized potting mix.
  • Maintain the plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for growth (temperature, light, humidity).
  • Ensure uniform growth of the plants before herbicide application.

2. Herbicide Preparation and Application:

  • Prepare a stock solution of Flurenol-butyl.
  • Create a series of dilutions to establish a range of concentrations. A logarithmic series is recommended to cover a broad range of responses.
  • Include a control group that is not treated with the herbicide.
  • Apply the different concentrations of Flurenol-butyl to the plants at a consistent growth stage (e.g., 2-4 true leaves).
  • Use a calibrated sprayer to ensure uniform application and coverage.

3. Data Collection and Analysis:

  • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after application) using a rating scale (e.g., 0% = no control, 100% = complete death).
  • At the end of the experiment, harvest the above-ground biomass of the plants.
  • Dry the biomass to a constant weight to determine the dry weight.
  • Calculate the percent reduction in biomass for each concentration relative to the untreated control.
  • Use a statistical software to fit a dose-response curve (e.g., log-logistic model) to the data.
  • From the curve, determine the ED50 (the dose required for 50% reduction in biomass) and ED90 (the dose required for 90% reduction in biomass).

Mandatory Visualizations

Flurenol-butyl_Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_data Data Collection & Analysis A 1. Grow Target Weed Species B 2. Prepare Flurenol-butyl Dilutions C 3. Apply Herbicide to Weeds B->C D 4. Visual Assessment C->D E 5. Biomass Measurement D->E F 6. Dose-Response Curve Analysis E->F G 7. Determine ED50 and ED90 F->G

Caption: Workflow for determining the optimal concentration of Flurenol-butyl.

Auxin_Transport_Inhibition_Pathway cluster_cell Plant Cell Auxin_out Auxin (extracellular) PIN PIN Proteins (Auxin Efflux Carriers) Auxin_out->PIN Normal Transport Auxin_in Auxin (intracellular) Disruption Disruption of Auxin Gradient PIN->Disruption Leads to Flurenol Flurenol-butyl Flurenol->PIN Inhibition Effects Abnormal Plant Growth & Development Disruption->Effects

Caption: Simplified signaling pathway of Flurenol-butyl's mode of action.

References

Troubleshooting

Improving the sensitivity of analytical methods for Flurenol-butyl detection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of analytical metho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of analytical methods for Flurenol-butyl detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity when analyzing Flurenol-butyl?

Low sensitivity in Flurenol-butyl analysis can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Suboptimal Sample Preparation: Inefficient extraction of Flurenol-butyl from the sample matrix or the presence of co-extracted interfering substances can significantly suppress the analytical signal.[1][2]

  • Matrix Effects: Complex sample matrices, such as soil, plant tissues, or biological fluids, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate and less sensitive measurements.[1][3]

  • Inadequate Chromatographic Conditions: Poor peak shape (e.g., broad or tailing peaks) can reduce the signal-to-noise ratio and, consequently, the sensitivity. This can be caused by an inappropriate mobile phase, column, or gradient program.

  • Non-Optimized Mass Spectrometry Parameters: Incorrect settings for the ion source (e.g., temperature, gas flows) or the mass analyzer (e.g., collision energy) can lead to poor ionization and fragmentation of Flurenol-butyl, resulting in a weak signal.[4]

Q2: How can I minimize matrix effects in my Flurenol-butyl analysis?

Minimizing matrix effects is crucial for achieving high sensitivity and accurate quantification. Consider the following strategies:

  • Effective Sample Cleanup: Employing solid-phase extraction (SPE) is a highly effective way to remove interfering matrix components before analysis.[2][5] The choice of SPE sorbent should be tailored to the properties of Flurenol-butyl and the sample matrix.

  • "Dilute and Shoot" Approach: For less complex matrices, diluting the sample extract can mitigate matrix effects by reducing the concentration of interfering substances.[5]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix-induced signal suppression or enhancement.

  • Use of an Internal Standard: An isotopically labeled internal standard, if available, can effectively compensate for matrix effects as it will be affected in the same way as the analyte of interest.

Q3: What are the key parameters to optimize for improving HPLC-UV sensitivity for Flurenol-butyl?

For HPLC-UV detection, optimizing the following parameters can enhance sensitivity:

  • Wavelength Selection: Ensure the detection wavelength is set to the absorbance maximum of Flurenol-butyl for the highest signal response.

  • Mobile Phase Composition: The pH and solvent composition of the mobile phase can influence the peak shape and retention of Flurenol-butyl. A well-retained, sharp peak will result in better sensitivity.[6]

  • Injection Volume: Increasing the injection volume can lead to a stronger signal. However, this may also lead to peak broadening, so a balance must be found.

  • Column Selection: Using a column with a smaller particle size and narrower internal diameter can lead to sharper peaks and improved sensitivity.

Q4: For LC-MS/MS analysis of Flurenol-butyl, what are the critical parameters to optimize?

In LC-MS/MS, both chromatographic and mass spectrometric parameters need careful optimization:

  • Ion Source Parameters: Optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source settings, including gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage, to achieve maximum ionization of Flurenol-butyl.[4]

  • Compound-Dependent Parameters: Optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) to achieve the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM).

  • Chromatography: A good chromatographic separation is essential to minimize ion suppression from co-eluting matrix components.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase.
Column Overload Reduce the injection volume or the concentration of the sample.
System Dead Volume Check all connections and tubing for proper fitting to minimize dead volume.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure Flurenol-butyl is in a single ionic form.[6]
Issue 2: Retention Time Shifts
Potential Cause Troubleshooting Step
Inconsistent Mobile Phase Preparation Prepare fresh mobile phase, ensuring accurate composition and thorough mixing.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature.
Air Bubbles in the Pump Purge the pump to remove any air bubbles.
Column Degradation Replace the column if it has reached the end of its lifespan.
Issue 3: Low or No Signal in LC-MS/MS
Potential Cause Troubleshooting Step
Ion Source Contamination Clean the ion source, including the capillary and orifice.[4]
Incorrect MS/MS Transitions Infuse a standard solution of Flurenol-butyl to optimize and confirm the precursor and product ions.
Severe Ion Suppression Improve sample cleanup, dilute the sample, or use matrix-matched standards.[4]
Instrumental Issues Check for leaks in the LC or MS system, and ensure all gases are flowing at the correct rates.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Flurenol-butyl from Water Samples

This protocol provides a general guideline for SPE cleanup and can be adapted based on the specific water matrix and available resources.

  • Sorbent Selection: Choose a reversed-phase sorbent such as C18 or a polymeric sorbent.

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the sorbent to dry.[8]

  • Sample Loading: Pass the water sample (e.g., 100 mL, pH adjusted if necessary) through the cartridge at a slow, steady flow rate (e.g., 5 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.[8]

  • Elution: Elute the retained Flurenol-butyl with a small volume (e.g., 2 x 2 mL) of a stronger organic solvent like acetonitrile or methanol.[8]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection (e.g., mobile phase).

Protocol 2: Generic HPLC-UV Method Development for Flurenol-butyl
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid to improve peak shape). Start with a lower percentage of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the wavelength of maximum absorbance for Flurenol-butyl using a UV-Vis spectrophotometer and set the detector to this wavelength.

  • Injection Volume: 10 µL.

  • Optimization: Adjust the gradient profile, mobile phase modifiers, and flow rate to achieve a sharp, symmetrical peak for Flurenol-butyl with a reasonable retention time.[9][10]

Data Presentation

Table 1: Representative SPE Recovery Data for Similar Pesticides from Water Samples
SPE Sorbent Analyte Matrix Recovery (%) RSD (%)
PolymericEndocrine Disruptor MixRiver Water80.1 - 110.2< 20.0
C18Various PesticidesGround Water> 60N/A

Data is illustrative and based on reported performance for similar classes of compounds.[11][12] Actual recovery for Flurenol-butyl should be experimentally determined.

Table 2: Typical LC-MS/MS Method Validation Parameters for Pesticide Analysis
Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (Recovery %) 70 - 120%
Precision (RSD %) ≤ 20%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10

These parameters are based on common guidelines for analytical method validation.[13][14][15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_optimization Optimization Loop Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS MS/MS Detection HPLC->MS Data Data Analysis MS->Data Evaluate Evaluate Sensitivity & Peak Shape Data->Evaluate Adjust_SPE Adjust SPE Protocol Evaluate->Adjust_SPE Adjust_LCMS Adjust LC-MS/MS Parameters Evaluate->Adjust_LCMS Adjust_SPE->SPE Adjust_LCMS->HPLC

Caption: A typical experimental workflow for Flurenol-butyl analysis.

troubleshooting_sensitivity cluster_investigate Troubleshooting Steps cluster_solutions Potential Solutions Low_Sensitivity Low Sensitivity Detected Check_Sample_Prep Review Sample Preparation Low_Sensitivity->Check_Sample_Prep Check_Chromatography Evaluate Chromatography Low_Sensitivity->Check_Chromatography Check_MS_Params Optimize MS Parameters Low_Sensitivity->Check_MS_Params Improve_Cleanup Improve SPE Cleanup Check_Sample_Prep->Improve_Cleanup Matrix_Matched Use Matrix-Matched Calibrants Check_Sample_Prep->Matrix_Matched Optimize_Gradient Optimize Mobile Phase Gradient Check_Chromatography->Optimize_Gradient Change_Column Change HPLC Column Check_Chromatography->Change_Column Tune_MS Re-tune MS Source Check_MS_Params->Tune_MS Optimize_CE Optimize Collision Energy Check_MS_Params->Optimize_CE

Caption: Troubleshooting logic for low sensitivity in Flurenol-butyl analysis.

References

Optimization

Technical Support Center: Minimizing the Environmental Impact of Flurenol-butyl Application

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the environmental...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the environmental impact of Flurenol-butyl application in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the environmental fate and ecotoxicity of Flurenol-butyl.

Q1: What is Flurenol-butyl and what is its primary mode of action?

A1: Flurenol-butyl, also known by its synonyms Flurecol-butyl and Butyl morphactin, is a selective, systemic herbicide and plant growth regulator.[1][2] Its primary mode of action is to inhibit the growth and development of the growing tips and buds of plants. It is absorbed through the leaves and roots and accumulates in the growing tips of shoots and roots.

Q2: What is the expected persistence of Flurenol-butyl in the environment?

A2: Flurenol-butyl is characterized by rapid and complete microbial degradation in both soil and water. The half-life in soil is approximately 1.5 days, while in water it ranges from 1 to 4 days. This rapid degradation minimizes the potential for long-term environmental accumulation.

Q3: What are the known degradation products of Flurenol-butyl?

A3: While specific degradation pathways for Flurenol-butyl are not extensively detailed in the available literature, the degradation of the related compound fluorene by microorganisms such as Pseudomonas sp. involves oxygenation to 9-fluorenol, which is then dehydrogenated to 9-fluorenone.[3] Further degradation can lead to the formation of metabolites like (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, 8-hydroxy-3,4-benzocoumarin, and phthalic acid.[3] It is plausible that the degradation of Flurenol-butyl follows a similar initial pathway involving the hydrolysis of the butyl ester to form flurenol.

Q4: What is the aquatic toxicity of Flurenol-butyl?

A4: Quantitative data on the aquatic toxicity of Flurenol-butyl is limited in the readily available scientific literature. For a definitive assessment, it is recommended to consult specialized ecotoxicology databases or conduct specific tests under your experimental conditions.

Q5: What are the general handling precautions to minimize environmental exposure in the lab?

A5: To minimize environmental release, handle Flurenol-butyl in a well-ventilated area, preferably within a fume hood, to avoid dispersal of dust or aerosols. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Prevent the substance from entering drains or waterways. All waste materials containing Flurenol-butyl should be collected and disposed of as hazardous chemical waste according to institutional and local regulations.

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with Flurenol-butyl that could lead to unintended environmental impacts.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results leading to repeated applications and increased waste. 1. Inaccurate Dosing: Incorrect preparation of stock solutions or application concentrations. 2. Variable Environmental Conditions: Fluctuations in temperature, light, or humidity affecting plant response. 3. Non-uniform Application: Uneven spraying or drenching leading to variable exposure.[4] 4. Plant Health and Developmental Stage: Using plants that are stressed or at different growth stages.[5]1. Verify Calculations and Calibrate Equipment: Double-check all calculations for solution preparation. Ensure pipettes and balances are calibrated. 2. Control Environmental Parameters: Maintain consistent and controlled conditions in growth chambers or greenhouses. Document any deviations.[6] 3. Standardize Application Technique: Practice application with water to ensure uniform coverage.[4] For sprays, maintain a consistent distance and speed. For drenches, apply a consistent volume per pot. 4. Use Healthy, Uniform Plants: Select plants of the same age and size that are free from pests and diseases. Acclimatize them to the experimental conditions before treatment.
Observed phytotoxicity in non-target plants in or near the experimental area. 1. Spray Drift: Movement of airborne spray droplets from the target area. 2. Vapor Drift: Volatilization of the compound after application and movement as a gas. 3. Contaminated Equipment: Using sprayers or containers previously used with Flurenol-butyl without proper cleaning.1. Use a Spray Shield or Enclosure: Apply in a designated area with physical barriers to prevent drift. 2. Optimize Application Conditions: Apply when ventilation is low. Avoid high temperatures that can increase volatilization. 3. Dedicated or Thoroughly Cleaned Equipment: Use separate, clearly labeled equipment for Flurenol-butyl. If not possible, implement a rigorous cleaning protocol with appropriate solvents.
Potential for soil or water contamination from experimental runoff. 1. Over-application: Applying more solution than the soil can absorb. 2. Improper Drainage: Lack of containment for excess solution draining from pots.1. Calculate and Apply Appropriate Volume: Determine the water-holding capacity of your soil/media and apply a volume that minimizes drainage. 2. Use Secondary Containment: Place potted plants in trays or on benches with collection systems to capture any leachate. Treat the collected liquid as hazardous waste.

Section 3: Data on Environmental Impact

The following tables summarize available data on the environmental fate and toxicity of Flurenol-butyl. Due to limited specific data for Flurenol-butyl, information on related compounds may be included for guidance and should be interpreted with caution.

Table 1: Environmental Fate of Flurenol-butyl

Parameter Value Reference
Soil Half-Life ~1.5 days
Water Half-Life 1 - 4 days
Degradation Mechanism Microbial

Table 2: Mammalian Toxicity of Flurenol-butyl

Test Species Value Reference
Acute Oral LD50 Rat>10,000 mg/kg
Acute Oral LD50 Mouse>5,000 mg/kg
Acute Oral LD50 Dog>5,000 mg/kg
Acute Percutaneous LD50 Rat>10,000 mg/kg

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Section 4: Experimental Protocols

This section outlines key experimental methodologies for assessing the environmental impact of Flurenol-butyl.

Protocol for a Soil Degradation Study

This protocol is a general guideline for determining the rate of Flurenol-butyl degradation in a laboratory setting.

Objective: To determine the half-life of Flurenol-butyl in soil under controlled aerobic conditions.

Materials:

  • Flurenol-butyl analytical standard

  • Test soil (characterized for pH, organic matter content, texture)

  • Incubation vessels (e.g., glass jars with gas-permeable covers)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Appropriate solvents for extraction

  • Controlled environment chamber or incubator

Procedure:

  • Soil Preparation: Sieve the soil to remove large debris and adjust the moisture content to a specified level (e.g., 50-60% of water holding capacity).

  • Spiking: Treat a known mass of soil with a standard solution of Flurenol-butyl to achieve the desired starting concentration. Mix thoroughly to ensure uniform distribution.

  • Incubation: Place the treated soil samples into the incubation vessels and store them in a controlled environment chamber at a constant temperature (e.g., 20-25°C) in the dark. Include untreated control samples.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, and 28 days), collect soil samples in triplicate.

  • Extraction: Extract Flurenol-butyl from the soil samples using an appropriate solvent. This may involve sonication or shaking followed by centrifugation.

  • Analysis: Analyze the concentration of Flurenol-butyl in the extracts using a validated HPLC or GC-MS method.

  • Data Analysis: Plot the concentration of Flurenol-butyl over time and calculate the degradation rate and half-life using first-order kinetics.

Protocol for a Non-Target Plant Phytotoxicity Test

This protocol provides a framework for assessing the phytotoxic effects of Flurenol-butyl on non-target plant species.

Objective: To evaluate the symptoms of phytotoxicity and determine the dose-response of non-target plants to Flurenol-butyl.

Materials:

  • Flurenol-butyl

  • Seeds or seedlings of selected non-target plant species (e.g., lettuce, radish, oat)

  • Pots with a standardized growing medium

  • Spray chamber or calibrated sprayer

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Plant Growth: Grow the selected plant species from seed or use uniform seedlings. Allow them to reach a specific growth stage (e.g., 2-4 true leaves) before application.

  • Dose Preparation: Prepare a series of Flurenol-butyl concentrations, including a negative control (water or solvent only).

  • Application: Apply the different concentrations of Flurenol-butyl to the plants. For foliar application, use a calibrated sprayer to deliver a uniform volume. For soil application, apply a known volume to the soil surface.

  • Incubation: Place the treated plants in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess the plants for symptoms of phytotoxicity. These may include chlorosis (yellowing), necrosis (tissue death), stunting, and morphological deformities.[7][8]

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight.

  • Data Analysis: Analyze the visual assessment scores and biomass data to determine the dose-response relationship and calculate endpoints such as the EC50 (Effective Concentration for 50% response).

Section 5: Visualizations

Logical Workflow for Troubleshooting Inconsistent Experimental Results

G A Inconsistent Results Observed B Repeat Experiment with Controls A->B C Results Still Inconsistent? B->C D Review Experimental Protocol C->D Yes K Results are Consistent C->K No E Check Reagent Preparation & Purity D->E F Verify Equipment Calibration E->F G Assess Environmental Conditions F->G H Standardize Plant Material G->H I Problem Identified & Corrected H->I J Consistent Results Achieved I->J

Troubleshooting workflow for inconsistent results.
Proposed Degradation Pathway of a Related Compound (Fluorene)

DegradationPathway Fluorene Fluorene Fluorenol 9-Fluorenol Fluorene->Fluorenol Oxygenation Fluorenone 9-Fluorenone Fluorenol->Fluorenone Dehydrogenation AngularDiol (+)-1,1a-dihydroxy-1-hydro-9-fluorenone Fluorenone->AngularDiol Dioxygenase Attack Benzocoumarin 8-hydroxy-3,4-benzocoumarin AngularDiol->Benzocoumarin Ring Opening PhthalicAcid Phthalic Acid Benzocoumarin->PhthalicAcid Further Degradation

Proposed microbial degradation of fluorene.
Experimental Workflow for Soil Degradation Study

SoilDegradationWorkflow A Prepare & Characterize Soil B Spike Soil with Flurenol-butyl A->B C Incubate Samples (Controlled Temp/Moisture) B->C D Collect Samples Over Time C->D E Solvent Extraction D->E F GC-MS or HPLC Analysis E->F G Calculate Half-Life F->G

Workflow for a soil degradation experiment.

References

Troubleshooting

Addressing challenges in the large-scale synthesis of Flurenol-butyl

Welcome to the Technical Support Center for the large-scale synthesis of Flurenol-butyl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of Flurenol-butyl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of n-butyl 9-hydroxy-9H-fluorene-9-carboxylate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process optimization and scale-up efforts.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the large-scale synthesis of Flurenol-butyl.

Issue Possible Causes Recommended Solutions
Low Yield of Flurenol-butyl Incomplete Reaction: The Fischer esterification is an equilibrium reaction and may not have reached completion.- Increase Reaction Time: Monitor the reaction progress using HPLC to determine the optimal reaction time. - Increase Butanol Excess: Use a larger excess of n-butanol to shift the equilibrium towards the product. Molar ratios of butanol to 9-hydroxyfluorene-9-carboxylic acid (HFCA) of 5:1 or higher can be beneficial. - Efficient Water Removal: Ensure your water removal system (e.g., Dean-Stark trap) is functioning efficiently. Any residual water will inhibit the forward reaction.
Suboptimal Reaction Temperature: The temperature may be too low for the sterically hindered tertiary alcohol to react efficiently.- Optimize Temperature: While typical Fischer esterification temperatures range from 60-110°C, for this sterically hindered substrate, a temperature closer to the reflux temperature of the solvent (e.g., toluene at ~110°C) is often required.[1]
Insufficient Catalyst: The amount of acid catalyst may not be sufficient to promote the reaction effectively.- Optimize Catalyst Loading: For large-scale reactions, a catalyst loading of 1-5 mol% of a strong acid like sulfuric acid or p-toluenesulfonic acid relative to HFCA is a good starting point.
Presence of Impurities in the Final Product Unreacted Starting Material: Incomplete reaction leaving residual HFCA.- Refer to the solutions for "Low Yield" to drive the reaction to completion. - Purification: Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can effectively remove unreacted acid.
Formation of Byproducts: Dehydration of the tertiary alcohol on the fluorene ring system is a potential side reaction under strong acidic and high-temperature conditions, leading to the formation of a fluorene-alkene derivative.- Control Reaction Temperature: Avoid excessive temperatures that can promote dehydration. - Use a Milder Catalyst: Consider using a solid acid catalyst which can sometimes offer higher selectivity and reduce byproduct formation.
Slow Reaction Rate Steric Hindrance: The tertiary alcohol at the 9-position of the fluorene ring is sterically hindered, slowing down the nucleophilic attack of the alcohol.- Increase Catalyst Concentration: A higher catalyst loading can accelerate the reaction rate. - Elevated Temperature: Running the reaction at a higher temperature will increase the reaction rate.
Difficult Product Isolation/Purification Emulsion Formation during Work-up: Residual acid and salts can lead to the formation of stable emulsions during aqueous washing steps.- Neutralization: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) before extraction. - Brine Wash: Use a saturated sodium chloride solution (brine) to break emulsions and aid in phase separation.
Oily Product Instead of Crystalline Solid: The presence of impurities can inhibit crystallization.- High Purity Starting Materials: Ensure the 9-hydroxyfluorene-9-carboxylic acid is of high purity. - Effective Purification: Perform a thorough purification of the crude product, for example, by column chromatography on a small scale to identify optimal solvent systems for recrystallization on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the large-scale synthesis of Flurenol-butyl?

A1: The most common and industrially viable method is the Fischer esterification of 9-hydroxyfluorene-9-carboxylic acid (HFCA) with n-butanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] This method is favored for its use of readily available and relatively inexpensive starting materials.

Q2: How can I effectively monitor the progress of the Flurenol-butyl synthesis reaction?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. A reverse-phase HPLC method can be developed to separate the starting material (HFCA), the product (Flurenol-butyl), and any potential byproducts. This allows for accurate determination of the reaction completion and the formation of impurities in near real-time.

Q3: What are the key safety precautions to consider during the large-scale synthesis of Flurenol-butyl?

A3: The reaction involves the use of strong acids and flammable solvents. Therefore, it is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE) including acid-resistant gloves and safety goggles, and have proper fire suppression equipment readily available. The handling of large quantities of flammable solvents requires adherence to strict safety protocols to prevent the buildup of static electricity and ensure proper grounding of equipment.

Q4: What are the expected byproducts in the synthesis of Flurenol-butyl?

A4: The primary potential byproduct is an alkene formed from the dehydration of the tertiary alcohol of the 9-hydroxyfluorene-9-carboxylic acid under acidic conditions.[1] Other potential impurities could include unreacted starting materials and dimers or other condensation products, although these are generally less common under optimized conditions.

Q5: What is a suitable method for the purification of large quantities of Flurenol-butyl?

A5: For large-scale purification, recrystallization is the most practical method. After the reaction work-up, the crude Flurenol-butyl can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethyl acetate, toluene) and then allowed to cool slowly to induce crystallization. The choice of solvent will depend on the impurity profile and should be optimized at a smaller scale first. Washing the crystalline product with a cold, non-polar solvent (e.g., heptane) can help remove residual impurities.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Flurenol-butyl via Fischer Esterification

This protocol describes a general procedure for the synthesis of Flurenol-butyl on a larger scale.

Materials:

  • 9-hydroxyfluorene-9-carboxylic acid (HFCA) (1 equivalent)

  • n-Butanol (5-10 equivalents)

  • Toluene (as solvent)

  • p-Toluenesulfonic acid monohydrate (1-5 mol%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Heptane (for washing)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Set up a large reaction vessel equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark trap.

  • Charge the reactor with 9-hydroxyfluorene-9-carboxylic acid, n-butanol, and toluene.

  • Begin stirring and add the p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and begin collecting the water-toluene azeotrope in the Dean-Stark trap.

  • Monitor the reaction progress by HPLC. The reaction is considered complete when the concentration of the starting HFCA is below the desired level (e.g., <1%).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of gas evolution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Flurenol-butyl.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.

  • Isolate the purified crystals by filtration, wash with cold heptane, and dry under vacuum to a constant weight.

Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis

This protocol provides a starting point for developing an HPLC method for the analysis of Flurenol-butyl.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with a suitable ratio of A:B (e.g., 60:40) and ramp up to a higher concentration of B (e.g., 5:95) over 10-15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 265 nm)
Injection Volume 10 µL

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Reactants: - 9-Hydroxyfluorene-9-carboxylic acid - n-Butanol - Toluene - Acid Catalyst Reaction Fischer Esterification (Reflux with water removal) Reactants->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Sample Neutralization Neutralization (aq. NaHCO3) Reaction->Neutralization Monitoring->Reaction Feedback Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Filtration Filtration and Washing Recrystallization->Filtration Drying_Final Final Drying Filtration->Drying_Final Final_Product Pure Flurenol-butyl Drying_Final->Final_Product

Caption: Experimental workflow for the large-scale synthesis of Flurenol-butyl.

Troubleshooting_Tree Start Problem: Low Yield Check_Completion Check Reaction Completion (HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Unreacted Starting Material > 5% Complete Reaction Complete Check_Completion->Complete Unreacted Starting Material < 5% Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Butanol Increase Butanol Excess Incomplete->Increase_Butanol Check_Water_Removal Check Water Removal Efficiency Incomplete->Check_Water_Removal Optimize_Temp Optimize Temperature Incomplete->Optimize_Temp Optimize_Catalyst Optimize Catalyst Loading Incomplete->Optimize_Catalyst Purification_Loss Investigate Product Loss during Work-up/Purification Complete->Purification_Loss

Caption: Troubleshooting decision tree for addressing low yield in Flurenol-butyl synthesis.

References

Optimization

Technical Support Center: Refinement of Extraction Methods for Flurenol-butyl from Plant Matrices

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of Flurenol-butyl from variou...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the extraction of Flurenol-butyl from various plant matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Flurenol-butyl from plant samples?

A1: The most prevalent and effective methods for extracting Flurenol-butyl, a phenoxyalkanoic acid herbicide, from plant matrices include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). These methods are widely used for multi-residue pesticide analysis in food and environmental samples.[1][2]

Q2: Why is the QuEChERS method often preferred for pesticide analysis in plant matrices?

A2: The QuEChERS method is favored due to its simplicity, high sample throughput, and low solvent consumption. It effectively removes a significant portion of matrix interferences such as sugars, fatty acids, and pigments, providing cleaner extracts for chromatographic analysis.[3] The method involves a simple two-step process of extraction/partitioning followed by dispersive solid-phase extraction (dSPE) for cleanup.

Q3: What are the key advantages of using Solid-Phase Extraction (SPE) for Flurenol-butyl?

A3: SPE offers high selectivity and can provide very clean extracts, which is particularly beneficial for complex matrices.[2] It allows for the effective removal of interfering substances, leading to improved analytical sensitivity and accuracy.[2][4] Different sorbents can be used to target specific analytes and remove different types of matrix components.[5]

Q4: Is Flurenol-butyl susceptible to degradation during sample preparation?

A4: Yes, as an ester, Flurenol-butyl can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, which would convert it to its metabolite, flurenol.[6][7] It is crucial to control the pH during the extraction and cleanup steps to ensure the stability of the parent compound. The use of buffered QuEChERS methods can help maintain a stable pH.[1]

Q5: What analytical techniques are typically used for the determination of Flurenol-butyl after extraction?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the sensitive and selective determination of Flurenol-butyl residues.[8][9] LC-MS/MS is often preferred for its ability to analyze a wide range of pesticide polarities with high sensitivity and specificity.[9]

Troubleshooting Guides

Issue 1: Low Recovery of Flurenol-butyl
Potential Cause Troubleshooting Step Explanation
Incomplete Extraction Optimize the extraction solvent and shaking time. For QuEChERS, ensure vigorous shaking for at least 1 minute. Consider using a bead mill homogenizer for better sample disruption.[10]Inadequate contact between the solvent and the analyte within the plant matrix will lead to poor extraction efficiency.
Analyte Loss During Cleanup Evaluate the dSPE sorbent combination. For acidic herbicides like Flurenol-butyl, Primary Secondary Amine (PSA) sorbent should be used with caution as it can retain acidic compounds. Consider using a combination of C18 and graphitized carbon black (GCB) to remove lipids and pigments.The cleanup sorbents in dSPE are designed to remove interferences, but they can also adsorb the analyte of interest if not chosen carefully.
Hydrolysis of Flurenol-butyl Use a buffered QuEChERS method (e.g., citrate or acetate buffer) to maintain a stable pH (typically between 4 and 5). Avoid exposing the sample to strong acids or bases during the entire analytical procedure.[1][6]Flurenol-butyl is an ester and can hydrolyze to its corresponding acid metabolite under unfavorable pH conditions, leading to lower recovery of the parent compound.[6][7]
Inappropriate Elution Solvent in SPE Optimize the elution solvent in SPE. A solvent or solvent mixture with sufficient polarity to disrupt the analyte-sorbent interaction without eluting excessive matrix components is required. Test different solvents like acetonitrile, acetone, or mixtures with methanol.If the elution solvent is too weak, the analyte will not be completely eluted from the SPE cartridge, resulting in low recovery.
Issue 2: High Matrix Effects in GC-MS or LC-MS/MS Analysis
Potential Cause Troubleshooting Step Explanation
Insufficient Cleanup Increase the amount of dSPE sorbent or use a combination of sorbents (e.g., PSA, C18, GCB). For highly pigmented matrices like leafy greens, GCB is effective in removing chlorophyll.[9] For SPE, ensure the cartridge capacity is not exceeded and optimize the washing step to remove more interferences.Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.
High Lipid Content in the Sample For fatty matrices, a freeze-out step at -20°C or lower after the initial extraction can help precipitate lipids. Alternatively, use dSPE with C18 sorbent to remove nonpolar interferences.Lipids can contaminate the analytical instrument and cause significant matrix effects.
Presence of Pigments For samples rich in pigments like chlorophyll and carotenoids (e.g., spinach, carrots), include graphitized carbon black (GCB) in the dSPE cleanup step.Pigments can interfere with the analysis and contaminate the instrument. GCB is effective at removing planar molecules like chlorophyll.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.This helps to compensate for signal suppression or enhancement caused by matrix components that are not removed during cleanup, leading to more accurate quantification.[11]
Issue 3: Poor Peak Shape or Peak Splitting in Chromatography
Potential Cause Troubleshooting Step Explanation
Dirty Injector or Column Clean the GC inlet liner or LC pre-column and column. Perform regular maintenance as recommended by the instrument manufacturer.Accumulation of non-volatile matrix components can lead to active sites in the injector or column, causing peak tailing or splitting.
Incompatible Solvent for Injection Ensure the final extract solvent is compatible with the initial mobile phase in LC or the GC liner. For LC-MS/MS, if the extract is in 100% acetonitrile, it may be necessary to dilute it with water or the initial mobile phase.A mismatch between the injection solvent and the chromatographic system can cause poor peak shape.
Analyte Degradation in the Inlet (GC) Use a deactivated inlet liner and optimize the injection temperature. For thermally labile compounds, a lower injection temperature might be necessary.High temperatures in the GC inlet can cause degradation of some pesticides.

Quantitative Data Summary

Table 1: Recovery of Flurenol-butyl and Similar Herbicides using QuEChERS

AnalytePlant MatrixFortification Level (mg/kg)Recovery (%)RSD (%)Reference
SpiromesifenTomato0.195.60.28-1.95[12]
PyridabenCucumber0.195.20.12-0.21[12]
Various PesticidesStrawberry, Apple0.158.4 - 104.3N/A[10]
Various PesticidesLeafy Vegetables0.01 - 0.170 - 120≤ 20[9]
Various PesticidesApples, Korean Cabbage0.01, 0.194 - 99N/A[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pesticide Analysis

Analyte ClassMethodMatrixLOD (mg/kg)LOQ (mg/kg)Reference
Organochlorine PesticidesGC-MSMedicinal Plants0.0005 - 0.0090.003 - 0.03[8]
SpiromesifenGC-FIDTomato0.002 (µg/mL)0.006 (µg/mL)[12]
PyridabenGC-FIDCucumber0.001 (µg/mL)0.003 (µg/mL)[12]
Various PesticidesLC-MS/MS & GC-MS/MSLeafy VegetablesN/A0.005 - 0.01[9]

Note: Data specific to Flurenol-butyl is limited in the public domain. The provided data for similar pesticides can be used as a general guideline.

Detailed Experimental Protocols

Protocol 1: Modified QuEChERS Method for Flurenol-butyl Extraction

This protocol is a general guideline and may require optimization for specific plant matrices.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the plant sample.

  • Homogenize the sample using a high-speed blender or chopper until a uniform consistency is achieved. For samples with low water content, addition of a small amount of purified water may be necessary.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker.

3. Salting-Out (Liquid-Liquid Partitioning):

  • Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). For acidic pesticides, a buffered salt mixture (e.g., AOAC or EN versions) is recommended to maintain a stable pH.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.

  • The dSPE tube should contain 150 mg of anhydrous MgSO₄ and a suitable sorbent combination. For Flurenol-butyl in a moderately complex matrix, a combination of 50 mg of C18 and 50 mg of graphitized carbon black (GCB) is a good starting point. Avoid PSA if recovery issues are observed.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

5. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Method for Flurenol-butyl

This protocol provides a general framework for SPE cleanup and may need optimization for the specific sorbent and matrix.

1. Sample Extraction (same as QuEChERS steps 1 & 2):

  • Follow the sample homogenization and initial solvent extraction steps as described in the QuEChERS protocol.

2. SPE Cartridge Conditioning:

  • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or a C18 cartridge) by passing 5 mL of the elution solvent (e.g., acetone or acetonitrile) followed by 5 mL of purified water. Do not let the cartridge run dry.

3. Sample Loading:

  • Take the supernatant from the initial extraction, dilute it with purified water to reduce the acetonitrile concentration to <10%, and load it onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 5-10 mL of purified water to remove polar interferences.

  • Dry the cartridge thoroughly by applying vacuum or positive pressure for 10-20 minutes.

5. Elution:

  • Elute the retained Flurenol-butyl with a small volume (e.g., 2 x 3 mL) of an appropriate organic solvent (e.g., acetone, acetonitrile, or ethyl acetate) into a collection tube.

6. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS or a GC-compatible solvent) to a final volume of 1 mL.

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenization 1. Homogenize Plant Sample AddSolvent 2. Add Acetonitrile & Internal Standard Homogenization->AddSolvent Shake1 3. Shake Vigorously (1 min) AddSolvent->Shake1 AddSalts 4. Add QuEChERS Salts Shake1->AddSalts Shake2 5. Shake Vigorously (1 min) AddSalts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer 7. Transfer Supernatant to dSPE Tube Centrifuge1->Transfer Acetonitrile Layer Vortex 8. Vortex Transfer->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Filter 10. Filter Centrifuge2->Filter Clean Extract Analysis 11. GC-MS or LC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS Experimental Workflow.

SPE_Workflow cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis InitialExtract 1. Homogenization & Solvent Extraction Condition 2. Condition SPE Cartridge Load 3. Load Sample InitialExtract->Load Crude Extract Condition->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute Analyte Wash->Elute Concentrate 6. Concentrate Eluate Elute->Concentrate Eluate Reconstitute 7. Reconstitute Concentrate->Reconstitute Analysis 8. GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Extraction Problem (e.g., Low Recovery) IncompleteExtraction Incomplete Extraction Problem->IncompleteExtraction AnalyteLoss Analyte Loss during Cleanup Problem->AnalyteLoss Degradation Analyte Degradation (Hydrolysis) Problem->Degradation OptimizeSolvent Optimize Solvent/ Shaking Time IncompleteExtraction->OptimizeSolvent EvaluateSorbent Evaluate dSPE Sorbent/ SPE Eluent AnalyteLoss->EvaluateSorbent ControlpH Control pH (Buffered QuEChERS) Degradation->ControlpH

Caption: Troubleshooting Logic for Low Recovery.

References

Troubleshooting

Strategies to reduce the degradation of Flurenol-butyl in storage

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Flurenol-butyl during storage. The information is presented in a question-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Flurenol-butyl during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Flurenol-butyl?

A1: To ensure the long-term stability of Flurenol-butyl, it is recommended to store the compound in a refrigerator at 2-8°C.[1] The container should be tightly sealed and the headspace can be purged with an inert gas, such as nitrogen or argon, to minimize oxidative degradation. Protecting the compound from light and moisture is also crucial.

Q2: What are the primary degradation pathways for Flurenol-butyl in storage?

A2: Based on its chemical structure, Flurenol-butyl is susceptible to three primary degradation pathways during storage:

  • Hydrolysis: The ester linkage is prone to hydrolysis, which would yield 9-hydroxyfluorene-9-carboxylic acid and butanol. This process can be catalyzed by the presence of moisture and shifts in pH.

  • Oxidation: The tertiary alcohol group at the 9-position is susceptible to oxidation, which would lead to the formation of 9-fluorenone-9-carboxylic acid butyl ester. The presence of oxygen and exposure to light can accelerate this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. While specific photoproducts of Flurenol-butyl are not extensively documented, studies on the related compound fluorene show that photodegradation can lead to the formation of hydroxylated derivatives and fluorenone.

Q3: I suspect my Flurenol-butyl sample has degraded. What are the initial signs?

A3: Visual inspection of the sample may reveal signs of degradation, such as a change in color (e.g., from white/off-white to yellow or brown) or a change in physical state (e.g., clumping of a solid). However, significant degradation can occur without any visible changes. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary for a definitive assessment of purity.

Q4: How can I analytically determine the purity of my Flurenol-butyl sample and identify potential degradation products?

A4: A stability-indicating HPLC method is the most effective way to assess the purity of Flurenol-butyl and identify and quantify any degradation products. This method should be capable of separating the intact Flurenol-butyl from all potential degradation products. The use of a photodiode array (PDA) detector can aid in the initial identification of degradation products by comparing their UV spectra to that of the parent compound. Mass spectrometry (MS) coupled with HPLC (LC-MS) can provide definitive structural information for unknown degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency or inconsistent experimental results. Degradation of Flurenol-butyl stock solution.Prepare fresh stock solutions more frequently. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.Perform a forced degradation study to generate potential degradation products and confirm their retention times relative to the main peak. Optimize the HPLC method to ensure adequate separation of all peaks.
Precipitation observed in stored solutions. Poor solubility of degradation products or solvent evaporation.Ensure the storage container is tightly sealed. If precipitation persists, try a different solvent for the stock solution, ensuring it is compatible with your experimental system. Filter the solution before use.
Discoloration of the solid compound. Significant degradation, likely due to oxidation or photodegradation.Discard the degraded material and obtain a fresh batch. Review storage procedures to ensure the compound is protected from light and oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study of Flurenol-butyl

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of Flurenol-butyl.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Flurenol-butyl in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Flurenol-butyl

This protocol describes a representative stability-indicating HPLC method for the analysis of Flurenol-butyl and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % A % B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm.

2. Sample Preparation:

  • Dissolve the Flurenol-butyl sample in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Integrate the peak areas of Flurenol-butyl and all degradation products.

  • Calculate the percentage of each degradation product and the total degradation.

Data Presentation

Table 1: Hypothetical Degradation of Flurenol-butyl under Forced Degradation Conditions

Stress ConditionDuration% Flurenol-butyl RemainingMajor Degradation Product(s)% Total Degradation
0.1 M HCl24 h @ 60°C85.29-hydroxyfluorene-9-carboxylic acid14.8
0.1 M NaOH24 h @ 60°C72.59-hydroxyfluorene-9-carboxylic acid27.5
3% H₂O₂24 h @ RT91.89-fluorenone-9-carboxylic acid butyl ester8.2
Thermal (Solid)48 h @ 105°C98.1Minor unidentified peaks1.9
Photolytic1.2M lux hrs89.4Multiple unidentified peaks10.6

Visualizations

Flurenol-butyl Degradation Pathways FB Flurenol-butyl HFP 9-hydroxyfluorene-9-carboxylic acid FB->HFP  Hydrolysis (+ H₂O) Butanol Butanol FB->Butanol  Hydrolysis (+ H₂O) FP 9-fluorenone-9-carboxylic acid butyl ester FB->FP  Oxidation (+ [O]) Photo Photodegradation Products FB->Photo  Photodegradation (hν)

Caption: Potential degradation pathways of Flurenol-butyl.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C solid) Thermal->Analysis Photo Photolytic (UV/Vis light) Photo->Analysis Stock Flurenol-butyl Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

References

Optimization

Technical Support Center: Enhancing Herbicide Synergy with Flurenol-butyl

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the synergistic effects of Flurenol-b...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the synergistic effects of Flurenol-butyl with other herbicides, particularly phenoxy herbicides like 2,4-D and MCPA.

Frequently Asked Questions (FAQs)

Q1: What is Flurenol-butyl and how does it work?

A1: Flurenol-butyl is a selective, systemic herbicide classified as a morphactin. Its primary mode of action is the inhibition of growth and development, particularly at the growing tips of shoots and roots where it accumulates. This disruption of apical dominance and bud development makes it an effective growth regulator.

Q2: Which herbicides are known to have synergistic effects with Flurenol-butyl?

A2: Flurenol-butyl is most notably used in combination with phenoxy herbicides, such as 2,4-D and MCPA, to produce synergistic effects for post-emergence control of broad-leaved weeds in crops like cereals and rice.

Q3: What is the mechanism of action for phenoxy herbicides like 2,4-D and MCPA?

A3: Phenoxy herbicides are synthetic auxins.[1][2][3] They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized cell division and growth in susceptible broadleaf plants.[1][3] This ultimately destroys the plant's vascular tissue, causing death.[1]

Q4: How is synergism between herbicides quantitatively assessed?

A4: The most common method for assessing herbicide synergy is Colby's method.[4][5][6][7][8] This method calculates the expected additive effect of a herbicide mixture based on the efficacy of each component applied alone. If the observed effect of the mixture is greater than the expected effect, the interaction is considered synergistic.

Data Presentation

The following table provides a hypothetical dataset illustrating the synergistic effect between Flurenol-butyl and a phenoxy herbicide (e.g., 2,4-D or MCPA) on the control of a common broadleaf weed. This data is for illustrative purposes to demonstrate how to present experimental findings.

TreatmentApplication Rate (g a.i./ha)Observed Weed Control (%)Expected Weed Control (%) (Colby's Method)Interaction
Flurenol-butyl10040--
Phenoxy Herbicide50060--
Flurenol-butyl + Phenoxy Herbicide100 + 5008576Synergistic

Calculation using Colby's Method: Expected Effect (E) = X + Y - (XY/100) Where X = % control with Flurenol-butyl alone, and Y = % control with Phenoxy Herbicide alone. E = 40 + 60 - (40 * 60 / 100) = 100 - 24 = 76%

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Synergy Evaluation

This protocol outlines a greenhouse experiment to assess the synergistic interaction between Flurenol-butyl and a partner herbicide.

1. Plant Material and Growth Conditions:

  • Select a common broadleaf weed species (e.g., Abutilon theophrasti - Velvetleaf).
  • Sow seeds in pots filled with a standardized greenhouse potting mix.
  • Grow plants in a controlled environment (e.g., 25°C day/18°C night, 16-hour photoperiod).
  • Thin seedlings to a uniform number per pot (e.g., 3-4 plants) once they have established.

2. Herbicide Preparation and Application:

  • Prepare stock solutions of Flurenol-butyl and the partner herbicide.
  • Determine a range of application rates for each herbicide to establish a dose-response curve.
  • Prepare tank mixes of Flurenol-butyl and the partner herbicide at various ratios.
  • Apply herbicides to plants at the 2-4 true leaf stage using a calibrated laboratory sprayer.[9]
  • Include an untreated control group for comparison.

3. Data Collection and Analysis:

  • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no injury) to 100% (complete plant death).
  • At 21 DAT, harvest the above-ground biomass of the weeds.
  • Dry the biomass at 70°C to a constant weight and record the dry weight.
  • Calculate the percent weed control based on the reduction in dry weight compared to the untreated control.
  • Use Colby's method to calculate the expected response for the herbicide combinations and determine if the interaction is synergistic, additive, or antagonistic.[4][5][7][8]

Protocol 2: Field Trial for Efficacy Confirmation

This protocol describes a field trial to validate the synergistic effects observed in the greenhouse under real-world conditions.

1. Site Selection and Experimental Design:

  • Choose a field with a natural and uniform infestation of the target broadleaf weed species.
  • Use a randomized complete block design with at least four replications.[10]
  • Plot size should be adequate for representative sampling (e.g., 3m x 6m).

2. Herbicide Application:

  • Use commercial formulations of Flurenol-butyl and the partner herbicide.
  • Apply herbicides at recommended field rates, both individually and in a tank mix.
  • Use a calibrated backpack or tractor-mounted sprayer to ensure accurate and uniform application.
  • Include a weedy (untreated) and a weed-free (hand-weeded) control in each block.

3. Data Collection:

  • Conduct weed counts and biomass sampling from a designated quadrat within each plot before and at set intervals after application.
  • Visually assess percent weed control at regular intervals (e.g., 14, 28, and 56 DAT).
  • At the end of the season, harvest the crop from the center of each plot to determine yield.

4. Data Analysis:

  • Analyze weed control and crop yield data using appropriate statistical methods (e.g., ANOVA).
  • Apply Colby's method to the weed control data to confirm the nature of the herbicide interaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent weed control in replicates - Non-uniform weed distribution.- Inaccurate herbicide application.- Soil variability within the trial area.- Ensure a uniform weed population before starting the experiment.- Calibrate sprayer equipment carefully before each application.- Use a randomized complete block design to account for field variability.
Observed effect is less than expected (antagonism) - Chemical incompatibility of formulations.- Enhanced metabolism of one herbicide in the presence of the other.- Competition for uptake or translocation.- Perform a jar test to check for physical compatibility before tank mixing.- Consult herbicide labels for any known antagonisms.- Consider sequential applications instead of a tank mix.
Crop injury observed - Application at an incorrect crop growth stage.- Environmental stress on the crop at the time of application.- Use of incorrect herbicide rates or adjuvants.- Strictly follow label recommendations for crop stage at application.- Avoid spraying when the crop is under stress (e.g., drought, extreme temperatures).- Double-check all rate calculations and adjuvant recommendations.[11]
Difficulty in dissolving herbicide formulations - Water quality issues (e.g., hard water).- Incorrect mixing order.- Use a water conditioning agent if hard water is suspected.- Follow the recommended mixing order (e.g., fill tank halfway with water, add products in the correct sequence with agitation).[12]

Visualizations

Signaling_Pathway cluster_flurenol Flurenol-butyl (Morphactin) Action cluster_phenoxy Phenoxy Herbicide (Synthetic Auxin) Action cluster_synergy Synergistic Effect Flurenol Flurenol-butyl Inhibition Inhibition of Polar Auxin Transport Flurenol->Inhibition ApicalDominance Disruption of Apical Dominance & Bud Growth Inhibition->ApicalDominance SynergyPoint Synergistic Interaction ApicalDominance->SynergyPoint Increased susceptibility of growing points Phenoxy 2,4-D / MCPA AuxinReceptor Binding to Auxin Receptors Phenoxy->AuxinReceptor UncontrolledGrowth Uncontrolled Cell Division & Growth AuxinReceptor->UncontrolledGrowth UncontrolledGrowth->SynergyPoint Exacerbated growth disruption EnhancedEffect Enhanced Weed Control & Mortality SynergyPoint->EnhancedEffect Experimental_Workflow start Start: Hypothesis of Synergy greenhouse Greenhouse Bioassay (Dose-Response & Synergy Test) start->greenhouse field Field Trials (Efficacy & Crop Safety) greenhouse->field data_collection Data Collection (Weed Control, Biomass, Yield) field->data_collection data_analysis Data Analysis (Colby's Method, Statistics) data_collection->data_analysis conclusion Conclusion on Synergy data_analysis->conclusion Troubleshooting_Logic rect rect start Experiment Yields Unexpected Results q1 Inconsistent Replicates? start->q1 q2 Antagonistic Effect? q1->q2 No a1 Check Weed Uniformity & Sprayer Calibration q1->a1 Yes q3 Crop Injury? q2->q3 No a2 Perform Jar Test Consider Sequential Application q2->a2 Yes a3 Verify Crop Stage, Rates & Environmental Conditions q3->a3 Yes end Refine Protocol q3->end No a1->end a2->end a3->end

References

Troubleshooting

Technical Support Center: Method Development for the Rapid Screening of Flurenol-butyl Residues

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the rapid screening of Flurenol-butyl residues. The information is tailored for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the rapid screening of Flurenol-butyl residues. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Flurenol-butyl residues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Question/Issue Possible Cause(s) Recommended Solution(s)
No or Low Analyte Signal 1. Improper tuning of the mass spectrometer. 2. Incorrect MRM transitions. 3. Degradation of Flurenol-butyl standard. 4. Inefficient extraction from the sample matrix. 5. Matrix suppression effects.1. Tune the mass spectrometer using a fresh Flurenol-butyl standard solution. 2. Verify the precursor and product ions for Flurenol-butyl. 3. Prepare fresh standard solutions. 4. Optimize the extraction solvent and procedure. Consider a stronger solvent or a different extraction technique (e.g., solid-phase extraction). 5. Dilute the sample extract, use matrix-matched calibration standards, or employ a cleanup step like Solid Phase Extraction (SPE).
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.1. Flush the column with a strong solvent, or replace it if necessary. 2. Adjust the mobile phase pH to ensure Flurenol-butyl is in a single ionic form. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 4. Reduce the injection volume or dilute the sample.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Leaks in the LC system. 3. Dirty ion source in the mass spectrometer.1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system. 2. Check for and tighten any loose fittings. 3. Clean the ion source according to the manufacturer's instructions.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or air bubbles in the system. 4. Column aging.1. Use a column oven to maintain a stable temperature. 2. Prepare mobile phases carefully and ensure proper mixing. 3. Degas the mobile phases and prime the pumps. 4. Monitor column performance and replace it when retention times shift significantly.
Low Analyte Recovery 1. Incomplete extraction. 2. Analyte degradation during sample preparation. 3. Loss of analyte during solvent evaporation or transfer steps. 4. Inefficient cleanup step.1. Optimize the extraction solvent, time, and temperature. 2. Minimize exposure to high temperatures and extreme pH. 3. Handle extracts carefully and use a gentle stream of nitrogen for evaporation. 4. Evaluate the SPE cartridge and elution solvent for optimal recovery.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the rapid screening of Flurenol-butyl residues?

A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity, selectivity, and speed.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile compounds, but may require derivatization for polar analytes.[1][3]

Q2: How should I prepare my samples for Flurenol-butyl analysis?

A2: A common and effective method for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[3][4] This involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[3]

Q3: What are the critical parameters to optimize for the LC-MS/MS method?

A3: Key parameters include the choice of the analytical column, mobile phase composition and gradient, and the mass spectrometer settings (e.g., ionization mode, precursor/product ion transitions, collision energy).[4]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, can be minimized by using matrix-matched calibration standards, diluting the sample extract, or employing a more rigorous sample cleanup procedure like solid-phase extraction (SPE).[2]

Q5: What are typical limit of detection (LOD) and limit of quantification (LOQ) values for Flurenol-butyl analysis?

A5: While specific values depend on the matrix and instrumentation, typical LC-MS/MS methods for pesticide residue analysis can achieve LODs in the low µg/kg range and LOQs in the range of 1-10 µg/kg.

Q6: How should I store my samples and standard solutions?

A6: Samples should be stored frozen (e.g., at -20 °C) to prevent degradation of Flurenol-butyl. Standard solutions should be stored in a refrigerator (2-8 °C) and protected from light. It is advisable to prepare fresh working standards regularly.

Quantitative Data Summary

The following table summarizes typical performance data for a hypothetical LC-MS/MS method for the analysis of Flurenol-butyl in soil and water samples.

Parameter Soil Water
Limit of Detection (LOD) 1 µg/kg0.1 µg/L
Limit of Quantification (LOQ) 5 µg/kg0.5 µg/L
Recovery (at 10 µg/kg or 1 µg/L) 85-105%90-110%
Precision (RSD%) < 15%< 10%

Experimental Protocol: LC-MS/MS Method for Flurenol-butyl Screening

This protocol outlines a general procedure for the rapid screening of Flurenol-butyl residues in soil and water samples.

1. Sample Preparation (QuEChERS-based)

  • Soil:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.

    • Add the d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18) to the aliquot, vortex for 30 seconds, and centrifuge at 10000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Water:

    • Take 10 mL of the water sample.

    • If necessary, adjust the pH to be neutral.

    • Proceed with the acetonitrile extraction and salting out steps as described for soil (steps 1.3 to 1.5).

    • Proceed with the d-SPE cleanup as described for soil (steps 1.6 to 1.8).

2. LC-MS/MS Analysis

  • LC Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a Flurenol-butyl standard. A hypothetical transition could be m/z 283.1 -> 181.1 (quantifier) and 283.1 -> 237.1 (qualifier).

    • Collision Energy: Optimize for each transition.

3. Data Analysis

  • Identify Flurenol-butyl based on its retention time and the presence of both quantifier and qualifier MRM transitions.

  • Quantify the concentration using a calibration curve prepared with matrix-matched standards.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Soil or Water Sample Extraction Acetonitrile Extraction Sample->Extraction QuEChERS Cleanup d-SPE Cleanup Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for Flurenol-butyl residue analysis.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Flurenol-butyl and Other Morphactins on Plant Growth and Development

A comprehensive guide for researchers and scientists on the differential effects of morphactins, a class of synthetic plant growth regulators. This report details their impact on plant morphology, summarizes key experime...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the differential effects of morphactins, a class of synthetic plant growth regulators. This report details their impact on plant morphology, summarizes key experimental findings, and provides insights into their underlying mechanisms of action.

Morphactins, derivatives of fluorene-9-carboxylic acid, are potent synthetic regulators of plant growth and development. Their primary mode of action involves the inhibition of polar auxin transport, a critical process governing numerous aspects of plant life, from embryogenesis to apical dominance. This guide provides a comparative overview of Flurenol-butyl and other significant morphactins, such as Chlorflurenol-methyl, focusing on their effects on plant morphology, supported by experimental data and detailed protocols.

Comparative Effects on Plant Growth

Morphactins induce a wide range of morphological changes in plants, primarily by disrupting the normal distribution of auxin. These effects include the inhibition of shoot elongation, promotion of lateral branching, and alterations in leaf and flower morphology.

Inhibition of Stem Elongation and Promotion of Branching

A hallmark effect of morphactin treatment is the reduction in plant height and a corresponding increase in lateral bud development, leading to a more compact and bushy growth habit[1][2]. This is a direct consequence of weakened apical dominance, where the main stem's growth is suppressed, allowing lateral branches to proliferate[1][2][3].

Plant SpeciesMorphactinConcentrationEffect on Stem HeightIncrease in Branch NumberReference
Soybean (Glycine max)Morphactin (unspecified)50 mg L-1-14.88%Significant increase[2]
Soybean (Glycine max)Morphactin (unspecified)200 mg L-1-21.44%Significant increase[2]
Chrysanthemum (Chrysanthemum morifolium)Methyl-2,7-dichloro-9-hydroxyfluorene-9-carboxylate10 ppmGrowth retardationInduced more branches[3][4]
Chrysanthemum (Chrysanthemum morifolium)Methyl-2,7-dichloro-9-hydroxyfluorene-9-carboxylate20 ppmGrowth retardationInduced more branches[3][4]
Tomato (Lycopersicon esculentum)Morphactin CME 740507.5 ppmApprox. -50%Not specified[5]
Effects on Reproductive Development

Morphactins can significantly influence flowering and fruit development. Studies have shown that morphactins can increase the number of pods in soybeans and overcome flower shedding in tomatoes, although they may also cause delays in flowering and fruit maturation[5][6][7].

Plant SpeciesMorphactinConcentrationEffect on Reproductive DevelopmentReference
Soybean (Glycine max)Methylchlorflurenol (MCF)10 µM40% increase in pod number, delayed pod maturation by 3-4 days[6][7]
Tomato (Lycopersicon esculentum)Morphactin CME 740501.0 ppmIncreased number of fruits, checked flower shedding[5]
Physiological and Anatomical Alterations

Beyond macroscopic changes, morphactins can induce anatomical and physiological modifications. In soybeans, for instance, morphactin treatment has been observed to increase the thickness of the mesophyll, vascular bundles, and other leaf tissues[2]. Furthermore, studies on creeping bentgrass have shown that Chlorflurenol-methyl can suppress chlorophyll degradation under heat stress, suggesting a role in mitigating abiotic stress responses[8].

Mechanism of Action: Inhibition of Auxin Transport

The diverse effects of morphactins on plant development can be traced back to their fundamental mechanism of action: the inhibition of polar auxin transport[3][9]. Auxin, primarily in the form of indole-3-acetic acid (IAA), is a key hormone that controls cell division, elongation, and differentiation. By disrupting the directional flow of auxin from the apical regions to the lower parts of the plant, morphactins interfere with these fundamental processes.

Auxin_Transport_Inhibition cluster_0 Normal Auxin Flow cluster_1 Effect of Morphactins ShootApex Shoot Apex (Auxin Synthesis) AuxinFlow Polar Auxin Transport (Basipetal Flow) ShootApex->AuxinFlow Morphactins Morphactins (e.g., Flurenol-butyl) Roots Roots AuxinFlow->Roots DisruptedFlow Disrupted Auxin Flow ApicalDominance Loss of Apical Dominance Inhibition Inhibition Morphactins->Inhibition DisruptedFlow->ApicalDominance ShootElongation Inhibition of Shoot Elongation DisruptedFlow->ShootElongation LateralBuds Lateral Bud Outgrowth ApicalDominance->LateralBuds

Mechanism of Morphactin Action

Experimental Protocols

The following provides a generalized methodology for assessing the impact of morphactins on plant growth, based on protocols described in the cited literature.

1. Plant Material and Growth Conditions:

  • Select healthy, uniform seedlings of the target plant species (e.g., Glycine max, Lycopersicon esculentum).

  • Grow plants in a controlled environment (growth chamber or greenhouse) with defined photoperiod, temperature, and humidity to ensure reproducibility.

  • Use a standardized soil mix or hydroponic system.

2. Morphactin Application:

  • Prepare stock solutions of Flurenol-butyl and other morphactins in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the desired final concentrations with deionized water containing a surfactant (e.g., Tween-20) to ensure even leaf coverage.

  • Apply the solutions as a foliar spray until runoff at a specific developmental stage, for example, at the initiation of flowering or a set number of days after sowing[2][5].

  • Include a control group treated only with the solvent and surfactant solution.

3. Data Collection and Analysis:

  • Measure plant height, number of lateral branches, leaf area, and other relevant morphological parameters at regular intervals.

  • For reproductive studies, count the number of flowers, pods, and seeds.

  • At the end of the experiment, harvest plant tissues for biomass determination (fresh and dry weight).

  • For anatomical studies, fix tissue samples, prepare cross-sections, and observe under a microscope.

  • Analyze data statistically using appropriate methods (e.g., ANOVA) to determine significant differences between treatments.

Experimental_Workflow Start Plant Germination & Seedling Growth Treatment Foliar Application of Morphactins (e.g., Flurenol-butyl) & Control Start->Treatment DataCollection Data Collection (Height, Branching, etc.) Treatment->DataCollection Analysis Harvest & Biomass Measurement DataCollection->Analysis Stats Statistical Analysis Analysis->Stats Conclusion Conclusion & Comparison of Effects Stats->Conclusion

General Experimental Workflow

Conclusion

Flurenol-butyl and other morphactins are powerful tools for manipulating plant architecture and development. Their inhibitory effect on polar auxin transport leads to predictable and often desirable agronomic traits, such as increased branching and fruit set. However, the optimal concentration and application timing are species-specific and require careful empirical determination. The data presented in this guide highlight the potential of morphactins in agricultural and horticultural applications, while also underscoring the need for further comparative studies to fully elucidate the subtle differences in the bioactivity of various morphactin compounds.

References

Comparative

Comparative Efficacy of Flurenol-butyl in the Control of Key Broad-leaved Weeds

A Technical Guide for Researchers and Crop Protection Professionals This guide provides a comparative analysis of the herbicidal efficacy of Flurenol-butyl against a selection of economically important broad-leaved weeds...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Crop Protection Professionals

This guide provides a comparative analysis of the herbicidal efficacy of Flurenol-butyl against a selection of economically important broad-leaved weeds. Performance data is presented alongside that of common alternative herbicides to offer a comprehensive overview for research and development professionals in the agricultural sector. Detailed experimental protocols and a summary of the relevant signaling pathways are included to support further investigation and trial design.

Overview of Flurenol-butyl

Flurenol-butyl is a selective, systemic herbicide primarily used for the post-emergence control of broad-leaved weeds.[1] It belongs to the morphactin group of plant growth regulators, which interfere with auxin transport and activity, leading to characteristic morphological disturbances and eventual plant death. Flurenol-butyl is often formulated in combination with other herbicides, such as phenoxy auxins like 2,4-D and MCPA, to broaden the spectrum of controlled weeds. A common commercial formulation is Aniten-P, which combines Flurenol-butyl with 2,4-D.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of Flurenol-butyl and its formulations, compared with other standard herbicides, against four key broad-leaved weed species: Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters), Solanum nigrum (Black Nightshade), and Galium aparine (Cleavers).

Table 1: Efficacy Against Amaranthus retroflexus (Redroot Pigweed)

Herbicide/Active IngredientApplication Rate (a.i. ha⁻¹)Efficacy (%)Growth Stage at ApplicationReference
Flurenol-butylData Not Available---
2,4-DVariableHigh-[2]
MCPAVariableModerate to High-
DicambaVariableHigh-
BromoxynilVariableHigh-
Aniten-P (Flurenol-butyl + 2,4-D)Formulation dependentExpected HighPost-emergence

Table 2: Efficacy Against Chenopodium album (Common Lambsquarters)

Herbicide/Active IngredientApplication Rate (a.i. ha⁻¹)Efficacy (%)Growth Stage at ApplicationReference
Flurenol-butyl (in Aniten I)Formulation dependentEffectivePost-emergence[1]
2,4-DVariableHigh-
MCPAVariableHigh-[1]
DicambaVariableHigh-[1]
BromoxynilVariableHigh-
Aniten-P (Flurenol-butyl + 2,4-D)Formulation dependentExpected HighPost-emergence

Table 3: Efficacy Against Solanum nigrum (Black Nightshade)

Herbicide/Active IngredientApplication Rate (a.i. ha⁻¹)Efficacy (%)Growth Stage at ApplicationReference
Flurenol-butylData Not Available---
2,4-DVariableModerate-
MCPAVariableModerate-
DicambaVariableModerate to High-
BromoxynilVariableHigh-
Aniten-P (Flurenol-butyl + 2,4-D)Formulation dependentExpected Moderate to HighPost-emergence

Table 4: Efficacy Against Galium aparine (Cleavers)

Herbicide/Active IngredientApplication Rate (a.i. ha⁻¹)Efficacy (%)Growth Stage at ApplicationReference
Flurenol-butyl (in Aniten I)Formulation dependentEffectivePost-emergence[1]
2,4-DVariableLow to Moderate-
MCPAVariableLow to Moderate-[1]
DicambaVariableModerate-[1]
BromoxynilVariableHigh-
Aniten-P (Flurenol-butyl + 2,4-D)Formulation dependentExpected HighPost-emergence

Experimental Protocols

The following outlines a generalized methodology for conducting herbicide efficacy trials on broad-leaved weeds, based on established protocols.

3.1. Plant Material and Growth Conditions

  • Seed Sourcing: Obtain certified seeds of the target weed species (Amaranthus retroflexus, Chenopodium album, Solanum nigrum, Galium aparine) and a susceptible reference species.

  • Germination and Growth: Sow seeds in pots or trays containing a standardized soil mix. Cultivate plants in a greenhouse or controlled environment chamber with optimal conditions for growth (temperature, light, humidity).

  • Plant Stage: Treat plants at a consistent growth stage, typically the 2-4 true leaf stage, for post-emergence applications.

3.2. Herbicide Preparation and Application

  • Herbicide Solutions: Prepare stock solutions of Flurenol-butyl, alternative herbicides, and any combination products. Create a dilution series to test a range of application rates, including the recommended field rate and multiples of it (e.g., 0.5x, 1x, 2x).

  • Application: Utilize a precision laboratory track sprayer to ensure uniform application of the herbicide solutions. The sprayer should be calibrated for a specific spray volume, pressure, and speed to simulate field application.

3.3. Experimental Design and Data Collection

  • Design: Employ a randomized complete block design with a sufficient number of replicates (typically 3-4) for each treatment and an untreated control.

  • Efficacy Assessment: Evaluate herbicide efficacy at set intervals after treatment (e.g., 7, 14, and 21 days). Assessments should include:

    • Visual Injury Ratings: A percentage scale (0% = no effect, 100% = plant death).

    • Biomass Reduction: Harvest the above-ground plant material and measure fresh and dry weight compared to the untreated control.

3.4. Data Analysis

  • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments. Dose-response curves can be fitted to determine the effective dose for 50% or 90% control (ED₅₀ or ED₉₀).

Mandatory Visualizations

Signaling Pathway of Auxin-Mimicking Herbicides

Flurenol-butyl, as a synthetic auxin, disrupts normal plant growth by interfering with the auxin signaling pathway. The following diagram illustrates the core mechanism of this pathway. In the presence of natural auxin or a synthetic auxin like Flurenol-butyl, the TIR1/AFB receptor is activated, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes, which at herbicidal concentrations results in uncontrolled growth and plant death.

AuxinSignaling Auxin Auxin / Flurenol-butyl TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Proteasome 26S Proteasome Aux_IAA->Proteasome ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Auxin_Response_Element Auxin Response Element (Promoter) ARF->Auxin_Response_Element Gene_Expression Auxin-Responsive Gene Expression Auxin_Response_Element->Gene_Expression Initiates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Auxin signaling pathway and the effect of synthetic auxins.

Experimental Workflow for Herbicide Efficacy Validation

The following diagram outlines a standardized workflow for assessing the efficacy of a herbicide against target weed species.

HerbicideEfficacyWorkflow start Start seed_sourcing Seed Sourcing (Target Weeds & Crop) start->seed_sourcing germination Germination & Seedling Growth (Controlled Environment) seed_sourcing->germination application Herbicide Application (Calibrated Sprayer) germination->application treatment_prep Herbicide Solution Preparation (Dose Range) treatment_prep->application data_collection Data Collection (Visual Injury, Biomass) application->data_collection analysis Statistical Analysis (ANOVA, Dose-Response) data_collection->analysis results Results Interpretation & Comparison analysis->results end End results->end

Caption: Generalized workflow for herbicide efficacy testing.

References

Validation

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Flurenol-butyl Analysis

For researchers, scientists, and drug development professionals engaged in the analysis of plant growth regulators and related compounds, the selection of a robust and reliable analytical method is critical for accurate...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of plant growth regulators and related compounds, the selection of a robust and reliable analytical method is critical for accurate quantification and characterization. Flurenol-butyl, a synthetic plant growth regulator, requires precise analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for the analysis of such organic compounds.

This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of Flurenol-butyl. While direct cross-validation studies for Flurenol-butyl are not extensively documented in publicly available literature, this comparison is based on established analytical principles and data from the analysis of structurally similar fluorene derivatives. The aim is to provide a comprehensive overview to assist in method selection, development, and validation.

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics for the analysis of Flurenol-butyl using HPLC and GC-MS. These values are derived from typical performance data for the analysis of small organic molecules and fluorene-related compounds.

ParameterHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Derivatization Not typically required for Flurenol-butyl.May be required to improve volatility and thermal stability, especially for metabolites.
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL range
Accuracy (% Recovery) 90-110%85-115%
Precision (% RSD) < 5%< 10%
Selectivity Good, can be enhanced with diode array or mass spectrometric detection.Excellent, mass spectrometric detection provides high confidence in identification.
Throughput Generally higher due to simpler sample preparation.Can be lower due to the potential need for derivatization.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of Flurenol-butyl using HPLC and GC-MS, based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of Flurenol-butyl without the need for derivatization. A reversed-phase method is commonly employed.

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.[1]

  • Mobile Phase: A gradient elution using a mixture of methanol and water is often effective.[1] For example, a starting condition of 80% methanol and 20% water can be used.[1]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[1]

  • Column Temperature: Maintaining the column at 30 °C can ensure reproducible retention times.[1]

  • Detection: UV detection at a wavelength of 254 nm is appropriate for the fluorene structure.[1]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: The Flurenol-butyl peak is identified by comparing its retention time with that of a certified reference standard. Quantification is achieved by creating a calibration curve from a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for the analysis of Flurenol-butyl. Derivatization may be necessary to enhance its volatility and thermal stability, particularly if analyzing for hydroxylated metabolites.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometry: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

  • Sample Preparation and Derivatization (if required): The sample is extracted with a suitable organic solvent (e.g., ethyl acetate). If derivatization is needed, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to convert the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.

  • Data Analysis: Compound identification is confirmed by comparing the retention time and mass spectrum with that of a reference standard. Quantification is performed using a calibration curve constructed from derivatized standards.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and a comparison of the key analytical steps for HPLC and GC-MS.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation Sample Bulk Sample Extraction Extraction of Flurenol-butyl Sample->Extraction Sample_Split Sample Aliquoting Extraction->Sample_Split HPLC_Analysis HPLC-UV/DAD Analysis Sample_Split->HPLC_Analysis Derivatization Derivatization (Optional) Sample_Split->Derivatization HPLC_Data HPLC Data Acquisition HPLC_Analysis->HPLC_Data HPLC_Quant Quantification (HPLC) HPLC_Data->HPLC_Quant Data_Comparison Comparison of Quantitative Results HPLC_Quant->Data_Comparison GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data GC-MS Data Acquisition GCMS_Analysis->GCMS_Data GCMS_Quant Quantification (GC-MS) GCMS_Data->GCMS_Quant GCMS_Quant->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Data_Comparison->Statistical_Analysis Method_Validation Cross-Validation Report Statistical_Analysis->Method_Validation

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

MethodComparison HPLC HPLC Sample Preparation No Derivatization (typically) Separation Liquid-Solid Partitioning Detection UV-Vis / DAD / MS Result_HPLC Quantitative Result (HPLC) HPLC->Result_HPLC GCMS GC-MS Sample Preparation Derivatization (often required) Separation Gas-Liquid/Solid Partitioning Detection Mass Spectrometry Result_GCMS Quantitative & Qualitative Result (GC-MS) GCMS->Result_GCMS Analyte Flurenol-butyl Analyte->HPLC Analyte->GCMS

Caption: Logical comparison of HPLC and GC-MS analytical pathways.

References

Comparative

A comparative analysis of the toxicological effects of Flurenol-butyl and its metabolites

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the known toxicological effects of the plant growth regulator Flurenol-butyl and its principal metabolites. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known toxicological effects of the plant growth regulator Flurenol-butyl and its principal metabolites. The information is compiled from available safety data sheets and scientific literature. It is important to note that direct comparative toxicological studies between Flurenol-butyl and its metabolites are limited. This guide, therefore, presents a synthesis of the available data to facilitate an initial assessment.

Executive Summary

Flurenol-butyl, a butyl ester of flurenol, is anticipated to undergo hydrolysis as its primary metabolic pathway, yielding flurenol (9-hydroxy-9-fluorenecarboxylic acid) and butanol. Further metabolism of the fluorene moiety may lead to the formation of 9-fluorenone. Based on the available acute toxicity data, both Flurenol-butyl and its primary metabolite, flurenol, exhibit low acute oral toxicity in rats. However, flurenol is classified as harmful if swallowed or inhaled and is an irritant to the skin, eyes, and respiratory system. Data for 9-fluorenone is less definitive, with some indications of potential carcinogenicity from animal studies, though acute toxicity data is lacking.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for Flurenol-butyl and its identified or potential metabolites.

Table 1: Acute Oral Toxicity Data

CompoundSpeciesRouteLD50Reference
Flurenol-butylRatOral>10,000 mg/kg[1]
Flurenol (9-Hydroxy-9-fluorenecarboxylic acid)RatOral>10,000 mg/kg[1][2]
9-FluorenoneRabbitOral>3,900 mg/kg[3]

Table 2: Other Toxicological Endpoints

CompoundEndpointObservationReference
FlurenolSkin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation[4]
Inhalation ToxicityHarmful if inhaled, may cause respiratory irritation[4]
Aquatic ToxicityToxic to aquatic life with long lasting effects[4][5]
9-FluorenoneSkin IrritationMay cause skin irritation[6]
Eye IrritationCauses serious eye irritation
CarcinogenicityQuestionable carcinogen based on animal studies[6]
Aquatic ToxicityToxic to aquatic life with long lasting effects

Metabolic Pathway

The primary metabolic pathway of Flurenol-butyl is presumed to be the hydrolysis of the ester bond, catalyzed by esterase enzymes present in mammals and the environment. This reaction yields flurenol and butanol. The flurenol molecule, which retains the core fluorene structure, may undergo further oxidation. A likely subsequent step is the oxidation of the hydroxyl group at the 9-position to form a ketone, resulting in the metabolite 9-fluorenone.

Flurenol-butyl Metabolic Pathway Flurenol-butyl Flurenol-butyl Flurenol Flurenol Flurenol-butyl->Flurenol Hydrolysis (Esterases) Butanol Butanol Flurenol-butyl->Butanol Hydrolysis (Esterases) 9-Fluorenone 9-Fluorenone Flurenol->9-Fluorenone Oxidation

Figure 1. Proposed metabolic pathway of Flurenol-butyl.

Experimental Protocols

Experimental Workflow for Acute Oral Toxicity Testing (Based on OECD Guideline 423)

The following diagram illustrates a generalized workflow for an acute oral toxicity study, as would be expected for the determination of the LD50 values presented.

Acute Oral Toxicity Workflow cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation cluster_endpoint Endpoint Determination Dose_Preparation Test Substance Dose Preparation Dosing Single Oral Gavage Administration Dose_Preparation->Dosing Animal_Acclimatization Animal Acclimatization (e.g., Rats) Animal_Acclimatization->Dosing Clinical_Signs Observation of Clinical Signs of Toxicity Dosing->Clinical_Signs Body_Weight Body Weight Measurement Clinical_Signs->Body_Weight Mortality_Check Mortality Checks Body_Weight->Mortality_Check Necropsy Gross Necropsy of all Animals Mortality_Check->Necropsy LD50_Calculation LD50 Calculation and Toxicity Classification Necropsy->LD50_Calculation

Figure 2. Generalized workflow for an acute oral toxicity study.

Logical Relationship: Toxicity Assessment

The assessment of the toxicological risk of Flurenol-butyl necessitates a consideration of the toxicity of its metabolites. The following diagram illustrates the logical flow of this assessment.

Toxicity Assessment Logic Flurenol-butyl_Exposure Exposure to Flurenol-butyl Metabolism Metabolic Transformation Flurenol-butyl_Exposure->Metabolism Parent_Toxicity Toxicity of Parent Compound (Flurenol-butyl) Metabolism->Parent_Toxicity Unmetabolized Metabolite_Toxicity Toxicity of Metabolites (Flurenol, Butanol, 9-Fluorenone) Metabolism->Metabolite_Toxicity Metabolized Overall_Risk Overall Toxicological Risk Parent_Toxicity->Overall_Risk Metabolite_Toxicity->Overall_Risk

Figure 3. Logical flow for assessing the toxicological risk of Flurenol-butyl.

Conclusion

The available data suggests that Flurenol-butyl possesses low acute oral toxicity. Its primary metabolite, flurenol, also exhibits low acute oral toxicity but is an irritant and harmful by inhalation. The potential for further metabolism to 9-fluorenone introduces a note of caution due to limited data and suggestions of potential carcinogenicity from animal studies. A comprehensive toxicological comparison is hampered by the lack of direct comparative studies and detailed experimental protocols. Further research is warranted to fully characterize the toxicological profile of Flurenol-butyl's metabolites and to conduct a direct comparative analysis.

References

Validation

Efficacy comparison between Flurenol-butyl and 2,4-D on target weeds

A comprehensive guide for researchers, scientists, and drug development professionals comparing the herbicidal efficacy of Flurenol-butyl and 2,4-D. This document delves into their mechanisms of action, presents availabl...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the herbicidal efficacy of Flurenol-butyl and 2,4-D. This document delves into their mechanisms of action, presents available efficacy data, and outlines typical experimental protocols.

Introduction

In the continuous effort to manage unwanted vegetation, synthetic herbicides remain a critical tool. Among these, 2,4-Dichlorophenoxyacetic acid (2,4-D) stands as a historically significant and widely used phenoxy herbicide for the selective control of broadleaf weeds.[1][2] Flurenol-butyl, a morphactin, functions as a plant growth regulator, often used synergistically with phenoxy herbicides to enhance the spectrum of controlled weeds. This guide provides a detailed comparison of the efficacy and mechanisms of these two active ingredients.

Mechanisms of Action

2,4-D: The Synthetic Auxin

2,4-D functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3] It is absorbed primarily through the leaves and translocates to the meristematic tissues, where it disrupts normal hormonal balance.[4] This leads to uncontrolled, disorganized cell division and growth in susceptible broadleaf plants, ultimately causing twisting of stems and leaves, and eventually, plant death.[3] The selectivity of 2,4-D is attributed to the differential ability of monocotyledonous (grasses) and dicotyledonous (broadleaf) plants to metabolize the compound.

2,4-D_Signaling_Pathway cluster_cell Plant Cell 2_4_D 2,4-D TIR1_AFB TIR1/AFB Receptor Complex 2_4_D->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Growth Auxin_Genes->Uncontrolled_Growth

Diagram 1: Simplified signaling pathway of 2,4-D as a synthetic auxin.

Flurenol-butyl: The Auxin Transport Inhibitor

Flurenol-butyl belongs to the morphactin group of plant growth regulators. Its primary mode of action is the inhibition of polar auxin transport.[5] By disrupting the normal flow of auxin within the plant, Flurenol-butyl causes a range of developmental abnormalities, including inhibition of shoot and root growth, and interference with bud development. This disruption of auxin gradients is key to its herbicidal and growth-regulating effects. Flurenol-butyl is often used in combination with other herbicides, such as 2,4-D, to create a synergistic effect, broadening the spectrum of weed control.

Flurenol_butyl_Mechanism Flurenol_butyl Flurenol-butyl Auxin_Efflux_Carriers Auxin Efflux Carriers (e.g., PIN proteins) Flurenol_butyl->Auxin_Efflux_Carriers Inhibits Auxin_Gradients Disruption of Auxin Gradients Flurenol_butyl->Auxin_Gradients Leads to Polar_Auxin_Transport Polar Auxin Transport Auxin_Efflux_Carriers->Polar_Auxin_Transport Mediates Polar_Auxin_Transport->Auxin_Gradients Maintains Growth_Inhibition Inhibition of Shoot & Root Growth Auxin_Gradients->Growth_Inhibition

Diagram 2: Proposed mechanism of Flurenol-butyl as an auxin transport inhibitor.

Comparative Efficacy on Target Weeds

Efficacy Data for 2,4-D

The following table summarizes the efficacy of 2,4-D on several common broadleaf weeds.

Target WeedScientific NameEfficacy (%)Application Rate (g a.i./ha)Growth StageReference
Common LambsquartersChenopodium album90-941120Actively growing[6]
Redroot PigweedAmaranthus retroflexusVariable840-1120Actively growing[1]
KochiaKochia scopariaTolerant (some biotypes)--[1]
Palmer AmaranthAmaranthus palmeriResistance reported--[7]
Cut-leaved Crane's-billGeranium dissectumGR50: 147.3 g a.i./ha-3-4 leaf stage[8]

Note on Flurenol-butyl Efficacy: Quantitative data for the standalone efficacy of Flurenol-butyl is limited. It is most commonly formulated with other active ingredients, such as in "Aniten Super," which contains flurenol-butyl, 2,4-D, and MCPA, to provide a broader spectrum of weed control. The synergistic effect of Flurenol-butyl enhances the activity of its partner herbicides.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of herbicide efficacy. Below are generalized protocols for greenhouse and field trials.

Greenhouse Dose-Response Assay

This protocol is designed to determine the herbicide dose required to achieve a certain level of weed control (e.g., GR50 - 50% growth reduction).

  • Plant Material: Seeds of the target weed species are sown in pots filled with a standardized soil mix. Plants are grown in a controlled greenhouse environment to a specific growth stage (e.g., 3-4 true leaves).

  • Herbicide Application: Herbicides are applied at a range of doses, typically including a non-treated control and doses above and below the recommended field rate. Application is performed using a calibrated laboratory sprayer to ensure uniform coverage.

  • Data Collection: At a set time after treatment (e.g., 21 days), the above-ground biomass of the plants is harvested, dried in an oven, and weighed.

  • Data Analysis: The dry weight data is expressed as a percentage of the non-treated control and fitted to a dose-response curve to calculate the GR50 value.[8]

Field Efficacy Trial

This protocol evaluates herbicide performance under real-world conditions.

  • Site Selection: A field with a natural and uniform infestation of the target weed species is selected.

  • Experimental Design: The trial is set up in a randomized complete block design with multiple replications for each treatment.

  • Treatment Application: Herbicides are applied at specified rates and timings using a calibrated field sprayer. A non-treated control plot is included in each block.

  • Efficacy Assessment: Weed control is visually assessed at various intervals after application (e.g., 7, 14, and 28 days) on a scale of 0% (no control) to 100% (complete control). Weed density and biomass can also be measured.

  • Crop Tolerance: If applied in a crop, any signs of phytotoxicity (e.g., stunting, discoloration) are recorded.

  • Yield Data: For in-crop applications, crop yield is measured at the end of the season to determine the impact of the weed control treatments.

Experimental_Workflow Start Start Site_Selection Site Selection & Experimental Design Start->Site_Selection Planting Planting of Crop & Weed Emergence Site_Selection->Planting Herbicide_Application Herbicide Application (Treatments & Control) Planting->Herbicide_Application Data_Collection Data Collection (Visual Assessment, Biomass) Herbicide_Application->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results End End Results->End

Diagram 3: General experimental workflow for a field herbicide efficacy trial.

Conclusion

2,4-D remains a cornerstone for the control of many broadleaf weeds due to its selective and systemic action as a synthetic auxin. Flurenol-butyl, acting as an auxin transport inhibitor, demonstrates significant utility as a synergistic partner with phenoxy herbicides, enhancing their overall efficacy and broadening the weed control spectrum. While direct comparative data is scarce, the distinct yet complementary mechanisms of action of these two herbicides provide a strong rationale for their combined use in integrated weed management programs. Further research with direct side-by-side comparisons would be invaluable for optimizing their use and managing the evolution of herbicide resistance.

References

Comparative

Inter-laboratory Validation of Flurenol-butyl Analytical Standards: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The accuracy and reliability of analytical measurements are paramount in scientific research and drug development. A cornerstone of this accuracy lies in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accuracy and reliability of analytical measurements are paramount in scientific research and drug development. A cornerstone of this accuracy lies in the quality of the analytical standards used for calibration and identification. This guide provides a comparative overview of the inter-laboratory validation of Flurenol-butyl analytical standards, offering insights into the methodologies used for their characterization and the expected performance data.

Overview of Flurenol-butyl and its Analytical Importance

Flurenol-butyl (butyl 9-hydroxy-9H-fluorene-9-carboxylate) is a synthetic plant growth regulator. Its effective and safe use in agriculture and environmental monitoring relies on precise analytical methods for its quantification. Certified Reference Materials (CRMs) of Flurenol-butyl serve as the benchmark for these analyses, ensuring consistency and comparability of results across different laboratories and studies. The validation of these standards is, therefore, a critical process.

Comparative Analysis of Analytical Standard Specifications

Below is a summary of the common analytical techniques employed in the characterization of Flurenol-butyl analytical standards, based on information from various suppliers and public data sources.

Table 1: Comparison of Analytical Techniques for Flurenol-butyl Standard Characterization

ParameterMethodTypical Specification/Information Provided
Identity Infrared (IR) SpectroscopyComparison of the sample's IR spectrum with a reference spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy1H and 13C NMR spectra confirming the chemical structure.
Mass Spectrometry (MS)Mass-to-charge ratio consistent with the molecular weight of Flurenol-butyl.
Purity High-Performance Liquid Chromatography (HPLC) with UV detectionChromatographic purity expressed as a percentage area.
Gas Chromatography-Mass Spectrometry (GC-MS)Purity assessment and identification of volatile impurities.
Concentration Gravimetric Preparation (for solutions)Concentration reported in mg/mL or µg/mL with associated uncertainty.
Water Content Karl Fischer TitrationPercentage of water content.

Experimental Protocols for Key Analytical Methods

Detailed and validated experimental protocols are essential for the accurate characterization of analytical standards. The following sections outline typical methodologies for the analysis of Flurenol-butyl.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chromatographic purity of a Flurenol-butyl analytical standard.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Flurenol-butyl reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Flurenol-butyl reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Prepare the Flurenol-butyl sample to be tested at a similar concentration to the main working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC Injection & Chromatogram Acquisition Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Integration Peak Integration HPLC->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation

Figure 1. Workflow for HPLC Purity Determination.

Identity Confirmation by Mass Spectrometry (GC-MS)

Objective: To confirm the identity of a Flurenol-butyl analytical standard by determining its mass-to-charge ratio.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-550

Procedure:

  • Sample Preparation: Dissolve a small amount of the Flurenol-butyl standard in a suitable solvent like acetone or ethyl acetate.

  • Injection: Inject an aliquot of the sample solution into the GC-MS system.

  • Data Analysis: Compare the obtained mass spectrum with a reference spectrum or theoretical fragmentation pattern of Flurenol-butyl. The molecular ion peak [M]+ should be observed at m/z corresponding to the molecular weight of Flurenol-butyl (C18H18O3, approx. 282.3 g/mol ).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample Inject Inject into GC-MS Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Compare Compare with Reference Spectrum->Compare

Figure 2. Workflow for GC-MS Identity Confirmation.

Conclusion

The validation of analytical standards is a multi-faceted process that relies on a combination of orthogonal analytical techniques to ensure identity, purity, and concentration. While a direct inter-laboratory comparison study for Flurenol-butyl is not publicly available, the consistency in the analytical methodologies employed by major suppliers provides a degree of confidence in the quality of commercially available standards. For critical applications, researchers should always refer to the Certificate of Analysis provided by the supplier and may consider performing their own verification using the protocols outlined in this guide. This ensures the integrity of their analytical results and contributes to the overall quality and reproducibility of scientific research.

Validation

Assessing the Long-Term Ecological Impact of Flurenol-butyl Application: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the long-term ecological impact of the plant growth regulator Flurenol-butyl against natural alternatives....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term ecological impact of the plant growth regulator Flurenol-butyl against natural alternatives. The assessment is based on available experimental data, focusing on environmental persistence, and toxicity to non-target organisms. Detailed experimental protocols for key studies are provided to ensure transparency and reproducibility.

Executive Summary

Flurenol-butyl, a synthetic plant growth regulator, is characterized by its rapid degradation in both soil and aquatic environments, suggesting a limited potential for long-term persistence. However, a comprehensive understanding of its ecological footprint requires a detailed examination of its toxicity to a range of non-target organisms. In contrast, natural alternatives, such as plant extracts from seaweed, moringa, and neem, are gaining attention for their growth-promoting properties and are generally considered to have a more favorable ecological profile. This guide presents a comparative analysis of the available data to aid in the informed assessment of these substances.

Comparative Ecotoxicity Data

The following tables summarize the available quantitative data on the environmental fate and ecotoxicity of Flurenol-butyl and selected natural alternatives.

Table 1: Environmental Fate of Flurenol-butyl

ParameterValueTest Guideline
Soil Degradation Half-life (DT50) ~1.5 daysOECD 307 (inferred)
Water Degradation Half-life ~1-4 daysNot specified

Table 2: Acute Ecotoxicity of Flurenol-butyl

OrganismEndpointValueTest Guideline
Rat (oral)LD50>10,000 mg/kgNot specified
Mouse (oral)LD50>5,000 mg/kgNot specified
Dog (oral)LD50>5,000 mg/kgNot specified

No specific ecotoxicity data for Flurenol-butyl on standard test organisms like Daphnia magna, Lemna minor, or soil organisms following OECD guidelines were found in the public domain.

Table 3: Ecotoxicity of Natural Alternatives (Examples)

SubstanceOrganismEndpointValueTest Guideline/Method
Neem-based insecticide Daphnia magna48h LC500.68 ppm (Azatin®)Comparable to OECD 202
Eupatorium fortunei extract Daphnia magna48h LC50183 mg/L (ethanol extract)Comparable to OECD 202
Seaweed & Moringa Extracts Soil Microorganisms-Generally positive impact on activityVarious non-standardized studies

Experimental Protocols

Detailed methodologies for key experiments are crucial for data interpretation and comparison. The following are standardized protocols relevant to the assessment of the ecological impact of plant growth regulators.

Soil Degradation: OECD 307 - Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.

  • Principle: The test substance, typically radiolabeled, is applied to soil samples. The samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days.

  • Procedure:

    • Soil Selection: A natural soil is collected, sieved, and characterized (pH, organic carbon content, texture).

    • Test Substance Application: The test substance is applied to the soil at a concentration relevant to its intended use.

    • Incubation: The treated soil is incubated in flasks. For aerobic conditions, the flasks are continuously aerated. For anaerobic conditions, the soil is flooded, and the headspace is purged with an inert gas.

    • Sampling: At various time intervals, replicate soil samples are taken for analysis.

    • Analysis: The concentration of the parent substance and its transformation products are determined using appropriate analytical methods (e.g., HPLC, GC-MS).

    • Data Analysis: The rate of degradation (DT50 and DT90 values) and the degradation pathway are determined.

Aquatic Invertebrate Acute Toxicity: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization.

  • Procedure:

    • Test Organisms: Daphnia magna, less than 24 hours old, are used.

    • Test Solutions: A series of concentrations of the test substance in a suitable medium are prepared.

    • Exposure: Daphnids are placed in test vessels containing the test solutions.

    • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

    • Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

Aquatic Plant Toxicity: OECD 221 - Lemna sp. Growth Inhibition Test

This test evaluates the toxicity of a substance to the aquatic plant Lemna minor (duckweed).

  • Principle: Lemna fronds are exposed to different concentrations of the test substance over a 7-day period. The endpoint is the inhibition of growth.

  • Procedure:

    • Test Organism: Colonies of Lemna minor with a specific number of fronds are used.

    • Test Solutions: A range of concentrations of the test substance in a nutrient medium is prepared.

    • Exposure: The Lemna colonies are placed in the test solutions under controlled light and temperature conditions.

    • Measurement: The number of fronds is counted at the beginning and end of the test. Other parameters like dry weight or frond area can also be measured.

    • Data Analysis: The concentration that inhibits growth by 50% (EC50) is determined.

Soil Microorganism Toxicity: OECD 216 - Nitrogen Transformation Test

This test assesses the effect of a substance on the nitrogen transformation activity of soil microorganisms.

  • Principle: Soil is treated with the test substance, and the rate of nitrate formation from an organic nitrogen source is measured over 28 days.

  • Procedure:

    • Soil Preparation: A natural soil is sieved and amended with a powdered organic material (e.g., lucerne meal).

    • Test Substance Application: The test substance is applied to the soil at different concentrations.

    • Incubation: The treated soil is incubated under controlled conditions.

    • Nitrate Analysis: At specific time intervals, soil samples are extracted, and the nitrate concentration is determined.

    • Data Analysis: The rate of nitrogen transformation in the treated soils is compared to that in a control soil.

Terrestrial Plant Toxicity: OECD 208 - Seedling Emergence and Seedling Growth Test

This test evaluates the effects of a substance on the emergence and growth of terrestrial plants.

  • Principle: Seeds of various plant species are sown in soil treated with the test substance. The emergence and growth of the seedlings are observed over 14 to 21 days.

  • Procedure:

    • Soil Treatment: The test substance is incorporated into the soil or applied to the soil surface.

    • Sowing: Seeds of selected plant species (representing different families) are sown in the treated soil.

    • Observation: Seedling emergence is recorded daily. After a specified period, seedling survival, shoot height, and shoot dry weight are measured.

    • Data Analysis: The effects on emergence and growth are compared to a control group, and the effective concentration causing a 50% effect (EC50) can be determined.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of ecotoxicological assessment and the degradation pathway of Flurenol-butyl, the following diagrams are provided.

experimental_workflow cluster_assessment Ecological Impact Assessment Workflow cluster_soil Soil Ecotoxicity cluster_water Aquatic Ecotoxicity start Substance Application (Flurenol-butyl or Alternative) soil Soil Compartment start->soil water Aquatic Compartment start->water soil_deg Degradation (OECD 307) soil->soil_deg soil_micro Microorganism Effects (OECD 216) soil->soil_micro plant_terrestrial Terrestrial Plant Effects (OECD 208) soil->plant_terrestrial daphnia Invertebrate Toxicity (OECD 202) water->daphnia lemna Aquatic Plant Toxicity (OECD 221) water->lemna end Risk Characterization soil_deg->end soil_micro->end plant_terrestrial->end daphnia->end lemna->end

Caption: Workflow for assessing the ecological impact of a substance.

degradation_pathway flurenol_butyl Flurenol-butyl microbial_degradation Microbial Degradation (Soil & Water) flurenol_butyl->microbial_degradation metabolites Metabolites microbial_degradation->metabolites mineralization CO2 + H2O + Biomass metabolites->mineralization Further Degradation

Caption: Postulated degradation pathway of Flurenol-butyl in the environment.

Conclusion

The available data indicates that Flurenol-butyl is not persistent in the environment, with rapid degradation in both soil and water. Mammalian toxicity appears to be low. However, a significant data gap exists regarding its ecotoxicity towards non-target aquatic and terrestrial organisms when assessed by standardized international guidelines.

Natural alternatives, such as plant-based biostimulants, generally exhibit positive effects on soil health and microbial activity. While some plant extracts have shown toxicity to aquatic invertebrates in laboratory settings, their overall environmental impact is often considered lower than synthetic pesticides due to their biodegradability.

For a more definitive comparison, further research is required to generate a complete ecotoxicological profile for Flurenol-butyl using standardized OECD test protocols. Similarly, more quantitative and standardized ecotoxicity data for a wider range of natural alternatives would allow for a more robust and direct comparison. This would enable a more comprehensive and scientifically sound assessment of the long-term ecological risks and benefits of both synthetic and natural plant growth regulators.

Comparative

A Comparative Study on the Cost-Effectiveness of Flurenol-butyl in Crop Management

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cost-effectiveness of Flurenol-butyl against common alternative herbicides for broadleaf weed control in c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cost-effectiveness of Flurenol-butyl against common alternative herbicides for broadleaf weed control in cereal crops and rice. Due to the limited availability of direct cost-effectiveness studies for Flurenol-butyl, this guide synthesizes available data on its characteristics and compares them with the more extensively documented alternatives, 2,4-D and MCPA.

Introduction to Flurenol-butyl

Flurenol-butyl is a selective, systemic herbicide belonging to the morphactin group. It is primarily absorbed through the leaves and roots of plants, translocating within the plant and accumulating in the growing tips of shoots and roots. Its mode of action involves the inhibition of growth and development of these growing points and buds. Flurenol-butyl is often used in combination with phenoxy herbicides, such as MCPA, to produce a synergistic effect for post-emergence control of broad-leaved weeds in cereals, established grasses, and rice.

Alternative Herbicides: 2,4-D and MCPA

Two of the most common alternatives for broadleaf weed control in cereals and rice are 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). Both are selective, systemic herbicides belonging to the phenoxycarboxylic acid group. They mimic natural plant growth hormones (auxins), causing uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately leading to their death.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data on the efficacy and cost of Flurenol-butyl's alternatives, 2,4-D and MCPA. Data for Flurenol-butyl is largely qualitative due to a lack of publicly available, specific cost-effectiveness studies.

Table 1: Efficacy of Herbicides in Cereals (Wheat)

HerbicideTarget WeedsApplication Rate (a.i./ha)Weed Control Efficiency (%)Impact on Crop YieldCitation(s)
Flurenol-butyl Broadleaf weedsData not availableQualitative: Effective as a growth inhibitor, often in combinationData not available
2,4-D Broadleaf weeds (e.g., mustards, pigweed, lamb's quarters)0.24 - 1.5 L/ha50% for common chickweed, excellent for othersIncreased yield by at least 5 bu/A compared to untreated control.[1][2]
MCPA Broadleaf weeds (e.g., charlock, poppy, thistles)0.4 - 3.3 L/ha79% - 95% depending on weed and rateApplying at the 4-6 leaf stage resulted in the highest yields.[3][4]

Table 2: Efficacy of Herbicides in Rice

HerbicideTarget WeedsApplication Rate (a.i./ha)Weed Control Efficiency (%)Impact on Crop YieldCitation(s)
Flurenol-butyl Broadleaf weedsData not availableQualitative: Used for post-emergence controlData not available
2,4-D Broadleaf weeds and sedges1.5 - 3.5 L/haEffective control of various broadleaf weeds and sedgesYield loss of 44.2% in unweeded control plots, indicating significant yield protection.[5]
MCPA Broadleaf weedsData not available in reviewed sources for riceData not availableData not available

Table 3: Cost Comparison of Herbicides

HerbicideFormulationPrice (per unit)Typical Application Cost (per ha)Citation(s)
Flurenol-butyl Typically in combination with other herbicidesData not availableData not available
2,4-D Amine 46.5% - 58% SL~$29.14 - $86.55 per gallon (3.785 L)~$2.00 per acre (for 2,4-D alone)[6][7][8]
MCPA 500 g/L - 750 g/L~$84.55 - $245.00 per 10-20 LVaries with rate, e.g., 3.3 L/ha[4][9][10]

Note: Prices are subject to change based on manufacturer, location, and time of purchase. Application costs can vary based on labor, equipment, and other factors.

Experimental Protocols

Generalized Protocol for a Herbicide Cost-Effectiveness Field Trial

This protocol outlines a general methodology for conducting a field trial to compare the cost-effectiveness of different herbicides.

1. Objective: To determine the most cost-effective herbicide treatment for the control of broadleaf weeds in a specific crop (e.g., wheat or rice).

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is recommended to account for field variability[11].
  • Treatments:
  • T1: Weedy check (no herbicide application).
  • T2: Weed-free check (manual weeding to keep plots weed-free).
  • T3: Flurenol-butyl (at manufacturer's recommended rate).
  • T4: 2,4-D (at manufacturer's recommended rate).
  • T5: MCPA (at manufacturer's recommended rate).
  • (Optional) T6: A tank mix of Flurenol-butyl + MCPA.
  • Replications: A minimum of three to four replications for each treatment to ensure statistical validity[11].
  • Plot Size: To be determined based on the crop and available land, ensuring a representative area for each treatment and a buffer zone to prevent spray drift[11].

3. Site Selection and Preparation:

  • Select a field with a known history of uniform broadleaf weed infestation.
  • Prepare the land according to standard agronomic practices for the chosen crop.

4. Crop and Weed Management:

  • Sow the crop at the recommended seed rate and time.
  • Apply fertilizers and irrigation as per standard recommendations for the crop.
  • Apply herbicide treatments at the recommended growth stage of the weeds and crop, using a calibrated sprayer.

5. Data Collection:

  • Weed Data:
  • Weed density (number of weeds per square meter) and weed biomass (dry weight of weeds per square meter) at regular intervals (e.g., 30, 60, and 90 days after sowing).
  • Weed Control Efficiency (WCE) calculated as: [(Weed biomass in weedy check - Weed biomass in treated plot) / Weed biomass in weedy check] x 100.
  • Crop Data:
  • Crop phytotoxicity ratings (visual assessment of crop injury) at regular intervals after herbicide application.
  • Crop growth parameters (e.g., plant height, number of tillers).
  • Crop yield (grain yield in kg/ha ) at harvest.
  • Economic Data:
  • Cost of herbicides.
  • Cost of herbicide application (labor and equipment).
  • Price of the harvested crop.

6. Data Analysis:

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine the significance of differences between treatments.
  • Economic Analysis:
  • Gross Returns: Grain Yield (kg/ha) x Price of Grain ($/kg)
  • Net Returns: Gross Returns - Total Cost of Weed Management
  • Benefit-Cost Ratio (BCR): Gross Returns / Total Cost of Weed Management

Mandatory Visualization

G cluster_mode_of_action Flurenol-butyl Mode of Action uptake Absorption by Leaves and Roots translocation Translocation to Growing Points (Shoots and Roots) uptake->translocation inhibition Inhibition of Growth and Development of Tips and Buds translocation->inhibition effect Stunted Growth and Eventual Weed Death inhibition->effect G cluster_workflow Comparative Cost-Effectiveness Analysis Workflow problem Define Research Question: Compare Herbicide Cost-Effectiveness design Experimental Design: RCBD with Treatments and Replicates problem->design implementation Field Implementation: Crop Sowing and Herbicide Application design->implementation data_collection Data Collection: Weed Efficacy, Crop Yield, Costs implementation->data_collection analysis Data Analysis: Statistical and Economic Calculations data_collection->analysis conclusion Conclusion and Recommendation analysis->conclusion

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Flurenol-butyl: A Guide for Laboratory Professionals

The safe and compliant disposal of Flurenol-butyl is imperative for ensuring laboratory safety and environmental protection. As a substance with potential environmental hazards, specific procedures must be adhered to in...

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Flurenol-butyl is imperative for ensuring laboratory safety and environmental protection. As a substance with potential environmental hazards, specific procedures must be adhered to in order to prevent its release and to comply with hazardous waste regulations. This guide provides a comprehensive, step-by-step operational plan for the proper handling and disposal of Flurenol-butyl.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with Flurenol-butyl and to utilize appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses that meet appropriate government standards.

  • Hand Protection: Use chemical-resistant gloves. It is important to inspect gloves before use and utilize proper removal techniques to avoid skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a chemical fume hood or use a NIOSH (US) or CEN (EU) approved respirator.

Handling Procedures:

  • Always handle Flurenol-butyl in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid the formation of dust and prevent contact with skin, eyes, and clothing.

  • After handling, wash hands thoroughly with soap and water.

  • Store in a tightly closed container in a cool, dry, and well-ventilated location, away from incompatible materials such as oxidizing agents.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and protect personnel.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. For large spills, evacuate all non-essential personnel from the area.

  • Wear Appropriate PPE: Before addressing the spill, don the full PPE as detailed above.

  • Contain the Spill: Use an inert, absorbent material like sand, vermiculite, or other suitable absorbent material to cover and contain the spilled solid.[1]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[2]

  • Decontaminate the Area: Thoroughly clean the surface of the spill area.

Step-by-Step Disposal Procedure

Flurenol-butyl must be disposed of as hazardous chemical waste.[3] Disposing of this chemical down the drain or in regular trash is strictly prohibited due to its potential environmental toxicity.

Step 1: Segregation

  • Do not mix Flurenol-butyl waste with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[3] Proper segregation is critical for correct disposal.[3]

Step 2: Collection

  • Use a suitable, chemically compatible container with a secure lid for waste collection.[3]

  • For liquid solutions, use a sealable container. For solid waste, such as contaminated labware, double-bag the items.

Step 3: Labeling

  • Properly label the hazardous waste container. The label must include:

    • The full, common chemical name: "Flurenol-butyl". Do not use abbreviations or chemical formulas.[3]

    • If it is a mixture, list all chemical components and their approximate percentages.[3]

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").

    • The date of accumulation.

    • The name and contact information of the principal investigator or laboratory supervisor.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.[3]

  • This area should be well-ventilated.

  • Ensure that incompatible waste types are segregated. For instance, never store flammable waste with oxidizers.[4]

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][3]

  • Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.

Disposal of Empty Containers:

  • Empty containers that previously held Flurenol-butyl must be triple-rinsed with a suitable solvent.[4]

  • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[4]

  • After triple-rinsing and allowing the container to air-dry, and with the chemical label fully defaced, the container may be disposed of as regular waste or recycled, depending on institutional policies.[4]

Regulatory Framework

The management of hazardous waste is governed by a combination of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[5][6] This means that generators of hazardous waste are responsible for it from its generation through its transportation, treatment, storage, and final disposal.[6] Many states have their own, often more stringent, hazardous waste regulations.[5][7] It is crucial to be familiar with and adhere to all applicable local, state, and federal regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of Flurenol-butyl.

Flurenol_Butyl_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Segregate Segregate Flurenol-butyl Waste Ventilation->Segregate Collect Collect in a Compatible, Sealed Container Segregate->Collect Label Label Container as 'Hazardous Waste' - Full Chemical Name - Date & Contact Info - Hazard Pictograms Collect->Label Store Store in Designated, Secure & Segregated Area Label->Store ArrangePickup Arrange Pickup by Licensed Disposal Service / EHS Store->ArrangePickup Disposal Proper Disposal (e.g., Incineration) ArrangePickup->Disposal

References

Handling

Safeguarding Your Research: A Guide to Handling Flurenol-butyl

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of F...

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Flurenol-butyl, offering procedural, step-by-step guidance to support your laboratory's safety protocols.

Personal Protective Equipment (PPE) and Safety Measures

When handling Flurenol-butyl, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the necessary personal protective equipment.

PPE CategoryItemSpecification
Hand Protection GlovesChemical impermeable gloves.[1]
Eye Protection Safety Glasses/GogglesTightly sealed safety goggles.[2]
Face Protection Face ShieldRecommended to be worn in conjunction with safety goggles.[2]
Body Protection Lab CoatFlame-resistant lab coat.[2]
Respiratory Protection Self-contained breathing apparatusTo be used in case of fire or inadequate ventilation.[1]
Foot Protection Closed-toe ShoesChemical-resistant, steel-toe boots or shoes are recommended.[3][4]
First Aid Procedures

In the event of exposure to Flurenol-butyl, immediate and appropriate first aid is crucial.[1]

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Experimental Workflow for Handling Flurenol-butyl

The following diagram outlines the standard operating procedure for the safe handling of Flurenol-butyl from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Accidental Release / Spill cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a Well-Ventilated Area / Fume Hood b->c Proceed to Handling d Handle with Non-Sparking Tools c->d i Evacuate Personnel to a Safe Area c->i If Spill Occurs e Avoid Dust and Aerosol Formation d->e f Store in a Tightly Closed Container e->f Proceed to Storage m Collect Waste in Suitable, Closed Containers e->m Proceed to Disposal g Keep in a Dry, Cool, and Well-Ventilated Place f->g h Store Away from Incompatible Materials g->h j Remove All Ignition Sources i->j k Contain Spill and Collect Material j->k l Dispose of in Accordance with Regulations k->l n Dispose of via an Approved Waste Disposal Plant m->n o Do Not Discharge into Drains n->o

Safe Handling Workflow for Flurenol-butyl
Detailed Methodologies

Handling and Storage Protocol:

  • Ventilation: Always handle Flurenol-butyl in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a fume hood is required.

  • Personal Protective Equipment: Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in the table above.

  • Avoiding Ignition: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1] It should be stored separately from foodstuff containers or incompatible materials.[1]

Disposal Plan:

The disposal of Flurenol-butyl and its containers must be conducted in accordance with local, state, and federal regulations.

  • Containment: Collect and arrange for the disposal of Flurenol-butyl waste in suitable, closed containers.[1]

  • Method: Incineration in an approved waste disposal plant is a recommended method for Flurenol and related compounds.[5]

  • Environmental Protection: Prevent the chemical from entering drains or the environment.[1] Flurenol has been noted as being toxic to aquatic life.[5] Contaminated materials should be disposed of promptly.[1]

Accidental Release Measures:

In the event of a spill or accidental release, the following steps should be taken:

  • Precautionary Measures: Avoid the formation of dust and breathing in mist, gas, or vapors.[1] Prevent contact with skin and eyes.[1]

  • Evacuation and Ventilation: Ensure adequate ventilation and evacuate personnel to safe areas.[1] Keep individuals away from and upwind of the spill.[1]

  • Ignition Sources: Remove all sources of ignition from the area.[1]

  • Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1] The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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